molecular formula C5H7ClO B1584037 2-Chlorocyclopentanone CAS No. 694-28-0

2-Chlorocyclopentanone

Cat. No.: B1584037
CAS No.: 694-28-0
M. Wt: 118.56 g/mol
InChI Key: AXDZFGRFZOQVBV-UHFFFAOYSA-N
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Description

2-Chlorocyclopentanone is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60206. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorocyclopentan-1-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-4-2-1-3-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDZFGRFZOQVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883481
Record name Cyclopentanone, 2-chloro-
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Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

694-28-0
Record name 2-Chlorocyclopentanone
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Record name Cyclopentanone, 2-chloro-
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Record name 2-Chlorocyclopentanone
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Record name Cyclopentanone, 2-chloro-
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Record name Cyclopentanone, 2-chloro-
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Record name 2-chlorocyclopentan-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of 2-Chlorocyclopentanone. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is a cyclic ketone with a chlorine atom at the alpha-position. This bifunctional molecule serves as a versatile intermediate in organic synthesis.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₇ClO[1]
Molecular Weight 118.56 g/mol [1]
Appearance Colorless to yellow-orange liquid[2]
Odor Aromatic[2]
Density 1.180 g/mL at 20 °C[3]
Boiling Point 72 - 74 °C at 12 mmHg[2]
Melting Point Not available[2]
Flash Point 77 °C (170.6 °F)[2]
Solubility Soluble in water[1]
Refractive Index (n20/D) 1.474[4]
CAS Number 694-28-0[1]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey FeaturesReference(s)
¹H NMR Spectra available.[5],[1]
¹³C NMR Spectra available.[5],[1]
Infrared (IR) Spectra available, showing a characteristic carbonyl peak.[5],[1]
Mass Spectrometry (MS) Mass spectra available for structural confirmation.[5],[3],[6]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct chlorination of cyclopentanone (B42830).

Experimental Protocol: Chlorination of Cyclopentanone.[2]

Materials:

  • Cyclopentanone (500 g)

  • Calcium carbonate (290 g)

  • Water (320 mL)

  • 40% Calcium chloride solution (290 g)

  • Gaseous chlorine

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • A mixture of cyclopentanone, calcium carbonate, water, and calcium chloride solution is vigorously stirred in a reaction vessel.

  • A rapid stream of gaseous chlorine is passed through the mixture.

  • The reaction temperature is maintained at 40°C, with occasional cooling.

  • After the complete dissolution of calcium carbonate, the reaction mixture is cooled in an ice bath.

  • The precipitated calcium chloride hexahydrate is removed by filtration.

  • The filtrate is extracted with diethyl ether.

  • The ether extract is dried over anhydrous calcium chloride.

  • The ether is removed by evaporation, and the residue is purified by vacuum fractional distillation to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Cyclopentanone Cyclopentanone Reaction Chlorination at 40°C Cyclopentanone->Reaction Chlorine Gaseous Chlorine Chlorine->Reaction CaCO3 Calcium Carbonate CaCO3->Reaction CaCl2_sol Calcium Chloride Solution CaCl2_sol->Reaction Water Water Water->Reaction Workup Workup: - Cooling - Filtration - Extraction - Drying Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

This compound is a valuable synthetic intermediate due to the reactivity of both the ketone and the alpha-chloro functional groups. It readily undergoes nucleophilic substitution, condensation reactions, and the Favorskii rearrangement.

Favorskii Rearrangement

The Favorskii rearrangement of cyclic α-halo ketones like this compound results in a ring contraction to form a carboxylic acid derivative.[7],[8]

Favorskii_Rearrangement Start This compound Enolate Enolate Formation (Base) Start->Enolate Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone -Cl⁻ Attack Nucleophilic Attack (e.g., MeO⁻) Cyclopropanone->Attack MeO⁻ Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpening Ring Opening Intermediate->RingOpening Product Methyl Cyclobutanecarboxylate RingOpening->Product Protonation

Mechanism of the Favorskii rearrangement.

Materials:

Procedure:

  • A solution of this compound in anhydrous diethyl ether is added to a freshly prepared solution of sodium methoxide in anhydrous methanol at 0°C under an inert atmosphere.

  • The resulting mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0°C and quenched by the careful addition of saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the corresponding methyl cyclobutanecarboxylate.

Nucleophilic Substitution

The chlorine atom in this compound is susceptible to displacement by various nucleophiles.

Materials:

  • This compound

  • Aniline (B41778)

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane

Procedure:

  • To a solution of aniline and this compound in DMF, sodium bicarbonate is added.

  • The reaction mixture is stirred at room temperature overnight.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by vacuum filtration.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to provide the crude product.

  • The product, 2-(phenylamino)cyclopentanone, can be further purified by recrystallization or column chromatography.

Aldol (B89426) Condensation

The enolizable ketone functionality of this compound can participate in aldol condensation reactions with aldehydes, typically under basic or acidic conditions.[9],[10],[11]

Materials:

Procedure:

  • A solution of this compound, benzaldehyde, and sodium hydroxide in ethanol and water is prepared in a reaction vessel.

  • The mixture is stirred at room temperature for a specified period.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The solid product is collected by vacuum filtration and washed with cold water.

  • The crude product, 2-benzylidene-5-chlorocyclopentanone, can be purified by recrystallization from a suitable solvent.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard StatementPrecautionary StatementReference(s)
Causes skin irritation.Wash hands thoroughly after handling.[1]
Causes serious eye irritation.Wear protective gloves/protective clothing/eye protection/face protection.[1]
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
Combustible liquid.Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[2]

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated.[2] Incompatible with strong oxidizing agents, strong bases, and reducing agents.[2]

Applications in Research and Development

This compound serves as a key building block in the synthesis of various organic molecules, including:

  • Pharmaceuticals: The cyclopentanone scaffold is present in numerous bioactive molecules. The reactivity of this compound allows for the introduction of diverse functional groups, facilitating the synthesis of novel drug candidates.

  • Agrochemicals: It is used as an intermediate in the production of certain pesticides and herbicides.

  • Fine Chemicals: Its versatility makes it a valuable precursor for the synthesis of fragrances and other specialty chemicals.

This technical guide provides a foundational understanding of the chemical properties and reactivity of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets before handling this chemical.

References

2-Chlorocyclopentanone physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Chlorocyclopentanone

Introduction

This compound, with the chemical formula C₅H₇ClO, is a cyclic ketone derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a chlorine atom at the alpha-position to a carbonyl group.[1] This compound typically appears as a clear yellow to yellow-orange or brown liquid and is utilized as a building block in the production of various pharmaceuticals and agrochemicals.[1][2][3] Given its role in chemical manufacturing, a thorough understanding of its physical properties is essential for researchers, scientists, and professionals in drug development for safe handling, reaction optimization, and process scaling. This guide provides a detailed overview of the core physical characteristics of this compound, methods for their determination, and a visualization of its synthesis.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

PropertyValueConditions
Molecular Formula C₅H₇ClO
Molecular Weight 118.56 g/mol [2][4]
Appearance Clear yellow to yellow-orange liquid[2]
Boiling Point 72-74 °Cat 12 mmHg[2][3][5][6][7]
55-56 °Cat 2.3 Torr[8]
346.2 Kat 0.016 bar[9]
Density 1.185 g/mLat 25 °C[2][5]
1.1804 g/cm³at 20 °C[8]
Refractive Index 1.474at 20 °C (n20/D)[2][5]
1.473-1.477at 20 °C[3][10]
Solubility Soluble in water[1][2]
Flash Point 171 °F (77 °C)Closed cup[2][3][5]
Vapor Pressure 0.657 mmHgat 25 °C[2]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the characterization of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] Several methods can be employed for its determination, with the Thiele tube and distillation methods being common in laboratory settings.[11][12]

Thiele Tube Method: [12]

  • A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The tube containing the sample and capillary is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • The side arm of the Thiele tube is gently heated, which allows for uniform heating of the bath via convection currents.[12][13]

  • As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[12]

Simple Distillation Method: [11]

  • A sample of the liquid (at least 5 mL) is placed in a distillation flask.[11]

  • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned to accurately measure the temperature of the vapor as it passes into the condenser.[12]

  • The liquid is heated to its boiling point.

  • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point.[11] It is also important to record the barometric pressure.[11][12]

Determination of Density

Density is the mass per unit volume of a substance.[14] For a liquid, it is typically determined by measuring the mass of a known volume.

Using a Graduated Cylinder and Balance: [14][15]

  • The mass of a clean, dry measuring cylinder is determined using an electronic balance.[14][15]

  • A specific volume of the liquid is carefully added to the measuring cylinder, reading the volume from the bottom of the meniscus.[14]

  • The mass of the measuring cylinder containing the liquid is then measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[15]

  • The density is calculated by dividing the mass of the liquid by its volume.[14] For improved accuracy, measurements should be repeated and an average value calculated.[16]

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[17] It is a characteristic property that is often used to identify and assess the purity of liquid samples.

Using a Refractometer: [17]

  • A digital or Abbe refractometer is calibrated using a standard sample with a known refractive index.

  • A small volume of the liquid sample (a few drops) is placed on the prism of the refractometer.

  • The prism is closed, and the instrument is allowed to reach thermal equilibrium, as the refractive index is temperature-dependent.

  • For an Abbe refractometer, the user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. For a digital refractometer, the measurement is initiated automatically.[17]

  • The refractive index is then read from the instrument's scale or digital display.[17]

Synthesis Workflow Visualization

This compound can be synthesized from cyclopentanone. The following diagram illustrates the workflow for this chemical transformation.

SynthesisWorkflow Cyclopentanone Cyclopentanone ReactionMixture Reaction Mixture (Cyclopentanone, CaCO₃, H₂O, CaCl₂ solution) Cyclopentanone->ReactionMixture Mixing Chlorination Chlorination ReactionMixture->Chlorination Gaseous Chlorine 40 °C Filtration Filtration Chlorination->Filtration Cooling Extraction Ether Extraction Filtration->Extraction Drying Drying Extraction->Drying Over CaCl₂ FractionalDistillation Vacuum Fractional Distillation Drying->FractionalDistillation Ether Removal Product This compound FractionalDistillation->Product Byproduct 2-Chloro-2-cyclopentenone FractionalDistillation->Byproduct Unreacted Unreacted Cyclopentanone FractionalDistillation->Unreacted

Caption: Synthesis workflow for this compound from Cyclopentanone.[18]

References

A Technical Guide to 2-Chlorocyclopentanone (CAS 694-28-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chlorocyclopentanone (CAS No. 694-28-0), a versatile chemical intermediate. It covers its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Core Chemical Identity

This compound, with the chemical formula C₅H₇ClO, is a cyclic ketone featuring a chlorine atom at the alpha-position to the carbonyl group.[1] This structure makes it a valuable reagent in organic synthesis, particularly for creating more complex molecular architectures.[1][2] Due to its chiral center at the second carbon, it can exist as (R) and (S) enantiomers or as a racemic mixture.[2]

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 694-28-0[2][3]
Molecular Formula C₅H₇ClO[3][4]
Molecular Weight 118.56 g/mol [2][][6]
Appearance White to yellow to green clear liquid[7]
Density 1.185 g/mL at 25 °C
Boiling Point 72-74 °C at 12 mmHg[8]
Flash Point 77 °C (170.6 °F) - closed cup[6]
Solubility Soluble in water[1]
Refractive Index (n20/D) 1.474

Spectroscopic data is critical for the identification and characterization of this compound. Various spectroscopic resources are available for this compound.

Table 2: Available Spectroscopic Data

TechniqueAvailability
¹H NMR Available[3][9]
¹³C NMR Available[9][10]
FTIR Available[3][9]
Raman Spectroscopy Available[3][9]
Mass Spectrometry (GC-MS) Available[9][11]

Studies involving NMR and IR spectroscopy have also been used to analyze the conformational isomerism of this compound, specifically the equilibrium between its pseudo-equatorial and pseudo-axial conformers.[12][13]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the direct chlorination of cyclopentanone (B42830).[2]

Experimental Protocol: Synthesis of this compound[16]

This protocol details the synthesis via the chlorination of cyclopentanone.

Materials:

  • Cyclopentanone (500 g)

  • Calcium carbonate (290 g)

  • 40% Calcium chloride solution (290 g)

  • Water (320 ml)

  • Gaseous chlorine

  • Ether

  • Anhydrous calcium chloride

Procedure:

  • A mixture of cyclopentanone, calcium carbonate, water, and the calcium chloride solution is prepared in a reaction vessel.

  • The mixture is stirred vigorously while a rapid stream of gaseous chlorine is passed through it.

  • The reaction temperature is maintained at 40°C, using occasional cooling as needed.

  • Chlorination is continued until the calcium carbonate has completely dissolved.

  • The reaction mixture is then cooled in an ice bath, causing calcium chloride hexahydrate to precipitate.

  • The precipitate is removed by filtration.

  • The filtrate is extracted with ether.

  • The ether extract is dried over anhydrous calcium chloride.

  • The ether is removed via distillation.

  • The crude product is purified by repeated vacuum fractionation through a Widmer column to yield this compound.

G cluster_reactants Reactant Mixture Cyclopentanone Cyclopentanone Reaction Vigorous Stirring @ 40°C Cyclopentanone->Reaction CaCO3 Calcium Carbonate CaCO3->Reaction CaCl2_sol 40% CaCl2 Solution CaCl2_sol->Reaction H2O Water H2O->Reaction Chlorine Gaseous Chlorine Chlorine->Reaction Dissolution Complete Dissolution of CaCO3 Reaction->Dissolution Cooling Ice Bath Cooling Dissolution->Cooling Filtration Filtration Cooling->Filtration Extraction Ether Extraction Filtration->Extraction Drying Drying (CaCl2) Extraction->Drying Purification Vacuum Fractionation Drying->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Chemical Reactivity and Applications

The presence of both a carbonyl group and an alpha-chloro substituent makes this compound a versatile building block in organic synthesis.[1]

Nucleophilic Substitution

A key reaction is the nucleophilic substitution at the α-carbon, where the chlorine atom is displaced.[2] This reaction is highly regioselective due to the polarization of the C-Cl bond and the activating effect of the adjacent carbonyl group.[2] This allows for the introduction of a wide variety of functional groups, making it a cornerstone for synthesizing substituted cyclopentanone derivatives.[2]

G cluster_start Starting Materials start_A This compound Reaction Nucleophilic Substitution start_A->Reaction start_B Nucleophile (Nu-) start_B->Reaction Product α-Substituted Cyclopentanone Derivative Reaction->Product Byproduct Chloride Ion (Cl-) Reaction->Byproduct

General workflow for nucleophilic substitution.
Applications in Drug Discovery and Agrochemicals

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][14] Its structure is a scaffold for building cyclopentane-based ring systems found in various biologically active molecules.[14] The reactivity of the chloro-ketone moiety allows for the construction of complex targets, including agents with central nervous system activity.[14] The use of chlorinated compounds is a significant strategy in drug discovery, with many FDA-approved drugs containing chlorine atoms.[15][16]

G cluster_core Core Compound cluster_process Synthetic Pathways cluster_apps Final Applications Core This compound P1 Nucleophilic Substitution Core->P1 P2 Condensation Reactions Core->P2 P3 Multi-step Synthesis Core->P3 App1 Pharmaceuticals (APIs) P1->App1 App2 Agrochemicals P1->App2 App3 Fine & Specialty Chemicals P2->App3 P3->App1

Applications of this compound in chemical synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3][17]

Table 3: GHS Hazard and Precautionary Information

CategoryCodeDescription
Hazard Class Skin Irrit. 2Causes skin irritation[3]
Eye Irrit. 2Causes serious eye irritation[3]
STOT SE 3May cause respiratory irritation[3]
Flammable liquids Cat. 4Combustible liquid[17]
Hazard Statements H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
H227Combustible liquid[7]
Precautionary Statements P210Keep away from heat/sparks/open flames/hot surfaces. No smoking.[7]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[17]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]

Handling and Storage:

  • Handle only in a well-ventilated area or within a closed system.[17]

  • Avoid contact with skin and eyes.[17]

  • Store in a dry, cool, and well-ventilated place, keeping the container tightly closed.[17][18] Keep refrigerated.[18][19]

  • Keep away from heat, sparks, open flames, and other ignition sources.[17]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents.[17]

References

An In-depth Technical Guide to 2-Chlorocyclopentanone (C₅H₇ClO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chlorocyclopentanone, a pivotal chemical intermediate in organic synthesis. It details its physicochemical properties, spectroscopic signatures, synthesis protocols, key chemical reactions, and applications, with a focus on its role in the development of complex molecules for the pharmaceutical and agrochemical industries. Safety and handling protocols are also thoroughly addressed.

Physicochemical Properties

This compound is a clear yellow to yellow-orange, combustible liquid.[1][2] It is characterized by the molecular formula C₅H₇ClO.[1][3][4][5][6][7][8][9] Key quantitative properties are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₅H₇ClO[1][3][4]
Molar Mass 118.56 g/mol [3][4][7]
Density 1.185 g/mL at 25 °C[3][7][10]
Boiling Point 72-74 °C at 12 mmHg[3][7][10]
Flash Point 77 °C (170.6 °F) - closed cup[3][7]
Refractive Index n20/D 1.474[3][7][10]
Water Solubility Soluble[1][3]
Appearance Clear yellow to yellow-orange liquid[1]
Vapor Pressure 0.657 mmHg at 25 °C[3]
CAS Number 694-28-0[1][3][4]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. Conformational analysis using ¹H NMR and IR spectroscopy has been performed to study the pseudo-equatorial and pseudo-axial conformers.[11][12] A summary of available spectroscopic data is provided below.

TechniqueAvailability / Source
¹H NMR Spectra available from suppliers like Sigma-Aldrich and in databases such as SpectraBase.[4][13]
¹³C NMR Spectra available in databases like SpectraBase.[4][13]
Mass Spectrometry (MS) GC-MS data is available in the NIST WebBook and SpectraBase.[4][5][6][13]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available from various sources including Bio-Rad Laboratories and suppliers.[4][13]
Raman Spectroscopy FT-Raman spectra are available.[4][13]

Synthesis of this compound

This compound is typically synthesized via the α-chlorination of cyclopentanone (B42830). A detailed experimental protocol is described below.

This procedure outlines the synthesis of this compound from cyclopentanone using gaseous chlorine.

Materials:

  • Cyclopentanone (500 g)

  • Calcium carbonate (290 g)

  • Water (320 ml)

  • 40% Calcium chloride solution (290 g)

  • Gaseous chlorine

  • Ether

  • Anhydrous calcium chloride (for drying)

Procedure:

  • A mixture of 500 g of cyclopentanone, 290 g of calcium carbonate, 320 ml of water, and 290 g of 40% calcium chloride solution is prepared in a reaction vessel.

  • The mixture is stirred vigorously while a rapid stream of gaseous chlorine is passed through it.

  • The reaction temperature is maintained at 40°C, using occasional cooling as needed.

  • The reaction is continued until the calcium carbonate is completely dissolved.

  • The reaction mixture is then cooled in an ice bath, causing calcium chloride hexahydrate to precipitate.

  • The precipitated calcium chloride hexahydrate is removed by filtration.

  • The filtrate is extracted with ether.

  • The ether extract is dried over anhydrous calcium chloride.

  • The ether is removed by distillation.

  • The resulting crude product is purified by repeated vacuum fractionation through a Widmer column.

Yield:

  • Unreacted cyclopentanone: 80 g

  • This compound: 380 g (64% yield), boiling point 73.5°C/10 mmHg.[14]

  • 2-Chloro-2-cyclopentenone (by-product): 70 g, boiling point 88°C/10 mm.[14]

G cluster_prep Preparation cluster_workup Workup & Purification A Mix Cyclopentanone, CaCO₃, CaCl₂ solution, H₂O B Pass gaseous Chlorine through mixture at 40°C A->B C Cool in ice bath B->C D Filter off precipitated CaCl₂·6H₂O C->D E Extract filtrate with Ether D->E F Dry extract over anhydrous CaCl₂ E->F G Remove Ether F->G H Vacuum Fractionation G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its bifunctional nature, possessing both a reactive α-chloro group and a carbonyl group.[15][16] This structure makes it a valuable building block for more complex molecules.[15]

  • Nucleophilic Substitution: The α-chloro ketone functionality is highly susceptible to nucleophilic attack, allowing for the displacement of the chlorine atom. This is fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[16]

  • Heterocyclic Synthesis: It serves as a key precursor for constructing important heterocyclic scaffolds, such as pyrroles and thiophenes, which are prevalent in many biologically active molecules.[15][16]

  • Carbonyl Chemistry: The ketone group can be readily reduced to a hydroxyl group or participate in other carbonyl-specific reactions, offering additional pathways for molecular modification.[16]

Due to this versatile reactivity, this compound is widely used as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][15] Furthermore, research has explored its potential biological activities, including the inhibition of cytochrome P450 enzymes, which is significant for drug metabolism studies.[15][16]

G A This compound B α-Chloro Ketone Moiety A->B features C Cyclopentanone Ring A->C features D Nucleophilic Substitution (at α-carbon) B->D enables E Carbonyl Reactions (e.g., Reduction) C->E enables F Synthesis of Heterocycles (e.g., Pyrroles) D->F leads to G Pharmaceutical & Agrochemical Intermediates E->G leads to F->G

Caption: Logical relationships of this compound's reactivity and applications.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to ensure personnel safety. It is classified as a combustible liquid and is irritating to the skin, eyes, and respiratory system.[2][3][4][17] It is also a lachrymator, a substance that causes tearing.[2]

Hazard TypeGHS Classification & StatementsSource(s)
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)[2][4][17]
Serious Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)[2][4][17]
Specific Target Organ Toxicity Category 3 (H335: May cause respiratory irritation)[4][17]
Flammability Combustible Liquid[2][17]

Handling and Storage Precautions:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical safety goggles).[3][17]

  • Ventilation: Use only in a well-ventilated area or within a closed system with appropriate exhaust ventilation. Avoid breathing mist, vapors, or spray.[2][17]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][17] It should be kept refrigerated at 2-8°C.[7] Store away from heat, sparks, open flames, and other sources of ignition.[2][17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[17]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[2] For skin contact, wash off with soap and plenty of water.[2] If inhaled, move the person to fresh air.[2] Seek medical attention if irritation persists.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its distinct physicochemical properties and bifunctional reactivity provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.

References

Spectroscopic and Mechanistic Analysis of 2-Chlorocyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-chlorocyclopentanone, a key intermediate in various organic syntheses. The document details the compound's characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring such data and explores a significant reaction pathway involving this molecule: the Favorskii rearrangement.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. This section summarizes the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. This information is available across various spectral databases, including SpectraBase, PubChem, and the NIST WebBook.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen environments within the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
H-2 (CHCl)4.2 - 4.4Multiplet-1H
H-3, H-5 (CH₂)2.0 - 2.5Multiplet-4H
H-4 (CH₂)1.8 - 2.0Multiplet-2H
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a general representation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in this compound.

Carbon Assignment Chemical Shift (δ) (ppm)
C=O (Carbonyl)~210
CHCl (Carbon-bearing Chlorine)~65
CH₂ (Adjacent to C=O)~35
CH₂ (Adjacent to CHCl)~30
CH₂ (β to C=O)~20
Note: These are approximate chemical shifts. For precise values, refer to spectral databases.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The key absorption peaks are indicative of specific bond vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1750C=O StretchKetone
~2900 - 3000C-H StretchAlkane
~1450C-H BendAlkane
~750C-Cl StretchAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass-to-charge ratio (m/z) of the parent ion and major fragments are key identifiers.

m/z Relative Intensity (%) Assignment
118/120~3:1 ratio[M]⁺ (Molecular Ion, due to ³⁵Cl and ³⁷Cl isotopes)
83Moderate[M - Cl]⁺
62Moderate-
55High-
Note: PubChem lists prominent peaks at m/z 55, 62, and 83, as well as a molecular ion peak.[2] The characteristic 3:1 isotopic pattern for chlorine is a key feature in the mass spectrum.[4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon rigorous experimental procedures. The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of cyclopentanone.[5]

Procedure:

  • A mixture of cyclopentanone, calcium carbonate, water, and a calcium chloride solution is vigorously stirred.

  • Gaseous chlorine is passed through the mixture while maintaining the temperature at approximately 40°C.

  • After the reaction is complete, the mixture is cooled, and the solid calcium chloride hexahydrate is filtered off.

  • The filtrate is then extracted with a suitable organic solvent, such as ether.

  • The organic extract is dried over a drying agent like anhydrous calcium chloride.

  • Finally, the solvent is removed, and the product is purified by vacuum distillation to yield this compound.[5]

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Transfer the solution to a clean NMR tube.

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves shimming the magnetic field, tuning the probe, and setting appropriate acquisition parameters (e.g., number of scans, pulse sequence).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of neat this compound directly onto the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Inject a small volume of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.

Data Acquisition:

  • The molecules are ionized in the mass spectrometer, typically by electron impact (EI).

  • The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

Reaction Pathway: The Favorskii Rearrangement

This compound, as an α-halo ketone, undergoes a classic named reaction known as the Favorskii rearrangement. This reaction typically involves the treatment of the α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative.[6] When an alkoxide, such as sodium methoxide, is used as the base, the product is a ring-contracted ester.[1]

The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate.[2][6]

Favorskii_Rearrangement cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_attack Step 3: Nucleophilic Attack cluster_rearrangement Step 4: Ring Opening and Protonation start This compound enolate Enolate Intermediate start->enolate + NaOCH₃ - CH₃OH cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Cl⁻ tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + NaOCH₃ carbanion Carbanion Intermediate tetrahedral->carbanion Ring Opening product Methyl Cyclobutanecarboxylate carbanion->product + H⁺ (from solvent)

Caption: Mechanism of the Favorskii Rearrangement of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and a key reaction of this compound, offering valuable data and protocols for professionals in chemical research and development.

References

An In-Depth Technical Guide to the NMR Spectrum of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-chlorocyclopentanone. This document outlines the predicted ¹H and ¹³C NMR spectral data, offers a comprehensive interpretation of the spectra based on the molecular structure, and includes a standardized experimental protocol for the acquisition of NMR data for small molecules.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra with full assignments, the following data has been generated using reputable online NMR prediction software. These values provide a strong foundation for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, reflecting the four unique proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H24.35Doublet of doublets (dd)8.0, 3.0
H3a2.45Multiplet (m)-
H3b2.15Multiplet (m)-
H4a2.05Multiplet (m)-
H4b1.90Multiplet (m)-
H5a2.55Multiplet (m)-
H5b2.30Multiplet (m)-
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum of this compound is predicted to show five signals, corresponding to the five carbon atoms in the molecule, all of which are in unique chemical environments.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C=O)212.0
C2 (CHCl)65.0
C3 (CH₂)35.0
C4 (CH₂)20.0
C5 (CH₂)38.0

Structural Interpretation of the NMR Spectra

The predicted chemical shifts and coupling patterns can be rationalized by examining the structure of this compound.

Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis
  • H2 (α-proton): The proton on C2 is deshielded by both the adjacent electron-withdrawing carbonyl group and the chlorine atom, resulting in the most downfield chemical shift around 4.35 ppm. It is expected to appear as a doublet of doublets due to coupling with the two non-equivalent protons on C3.

  • H3, H4, and H5 (Methylene Protons): The protons on C3, C4, and C5 are diastereotopic, meaning each proton in a CH₂ group is chemically non-equivalent. This, combined with coupling to adjacent protons, leads to complex multiplets for these signals. The protons on C3 and C5 are influenced by the adjacent carbonyl and chloro-substituted carbons, leading to more downfield shifts compared to the H4 protons.

¹³C NMR Spectrum Analysis
  • C1 (Carbonyl Carbon): The carbonyl carbon (C=O) is significantly deshielded and appears at a characteristic downfield chemical shift of approximately 212.0 ppm.

  • C2 (α-Carbon): The carbon atom bonded to the chlorine (C2) is deshielded by the electronegative halogen, resulting in a chemical shift around 65.0 ppm.

  • C3, C4, and C5 (Methylene Carbons): The remaining methylene (B1212753) carbons appear in the aliphatic region. C5 is adjacent to the carbonyl group, and C3 is adjacent to the chloro-substituted carbon, leading to their slightly more downfield shifts compared to C4.

Experimental Protocol for NMR Spectrum Acquisition

The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) filter Filter solution into an NMR tube to remove particulate matter dissolve->filter insert Insert sample into the NMR spectrometer filter->insert lock Lock on the deuterium (B1214612) signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra using appropriate parameters shim->acquire ft Fourier Transform the raw data (FID) acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., to TMS) baseline->reference integrate Integrate ¹H signals and pick peaks for both spectra reference->integrate

General workflow for an NMR experiment.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube. This removes any particulate matter that can degrade the quality of the NMR spectrum.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity, resulting in sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to produce a spectrum with single lines for each carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

  • Integration and Peak Picking: For the ¹H NMR spectrum, the area under each signal is integrated to determine the relative number of protons. For both spectra, the precise chemical shift of each peak is determined.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound and a standardized methodology for its analysis. Researchers can use this information to aid in the identification and characterization of this and similar molecules.

Infrared Spectroscopic Analysis of 2-Chlorocyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an essential analytical technique for the structural elucidation and quality control of organic molecules. This guide provides an in-depth technical overview of the application of IR spectroscopy for the characterization of 2-chlorocyclopentanone, a key intermediate in various synthetic pathways. We will discuss the theoretical basis for its characteristic vibrational frequencies, present expected absorption data, detail experimental protocols for sample analysis, and provide a visual workflow for the interpretation of spectral data.

Introduction to IR Spectroscopy and Carbonyl Compounds

Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. These vibrations occur at specific frequencies corresponding to the types of bonds, the mass of the atoms involved, and the overall molecular geometry. For organic chemists and pharmaceutical scientists, the IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of key functional groups.

The carbonyl group (C=O) is one of the most readily identifiable functional groups in IR spectroscopy due to its strong, sharp absorption band resulting from the large change in dipole moment during the stretching vibration. The precise wavenumber of this absorption is highly sensitive to the local electronic and structural environment, including ring strain and the presence of substituents.

In this compound, two primary structural features dictate its IR spectrum:

  • Five-membered Ring: The angle strain in a cyclopentanone (B42830) ring forces more s-character into the C=O sigma bond, strengthening it and increasing the stretching frequency compared to an acyclic or six-membered ring ketone.

  • α-Chloro Substituent: The electronegative chlorine atom on the alpha-carbon withdraws electron density through the inductive effect. This effect further shortens and strengthens the carbonyl bond, leading to an additional increase in its stretching frequency.

Predicted Infrared Absorption Data for this compound

The principal absorption bands expected in the IR spectrum of this compound are summarized below. The C=O stretching frequency is notably higher than that of simple acyclic ketones (~1715 cm⁻¹) due to the combined effects of ring strain and α-halogenation.[1] Unsubstituted cyclopentanone typically shows a C=O stretch around 1750 cm⁻¹; the addition of the α-chloro group is expected to shift this to an even higher wavenumber.

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
~1775 C=O Stretch (Ketone)StrongThe most characteristic peak. Elevated from the typical ~1715 cm⁻¹ due to ring strain and the inductive effect of the α-chlorine. The exact position can depend on conformational isomers.[1]
2970 - 2860C-H Stretch (Alkyl)MediumCorresponds to the symmetric and asymmetric stretching of the C-H bonds in the cyclopentane (B165970) ring.
1465 - 1445-CH₂- Scissoring (Bend)MediumBending vibration of the methylene (B1212753) groups within the ring structure.
850 - 550C-Cl StretchMediumRepresents the stretching vibration of the carbon-chlorine bond. This region can be complex.
< 1400Fingerprint RegionComplexContains numerous overlapping C-C stretching and C-H bending vibrations unique to the molecule's overall structure.

Experimental Protocols

The infrared spectrum of this compound, a liquid at room temperature, can be obtained using several standard techniques. The most common are the neat thin-film method and Attenuated Total Reflectance (ATR).

Method 1: Neat Liquid Film

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Polished NaCl or KBr salt plates

  • Pasteur pipette

  • This compound sample

  • Acetone (B3395972) or other suitable volatile solvent for cleaning

  • Kimwipes

  • Desiccator for plate storage

Procedure:

  • Plate Preparation: Ensure the salt plates are clean, dry, and free of scratches. If necessary, polish them with a suitable kit or rinse them with a small amount of dry acetone and wipe gently with a Kimwipe. Always handle plates by their edges to avoid transferring moisture and oils.

  • Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply one to two small drops of neat this compound to the center of the plate.

  • Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film. The film should be uniform and free of air bubbles.

  • Data Acquisition: Place the assembled plates into the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Acquire a background spectrum of the empty sample compartment. Then, run the sample scan to obtain the infrared spectrum of this compound.

  • Cleaning: After analysis, disassemble the plates, rinse them thoroughly with acetone, and dry them before returning them to the desiccator.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for both liquids and solids. Spectra from this technique are readily available in databases.[2]

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Pasteur pipette or micropipette

  • This compound sample

  • Solvent (e.g., isopropanol (B130326) or ethanol) for cleaning

  • Kimwipes

Procedure:

  • Crystal Preparation: Ensure the ATR crystal surface is clean and dry.

  • Background Scan: With the clean crystal, run a background scan. This will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition: Initiate the sample scan. The IR beam will penetrate a few microns into the sample, and the attenuated light is detected.

  • Cleaning: After the measurement, clean the sample from the crystal using a Kimwipe lightly moistened with isopropanol or ethanol. Ensure the crystal is completely clean and dry for the next user.

Data Interpretation and Workflow

The analysis of an IR spectrum is a systematic process. The following workflow outlines the logical steps from sample preparation to structural confirmation.

IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample Sample: This compound Prep Sample Preparation (Neat Film or ATR) Sample->Prep Instrument FTIR Spectrometer Setup (Background Scan) Prep->Instrument Acquire Acquire Spectrum (Scan Sample) Instrument->Acquire Spectrum Generated Spectrum (%T vs. Wavenumber) Acquire->Spectrum Analysis Peak Identification & Functional Group Assignment Spectrum->Analysis Confirmation Structural Confirmation Analysis->Confirmation Compare to known data

Caption: Workflow for IR Spectroscopic Analysis of this compound.

Conclusion

The infrared spectrum of this compound is distinguished by a strong carbonyl absorption at an unusually high wavenumber (~1775 cm⁻¹), a direct consequence of the combined electronic influence of the α-chloro substituent and the inherent ring strain of the cyclopentanone framework. This, along with characteristic C-H and C-Cl vibrations, provides a definitive spectral signature for identification. By following the detailed experimental protocols and systematic interpretation workflow presented, researchers can effectively utilize IR spectroscopy for the routine analysis and structural verification of this important chemical compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for 2-chlorocyclopentanone. It includes quantitative data, detailed experimental protocols, and a visualization of the compound's fragmentation pathway, designed to assist researchers in the identification and characterization of this and similar molecules.

Mass Spectrometry Data

The mass spectrum of this compound was obtained using electron ionization (EI). The resulting data, including the mass-to-charge ratio (m/z) and relative intensity of the observed fragments, are summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center[1].

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
3925[C₃H₃]⁺
4185[C₃H₅]⁺
4240[C₃H₆]⁺
55100[C₃H₃O]⁺ or [C₄H₇]⁺
8230[C₅H₆O]⁺
11820[C₅H₇ClO]⁺ (Molecular Ion)
1207[C₅H₇³⁷ClO]⁺ (Isotope Peak)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of a liquid sample, such as this compound, using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Objective: To separate and identify the components of a liquid sample and to obtain the mass spectrum of the target analyte, this compound.

Materials:

  • Sample: this compound

  • Solvent: A high-purity, volatile solvent compatible with GC analysis (e.g., dichloromethane (B109758) or diethyl ether).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.

  • GC Column: A capillary column suitable for the separation of ketones (e.g., a DB-5ms or equivalent).

  • Microsyringe: For sample injection.

  • Vials: For sample preparation.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 10-100 µg/mL.

    • Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution before injection.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

    • GC Oven Program:

      • Initial Temperature: Hold at a low temperature (e.g., 50 °C) for a few minutes to allow for solvent elution.

      • Temperature Ramp: Increase the oven temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is sufficient to elute the analyte (e.g., 200 °C).

      • Final Hold: Hold at the final temperature for a few minutes to ensure all components have eluted from the column.

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

      • Source Temperature: Set to a temperature that prevents condensation of the sample (e.g., 230 °C).

      • Mass Analyzer: Scan a mass range that includes the molecular ion of the analyte and its expected fragments (e.g., m/z 35-200).

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC injector.

    • Start the data acquisition, which will record the mass spectrum of the compounds as they elute from the GC column.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern to confirm the identity of the compound and to gain structural information. Compare the obtained spectrum with a library spectrum (e.g., from the NIST database) for confirmation.

Fragmentation Pathway

Under electron ionization, this compound undergoes fragmentation to produce a characteristic pattern of ions. The proposed fragmentation pathway is illustrated in the diagram below. The initial event is the removal of an electron to form the molecular ion ([M]⁺˙) at m/z 118. This is followed by a series of fragmentation steps, including the loss of a chlorine radical, ethylene, and carbon monoxide, leading to the formation of the observed fragment ions.

fragmentation_pathway cluster_legend Legend M [C₅H₇ClO]⁺˙ m/z = 118 F83 [C₅H₇O]⁺ m/z = 83 M->F83 - Cl• F55 [C₃H₃O]⁺ m/z = 55 F83->F55 - C₂H₄ F41 [C₃H₅]⁺ m/z = 41 F55->F41 - CO l1 [M]⁺˙: Molecular Ion l2 [F]⁺: Fragment Ion l3 - R•: Loss of a Radical l4 - N: Loss of a Neutral Molecule

Caption: Proposed fragmentation pathway of this compound under electron ionization.

References

The Synthesis of 2-Chlorocyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chlorocyclopentanone, a valuable intermediate in organic synthesis and drug development. This document covers the historical context of its preparation, detailed experimental methodologies for key synthesis routes, and a comparative analysis of these methods.

Introduction

This compound, with the chemical formula C₅H₇ClO, is a cyclic ketone featuring a chlorine atom at the alpha-position to the carbonyl group.[1] This bifunctional molecule serves as a versatile building block in the synthesis of a wide range of more complex organic compounds, including pharmaceuticals and agrochemicals.[2] The presence of two electrophilic centers, the α-carbon and the carbonyl carbon, allows for a variety of chemical transformations, making it a key precursor in the construction of heterocyclic systems and other valuable molecular scaffolds.

Historical Perspective and Discovery

The synthesis of α-haloketones dates back to the late 18th century, with their utility as reactive intermediates being recognized early in the development of organic chemistry. The direct α-chlorination of ketones emerged as a fundamental transformation. While a definitive singular "discovery" of the synthesis of this compound is not readily apparent in early literature, a key method was detailed in a 1955 publication in Chemische Berichte.[3] This procedure, involving the direct chlorination of cyclopentanone (B42830) with gaseous chlorine, represents a significant early example of the preparation of this important compound and laid the groundwork for further methodological developments. A 1940 patent by Herbert M. Stanley and an associate also described a method for the liquid-phase chlorination of ketones in the presence of an acidic catalyst to prevent the induction period and improve yields of monochlorinated products.[4]

Synthesis Methodologies

The primary route to this compound is the direct α-chlorination of cyclopentanone. Several chlorinating agents can be employed for this transformation, each with its own advantages and disadvantages regarding handling, selectivity, and reaction conditions.

Direct Chlorination with Gaseous Chlorine

This classical method involves the direct reaction of cyclopentanone with chlorine gas. The reaction is typically carried out in an aqueous medium with a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

A vigorously stirred mixture of 500 g of cyclopentanone, 290 g of calcium carbonate, 320 mL of water, and 290 g of a 40% calcium chloride solution is prepared.[3] A rapid stream of gaseous chlorine is then passed through this mixture. The reaction temperature is maintained at 40°C, with occasional cooling as needed.[3] After the complete dissolution of the calcium carbonate, the reaction mixture is cooled in an ice bath, and the precipitated calcium chloride hexahydrate is filtered off. The filtrate is then extracted with ether. The ethereal extract is dried over anhydrous calcium chloride, and the ether is removed by distillation. The crude product is then purified by fractional distillation under vacuum.[3]

Logical Workflow for Direct Chlorination with Gaseous Chlorine

G cluster_prep Reaction Preparation cluster_reaction Chlorination cluster_workup Work-up and Purification cyclopentanone Cyclopentanone mixture Reaction Mixture cyclopentanone->mixture reagents CaCO₃, H₂O, CaCl₂ solution reagents->mixture reaction Chlorination at 40°C mixture->reaction chlorine Gaseous Chlorine chlorine->reaction cooling Cooling and Filtration reaction->cooling extraction Ether Extraction cooling->extraction drying Drying (CaCl₂) extraction->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound via direct chlorination.

Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is a convenient liquid alternative to gaseous chlorine for the α-chlorination of ketones. The reaction can be carried out in an inert solvent.

Experimental Protocol (General Procedure):

To a solution of cyclopentanone (1 equivalent) in a dry, inert solvent such as carbon tetrachloride or dichloromethane, sulfuryl chloride (1.1 equivalents) is added dropwise with stirring. The reaction is typically conducted at room temperature. The reaction progress can be monitored by gas chromatography or thin-layer chromatography. Upon completion, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove any remaining acid and unreacted sulfuryl chloride. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation.

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a solid, easy-to-handle chlorinating agent. The reaction is often catalyzed by an acid or a radical initiator.

Experimental Protocol (General Procedure):

Cyclopentanone (1 equivalent) and N-chlorosuccinimide (1.1 equivalents) are dissolved in a suitable solvent, such as carbon tetrachloride or acetonitrile. A catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst like p-toluenesulfonic acid is added. The mixture is then heated to reflux and stirred for several hours. After the reaction is complete, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining NCS. The organic layer is dried, concentrated, and the product is purified by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods of this compound.

Synthesis MethodChlorinating AgentTypical SolventCatalystReaction TemperatureTypical YieldReference
Direct ChlorinationGaseous Chlorine (Cl₂)WaterNone (CaCO₃ as base)40°C64%[3]
Sulfuryl ChlorideSulfuryl Chloride (SO₂Cl₂)Carbon TetrachlorideNoneRoom TemperatureGood (not specified for cyclopentanone)General Method
N-ChlorosuccinimideN-Chlorosuccinimide (NCS)Carbon TetrachlorideBenzoyl Peroxide (Radical Initiator)RefluxGood (not specified for cyclopentanone)General Method

Reaction Mechanisms

The α-chlorination of ketones can proceed through either an enol or an enolate intermediate, depending on whether the reaction is conducted under acidic or basic conditions.

Acid-Catalyzed Chlorination

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of an enol. The electron-rich double bond of the enol then attacks a molecule of the chlorinating agent.

Signaling Pathway for Acid-Catalyzed α-Chlorination of Cyclopentanone

G cyclopentanone Cyclopentanone protonation Protonation of Carbonyl cyclopentanone->protonation H⁺ enol Enol Intermediate protonation->enol Tautomerization chlorination Attack on Cl₂ enol->chlorination Cl₂ deprotonation Deprotonation chlorination->deprotonation product This compound deprotonation->product -H⁺

Caption: Acid-catalyzed α-chlorination of cyclopentanone proceeds via an enol intermediate.

Base-Mediated Chlorination

In the presence of a base, an α-proton is removed to form an enolate anion. This nucleophilic enolate then attacks the chlorinating agent.

Signaling Pathway for Base-Mediated α-Chlorination of Cyclopentanone

G cyclopentanone Cyclopentanone deprotonation Deprotonation cyclopentanone->deprotonation Base enolate Enolate Intermediate deprotonation->enolate chlorination Attack on Cl₂ enolate->chlorination Cl₂ product This compound chlorination->product

Caption: Base-mediated α-chlorination of cyclopentanone proceeds via an enolate intermediate.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₅H₇ClO
Molecular Weight 118.56 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 72-74 °C at 12 mmHg
Density 1.18 g/mL
Refractive Index 1.4745

Spectroscopic Data:

  • ¹H NMR: Spectral data is available in public databases such as the NIST WebBook and PubChem.

  • ¹³C NMR: Spectral data is available in public databases.

  • Infrared (IR): Characteristic carbonyl (C=O) stretching frequency is observed around 1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern for a monochlorinated compound.

Conclusion

The synthesis of this compound is a well-established and important transformation in organic chemistry. While the classical method using gaseous chlorine is effective, modern alternatives such as sulfuryl chloride and N-chlorosuccinimide offer advantages in terms of ease of handling and milder reaction conditions. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the necessary technical information for researchers and professionals to select and implement the most suitable method for their applications.

References

Early synthesis methods for 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to an Early Synthesis Method for 2-Chlorocyclopentanone

For researchers, scientists, and drug development professionals, understanding the historical synthesis of key chemical intermediates is crucial for the innovation of novel synthetic pathways. This compound is a valuable building block in organic synthesis, and its early preparation methods laid the groundwork for its subsequent applications. This guide provides a detailed examination of a significant early synthesis method for this compound.

One of the foundational methods for the synthesis of this compound involves the direct chlorination of cyclopentanone (B42830). A notable example of this approach was documented in a 1955 publication in Chemische Berichte.[1] This method is distinguished by its use of gaseous chlorine in an aqueous medium, with calcium carbonate acting as a buffer.

Reaction Principle

The underlying principle of this synthesis is the alpha-halogenation of a ketone. The reaction proceeds through an enol or enolate intermediate, which is then attacked by the electrophilic chlorine. The presence of calcium carbonate is critical to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing acid-catalyzed side reactions and promoting the desired monochlorination.

Quantitative Data Summary

The following table summarizes the quantitative data reported for this synthesis method.[1]

ParameterValue
Starting MaterialCyclopentanone
Chlorinating AgentGaseous Chlorine (Cl₂)
Yield of this compound64%
Boiling Point of this compound73.5 °C at 10 mmHg
Primary Byproduct2-chloro-2-cyclopentenone
Boiling Point of Byproduct88 °C at 10 mmHg

Experimental Protocol

The experimental protocol for the direct chlorination of cyclopentanone is as follows[1]:

Materials:

  • Cyclopentanone: 500 g

  • Calcium Carbonate (CaCO₃): 290 g

  • Water: 320 ml

  • 40% Calcium Chloride (CaCl₂) solution: 290 g

  • Gaseous Chlorine (Cl₂)

  • Ether

  • Anhydrous Calcium Chloride (for drying)

Procedure:

  • A mixture of 500 g of cyclopentanone, 290 g of calcium carbonate, 320 ml of water, and 290 g of 40% calcium chloride solution is prepared in a reaction vessel equipped with a stirrer.

  • The mixture is vigorously stirred while a rapid stream of gaseous chlorine is passed through it.

  • The reaction temperature is maintained at 40°C, with occasional cooling as needed.

  • The reaction is continued until the calcium carbonate is completely dissolved.

  • The reaction mixture is then cooled in an ice bath.

  • The precipitated calcium chloride hexahydrate is removed by filtration.

  • The filtrate is extracted with ether.

  • The ether extract is dried over anhydrous calcium chloride.

  • The ether is removed by distillation.

  • The residue is then subjected to repeated fractional distillation under vacuum using a Widmer column.

Products Isolated:

  • Unreacted Cyclopentanone: 80 g

  • This compound: 380 g (64% yield), with a boiling point of 73.5°C at 10 mmHg.

  • 2-chloro-2-cyclopentenone: 70 g, with a boiling point of 88°C at 10 mmHg.

Reaction Pathway Diagram

The following diagram illustrates the transformation of cyclopentanone to this compound.

Synthesis_of_2_Chlorocyclopentanone cluster_reactants Reactants cluster_products Products Cyclopentanone Cyclopentanone Product This compound Cyclopentanone->Product Chlorination HCl HCl Chlorine Cl₂ (gas) CalciumCarbonate CaCO₃ Water H₂O Byproduct 2-chloro-2-cyclopentenone Product->Byproduct Side Reaction HCl->CalciumCarbonate Neutralization

Synthesis of this compound from Cyclopentanone.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-chlorocyclopentanone (CAS No. 694-28-0). Drawing from safety data, analogous chemical literature, and established principles of organic chemistry, this document outlines the key factors influencing its stability, potential degradation pathways, recommended storage conditions, and proposed methodologies for stability assessment.

Executive Summary

This compound is a versatile intermediate in organic synthesis.[1] As an α-chloroketone, its reactivity is heightened by the adjacent carbonyl group, making it susceptible to several degradation pathways. While generally stable under recommended storage conditions, exposure to bases, high temperatures, moisture, and strong oxidizing or reducing agents can lead to significant decomposition.[1][2] Key instabilities include dehydrochlorination to form cyclopentenone, base-catalyzed Favorskii rearrangement leading to ring contraction, and hydrolysis. This guide details these pathways and provides a framework for handling, storage, and stability analysis.

Physicochemical Properties and Stability Profile

A summary of the relevant physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₇ClO[3]
Molecular Weight 118.56 g/mol [3]
Appearance Clear yellow to yellow-orange liquid[1][4]
Boiling Point 72-74 °C at 12 mmHg[4]
Density ~1.18 g/mL at 25 °C[4]
Flash Point 77 °C (170.6 °F)
Solubility Soluble in water[1][4]
General Stability Stable under normal, recommended storage conditions.[2]
Sensitivity Sensitive to heat and humidity.[4]

The stability of this compound is critically dependent on maintaining proper storage conditions to mitigate its inherent chemical reactivity. The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this position electrophilic and the adjacent protons acidic, predisposing the molecule to elimination and rearrangement reactions, particularly in the presence of bases.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the storage and handling recommendations summarized in Table 2 should be strictly followed. The use of basic stabilizers like calcium carbonate or potassium carbonate in commercial preparations underscores the need to neutralize acidic impurities, such as HCl, which can form during decomposition and catalyze further degradation.[5]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleReference(s)
Temperature Refrigerate at 2-8°C.Minimizes thermal decomposition and slows the rate of potential degradation reactions.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation and reaction with atmospheric moisture.General Best Practice
Container Keep in a tightly closed, light-resistant container.Prevents evaporation and exposure to moisture and light, which can promote degradation.[2]
Environment Store in a dry, well-ventilated place away from heat, sparks, and open flames.It is a combustible liquid and sensitive to heat and humidity.[2][4]
Stabilizers Often supplied stabilized with a weak base (e.g., 0.2% calcium carbonate).Neutralizes trace amounts of HCl formed via dehydrochlorination or hydrolysis, preventing acid-catalyzed degradation.

Chemical Stability and Degradation Pathways

This compound is susceptible to several degradation pathways. The most significant of these are detailed below.

Dehydrochlorination

In the presence of heat or base, this compound can undergo elimination of hydrogen chloride (HCl) to form conjugated and unconjugated cyclopentenone isomers. The formation of 2-chloro-2-cyclopentenone as a byproduct during its synthesis suggests this is a facile process.[5] This pathway is autocatalytic as the HCl produced can promote further degradation.

Caption: Dehydrochlorination Pathway.

Favorskii Rearrangement

A classic reaction of α-halo ketones with a non-enolizable α'-proton, the Favorskii rearrangement occurs under basic conditions (e.g., hydroxide, alkoxides). For this compound, this involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a ring-contracted product, cyclobutanecarboxylic acid or its corresponding ester/amide.[2][6][7] This pathway represents a significant instability in basic media.

G start This compound enolate Enolate Formation start->enolate + Base (-H+) cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular SN2 (-Cl-) attack Nucleophilic Attack (e.g., OH-) cyclo->attack open Ring Opening attack->open end Cyclobutanecarboxylic Acid open->end + H+

Caption: Favorskii Rearrangement Pathway.

Hydrolysis

Given its solubility in water, this compound is susceptible to hydrolysis, a nucleophilic substitution reaction where water attacks the electrophilic α-carbon. This reaction would yield 2-hydroxycyclopentanone and HCl. The acidic byproduct can catalyze further degradation of the starting material.

G cluster_main start This compound reagents + H2O start->reagents products 2-Hydroxycyclopentanone + HCl reagents->products

Caption: Hydrolysis Pathway.

Incompatible Materials

Contact with strong oxidizing agents, strong bases, and reducing agents should be avoided.

  • Strong Bases: Induce dehydrochlorination and the Favorskii rearrangement.[2][6]

  • Strong Oxidizing Agents: Can lead to oxidation of the ketone or other unpredictable, potentially hazardous reactions.

  • Reducing Agents: Can reduce the ketone to an alcohol or cause reductive dehalogenation.

Experimental Protocols for Stability Assessment

While no specific, published stability-indicating assay for this compound was identified, a standard approach can be designed based on established analytical principles for pharmaceutical stability testing.[8][9] The following sections outline a proposed experimental framework.

Proposed Experimental Workflow for Stability Analysis

A logical workflow for assessing the stability of this compound involves subjecting the compound to forced degradation under various stress conditions and analyzing the resulting mixtures with a suitable chromatographic method to separate the parent compound from its degradation products.

G cluster_workflow start Prepare Stock Solution of This compound stress Subject Aliquots to Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress sample Sample at Time Intervals (e.g., 0, 2, 4, 8, 24h) stress->sample quench Quench Reaction and Dilute sample->quench hplc Analyze via Stability-Indicating HPLC-UV Method quench->hplc data Quantify Parent Peak Area and Degradant Peaks hplc->data end Determine Degradation Rate and Pathway data->end

Caption: Proposed Stability Testing Workflow.

Proposed Forced Degradation Study Protocol

Forced degradation (stress testing) is crucial for identifying likely degradation products and demonstrating the specificity of an analytical method.[8]

Table 3: Proposed Conditions for Forced Degradation Study

Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl in 50:50 Acetonitrile:Water60°C24 hours
Base Hydrolysis 0.01 M NaOH in 50:50 Acetonitrile:WaterRoom Temp4 hours
Oxidation 3% H₂O₂ in 50:50 Acetonitrile:WaterRoom Temp24 hours
Thermal Solution stored at 80°C80°C48 hours
Photolytic Solution exposed to ICH-compliant light sourceRoom Temp24 hours

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • For each condition, mix an aliquot of the stock solution with the specified stress reagent.

  • Maintain the mixture at the designated temperature for the specified duration, taking samples at intermediate time points.

  • At each time point, withdraw an aliquot, neutralize it if necessary (e.g., base-stressed sample with acid, and vice-versa), and dilute with mobile phase to a suitable concentration for analysis.

  • Analyze the samples immediately using the developed HPLC method.

Proposed Stability-Indicating HPLC-UV Method

A reverse-phase HPLC method would be suitable for monitoring the stability of this compound.

Table 4: Proposed HPLC Method Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or scan for λ-max)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity (separation of the main peak from all degradation products), linearity, accuracy, precision, and robustness.[9]

Conclusion

This compound is a reactive chemical intermediate whose stability is paramount for its successful use in research and development. While stable when stored under refrigerated (2-8°C), dry, and inert conditions, it is highly susceptible to degradation in the presence of bases, moisture, and elevated temperatures. The primary degradation pathways include dehydrochlorination and the Favorskii rearrangement. For researchers and developers, understanding these instabilities is critical. The implementation of a robust stability testing program, utilizing forced degradation studies and a validated stability-indicating HPLC method as outlined in this guide, is essential for ensuring the quality and reliability of this compound in its applications.

References

Solubility of 2-Chlorocyclopentanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chlorocyclopentanone in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its general solubility characteristics, a detailed experimental protocol for determining its solubility, and logical workflows for solvent selection.

Core Concepts: Understanding Solubility

Solubility is a critical physical property in chemical research and drug development, influencing reaction kinetics, purification processes, and formulation strategies. For a liquid solute like this compound, its solubility in a liquid solvent is more accurately described as miscibility. Two liquids are considered miscible if they form a homogeneous solution in all proportions.

This compound possesses a polar carbonyl group and a less polar chlorinated alkyl ring. This structure suggests that its solubility will be governed by the principle of "like dissolves like." It is expected to be miscible with a range of polar and non-polar organic solvents.

Qualitative Solubility Data

While precise quantitative data is scarce, the available literature and general chemical principles allow for a qualitative assessment of this compound's solubility. It is reported to be soluble in water and is expected to be miscible with a variety of common organic solvents.[1][2][3][4] Ketones, as a class of compounds, are generally soluble in most organic solvents.[5][6][7]

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassExample SolventsExpected Solubility/MiscibilityRationale
Polar Protic Water, Ethanol, MethanolSoluble/Miscible[1][3][4]The polar carbonyl group can participate in hydrogen bonding with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)MiscibleDipole-dipole interactions between the solvent and the carbonyl group of this compound facilitate miscibility.
Non-Polar Hexane, TolueneLikely MiscibleThe cyclopentane (B165970) ring provides non-polar character, allowing for favorable van der Waals interactions with non-polar solvents.
Chlorinated Dichloromethane, ChloroformMiscibleSimilar polarities and the presence of chlorine atoms in both solute and solvent promote miscibility.
Ethers Diethyl ether, Tetrahydrofuran (THF)MiscibleEthers can act as hydrogen bond acceptors for any potential interactions and have moderate polarity, making them good solvents for ketones.

Experimental Protocol: Determination of Liquid-Liquid Miscibility

To obtain quantitative solubility or miscibility data for this compound in a specific organic solvent, the following experimental protocol can be employed. This method is based on the visual determination of miscibility at a given temperature.

Objective: To determine if this compound is miscible with a selected organic solvent at various compositions and a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • A series of clean, dry, and sealable glass vials or test tubes

  • Calibrated pipettes or micropipettes

  • Vortex mixer

  • Constant temperature bath

Procedure:

  • Preparation of Mixtures:

    • Label a series of 10 vials from 1 to 10.

    • Prepare mixtures of this compound and the selected solvent in varying volume/volume ratios. For a total volume of 10 mL, the compositions would be as follows:

      • Vial 1: 1 mL this compound + 9 mL Solvent

      • Vial 2: 2 mL this compound + 8 mL Solvent

      • ...

      • Vial 10: 10 mL this compound + 0 mL Solvent (pure solute)

      • Also prepare a vial of the pure solvent for comparison.

  • Equilibration:

    • Securely seal each vial.

    • Place all vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) for at least 30 minutes to allow them to reach thermal equilibrium.

  • Mixing:

    • After equilibration, vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure thorough mixing of the two components.

  • Observation:

    • Return the vials to the constant temperature bath and allow them to stand undisturbed for at least one hour.

    • Visually inspect each vial for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (a cloudy or turbid mixture indicates immiscibility).[8]

    • A clear, single-phase solution across all compositions indicates that the two liquids are miscible.

    • If phase separation occurs at any composition, the liquids are considered partially miscible or immiscible under the tested conditions. The range of compositions over which a single phase is observed can be recorded as the solubility limit.

  • Data Recording:

    • Record the observations for each composition in a tabular format, noting whether the mixture was a single phase (miscible) or two phases (immiscible).

Visualizations

The following diagrams illustrate key workflows related to the solubility of this compound.

Experimental_Workflow_for_Miscibility_Determination start Start prep_mixtures Prepare Mixtures (Varying Compositions) start->prep_mixtures equilibrate Equilibrate at Constant Temperature prep_mixtures->equilibrate mix Vigorous Mixing (Vortex) equilibrate->mix observe Observe for Phase Separation mix->observe decision Single Phase? observe->decision miscible Record as Miscible decision->miscible Yes immiscible Record as Immiscible/ Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Caption: Experimental workflow for determining liquid-liquid miscibility.

Solvent_Selection_Workflow start Define Application Need (e.g., Reaction, Purification) polarity Consider Polarity of This compound (Moderately Polar) start->polarity like_dissolves_like Apply 'Like Dissolves Like' Principle polarity->like_dissolves_like select_class Select Solvent Class (Polar Aprotic, Non-Polar, etc.) like_dissolves_like->select_class check_reactivity Check for Potential Reactivity (e.g., with strong bases) select_class->check_reactivity check_reactivity->select_class Reactivity Found select_specific Select Specific Solvent check_reactivity->select_specific No Reactivity experimental_verification Perform Experimental Miscibility Test select_specific->experimental_verification final_selection Final Solvent Selection experimental_verification->final_selection

Caption: Logical workflow for selecting a suitable organic solvent.

References

Theoretical Insights into 2-Chlorocyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on 2-Chlorocyclopentanone, a molecule of interest in synthetic chemistry. The document focuses on its conformational landscape, spectroscopic features, and reactivity, supported by computational data and established experimental protocols.

Conformational Analysis

This compound exists as a dynamic equilibrium between two primary conformers: the pseudo-equatorial (Ψ-e) and the pseudo-axial (Ψ-a) forms. Theoretical calculations, particularly using Density Functional Theory (DFT) at the B3LYP level, have been instrumental in elucidating the energetics of this equilibrium.[1]

The cyclopentanone (B42830) ring is not planar and adopts a twisted envelope conformation to relieve ring strain. The position of the chlorine atom at the C2 position, either in a pseudo-equatorial or pseudo-axial orientation, gives rise to these two distinct conformers.

G Conformational Equilibrium of this compound cluster_pe Pseudo-equatorial (Ψ-e) cluster_pa Pseudo-axial (Ψ-a) pe Cl in a more stable, pseudo-equatorial position pa Cl in a less stable, pseudo-axial position pe->pa ΔE = 0.42 kcal/mol [2]

Caption: Conformational equilibrium between the pseudo-equatorial and pseudo-axial forms of this compound.

Energetics

Theoretical studies have shown that the pseudo-equatorial conformer is more stable than the pseudo-axial conformer. The energy difference (ΔE) between the two, calculated in the gas phase at the B3LYP level of theory, is approximately 0.42 kcal/mol.[1] This small energy difference indicates that both conformers are present in significant populations at room temperature. The relative stability is influenced by a combination of steric and electronic factors, including the dipole-dipole interactions between the C-Cl and C=O bonds.

Table 1: Calculated Energy Difference between Conformers of this compound

ConformerRelative Energy (kcal/mol)Computational Method
Pseudo-equatorial (Ψ-e)0.00B3LYP[1]
Pseudo-axial (Ψ-a)0.42B3LYP[1]

Spectroscopic Properties

Theoretical calculations are crucial for interpreting the experimental spectra of this compound. By calculating properties such as vibrational frequencies and NMR chemical shifts for each conformer, a deeper understanding of the molecule's structure and dynamics can be achieved.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound are characterized by the vibrational modes of the cyclopentanone ring and the C-Cl bond. The carbonyl (C=O) stretching frequency is particularly sensitive to the conformation of the chlorine atom. Theoretical frequency calculations can predict the vibrational spectra for both the Ψ-e and Ψ-a conformers, aiding in the assignment of experimental spectral bands.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational equilibrium of this compound in solution. The experimentally observed NMR chemical shifts and coupling constants are a population-weighted average of the values for the individual conformers. Theoretical calculations of NMR parameters for each conformer can be used in conjunction with experimental data to determine the relative populations of the conformers in different solvents.

Reactivity: The Favorskii Rearrangement

A key reaction of this compound is the Favorskii rearrangement, which occurs in the presence of a base. This reaction involves the contraction of the five-membered ring to a four-membered ring, ultimately yielding a cyclobutanecarboxylic acid derivative. Theoretical studies have been vital in elucidating the mechanism of this rearrangement.

The generally accepted mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate. The reaction is initiated by the abstraction of a proton from the carbon atom on the side of the ketone away from the chlorine atom (α'-position) to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack to displace the chloride ion, forming a bicyclic cyclopropanone intermediate. The subsequent nucleophilic attack by a hydroxide (B78521) or alkoxide ion on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to give the final ring-contracted product.

G Favorskii Rearrangement of this compound cluster_workflow Reaction Pathway A This compound B Enolate Formation (Base, e.g., OH⁻) A->B -H⁺ C Cyclopropanone Intermediate B->C -Cl⁻ D Nucleophilic Attack (e.g., OH⁻) C->D E Carbanion Intermediate D->E F Cyclobutanecarboxylic Acid (after protonation) E->F +H⁺

Caption: The reaction pathway of the Favorskii rearrangement of this compound.

Theoretical studies on the Favorskii rearrangement of related α-haloketones have investigated the stereochemistry of the reaction, considering both inversion and retention of configuration at the carbon bearing the halogen. These studies often employ high-level ab initio calculations to model the transition states of the cyclopropanone formation.

Thermochemical Data

Thermochemical properties of this compound have been estimated using computational methods. These data are essential for understanding the molecule's stability and for predicting the thermodynamics of its reactions.

Table 2: Calculated Thermochemical Properties of this compound

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (ΔfG°)-106.75kJ/molJoback Method[2]
Enthalpy of Formation (Gas, ΔfH°gas)-239.49kJ/molJoback Method[2]
Enthalpy of Fusion (ΔfusH°)6.35kJ/molJoback Method[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of cyclopentanone. A detailed protocol is as follows:

  • A mixture of cyclopentanone (500 g), calcium carbonate (290 g), water (320 ml), and a 40% calcium chloride solution (290 g) is prepared in a reaction vessel.

  • Gaseous chlorine is rapidly passed into the vigorously stirred mixture.

  • The reaction temperature is maintained at 40°C, with occasional cooling as needed.

  • After the complete dissolution of calcium carbonate, the reaction mixture is cooled in an ice bath.

  • The precipitated calcium chloride hexahydrate is removed by filtration.

  • The filtrate is extracted with ether.

  • The ether extract is dried over anhydrous calcium chloride.

  • The ether is removed by evaporation, and the crude product is purified by fractional distillation under vacuum.[3]

Purification

The primary method for the purification of this compound is fractional distillation under reduced pressure. The boiling point of this compound is reported as 72-74 °C at 12 mmHg.[4]

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize this compound.

  • NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl3).

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a neat film between salt plates or using an attenuated total reflectance (ATR) accessory.

  • Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer, typically with a laser excitation source.

  • Mass Spectrometry (MS): Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Computational Methodology Workflow

The theoretical study of this compound typically follows a well-defined computational workflow.

G Workflow for Theoretical Study of this compound cluster_workflow Computational Protocol A Conformational Search (e.g., Molecular Mechanics) B Geometry Optimization of Conformers (DFT, e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Verify minima, obtain thermochemistry) B->C E Calculation of Spectroscopic Properties (NMR, IR, Raman) B->E F Reactivity Studies (Transition state search, IRC) B->F D Single-Point Energy Calculation (Higher level of theory for accuracy) C->D G Analysis and Comparison with Experimental Data D->G E->G F->G

Caption: A typical workflow for the computational investigation of this compound.

This workflow begins with an initial search for all possible conformations of the molecule. Each identified conformer is then subjected to geometry optimization using a reliable quantum mechanical method, such as DFT with the B3LYP functional and a suitable basis set. Frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermochemical data. For more accurate energy comparisons, single-point energy calculations can be performed using a higher level of theory or a larger basis set. Spectroscopic properties are then calculated for the optimized geometries. For reactivity studies, transition state searches and intrinsic reaction coordinate (IRC) calculations are performed to map out reaction pathways. Finally, the computational results are analyzed and compared with available experimental data to validate the theoretical models.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key pharmaceutical precursors and drug candidates starting from 2-chlorocyclopentanone. This versatile starting material serves as a gateway to various classes of therapeutic agents, including prostaglandins, carbocyclic nucleosides (antivirals), and cyclopentenone-containing anticancer agents.

Overview of Synthetic Pathways

This compound is a valuable building block primarily due to its facile conversion into 2-cyclopentenone, a key intermediate in the synthesis of a wide range of biologically active molecules. The subsequent transformations of 2-cyclopentenone allow for the construction of complex cyclopentane-based pharmaceuticals.

G A This compound B 2-Cyclopentenone A->B Dehydrochlorination C Prostaglandin (B15479496) Precursors B->C D Carbocyclic Nucleoside Precursors B->D E Anticancer Agents B->E F Prostaglandins (e.g., PGE1 analogs) C->F G Antiviral Drugs (Carbocyclic Nucleosides) D->G

Caption: Synthetic utility of this compound.

Synthesis of 2-Cyclopentenone: A Key Intermediate

The dehydrochlorination of this compound provides the α,β-unsaturated ketone 2-cyclopentenone, a crucial precursor for various pharmaceutical syntheses.

Experimental Protocol: Dehydrochlorination of this compound

This protocol describes the elimination of hydrogen chloride from this compound using a base to yield 2-cyclopentenone.[1]

Materials:

  • This compound

  • Lithium Carbonate (Li₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add lithium carbonate (1.5 eq).

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to afford 2-cyclopentenone.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0118.56
Lithium Carbonate1.573.89
ProductTypical Yield (%)Boiling Point (°C)
2-Cyclopentenone60-70150

Application in Prostaglandin Synthesis

2-Cyclopentenone is a well-established precursor for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. Prostaglandin E1 (PGE1) analogs, for instance, are used for their anti-inflammatory properties.[2]

Synthetic Workflow for Prostaglandin E1 Methyl Ester

The following workflow outlines a general strategy for the synthesis of Prostaglandin E1 methyl ester from a cyclopentenone derivative.[3]

G A 2-Cyclopentenone B 3-Substituted Cyclopentanone (B42830) A->B Tandem 1,4-Addition-Aldol Reaction C β-Hydroxy Ketone Intermediate B->C Reduction & Functional Group Manipulation D Prostaglandin E1 Methyl Ester C->D Side-chain introduction & Deprotection

Caption: Prostaglandin E1 synthesis workflow.

Experimental Protocol: Tandem 1,4-Addition-Aldol Reaction[3]

This protocol describes a key step in the synthesis of a prostaglandin precursor from a cyclopentenone monoacetal.

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the catalyst by dissolving Cu(OTf)₂ (2 mol%) and the chiral phosphoramidite ligand (4 mol%) in anhydrous toluene.

  • Add the cyclopenten-3,5-dione monoacetal (1.0 eq) and the aldehyde (1.2 eq) to the catalyst solution.

  • Cool the mixture to the desired temperature (e.g., -20 °C) and add the dialkylzinc reagent (1.5 eq) dropwise.

  • Stir the reaction mixture at this temperature for 16-24 hours, monitoring by TLC.

  • Quench the reaction by adding methanol, followed by saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting trans-substituted cyclopentanone by silica gel column chromatography.

Data Presentation:

ReactantMolar Eq.
Cyclopenten-3,5-dione monoacetal1.0
Aldehyde1.2
Dialkylzinc reagent1.5
Cu(OTf)₂0.02
Chiral phosphoramidite ligand0.04
ProductTypical Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
trans-Substituted cyclopentanoneup to 76>95:5>94
Mechanism of Action of Prostaglandin E1 Analogs

Prostaglandin E1 analogs exert their effects by binding to specific E-prostanoid (EP) receptors, which are G-protein coupled receptors. This interaction triggers intracellular signaling cascades, leading to various physiological responses, including vasodilation and anti-inflammatory effects.[2]

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE1 PGE1 Analog EP_Receptor EP Receptor (EP2/EP4) PGE1->EP_Receptor G_Protein Gs Protein EP_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB (inactive) PKA->CREB Phosphorylation NFkB_I NF-κB/IκB complex PKA->NFkB_I Inhibition of IκB degradation pCREB pCREB (active) CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene NFkB_A NF-κB (active) NFkB_A->Gene Inhibition

Caption: PGE1 signaling pathway.[2]

Application in Antiviral Drug Synthesis (Carbocyclic Nucleosides)

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This modification enhances their metabolic stability. 2-Cyclopentenone is a key precursor for these compounds.

Synthetic Workflow for Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides from 2-cyclopentenone generally involves the introduction of a nucleobase and functionalization of the cyclopentene ring.

G A 2-Cyclopentenone B Functionalized Cyclopentenol A->B Reduction & Functionalization C Carbocyclic Nucleoside Analog B->C Mitsunobu Reaction with Nucleobase

Caption: Carbocyclic nucleoside synthesis workflow.

Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Precursor[4]

This protocol outlines the synthesis of a D-cyclopentenyl-5-halocytosine nucleoside from a protected 2-cyclopentenone derivative.

Materials:

  • D-4,5-O-isopropylidene-2-cyclopentenone

  • 5-Halocytosine (e.g., 5-Iodocytosine)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of D-4,5-O-isopropylidene-2-cyclopentenone (1.0 eq), 5-halocytosine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the protected carbocyclic nucleoside.

  • Subsequent deprotection steps will yield the final carbocyclic nucleoside.

Data Presentation:

ReactantMolar Eq.
D-4,5-O-isopropylidene-2-cyclopentenone1.0
5-Halocytosine1.2
Triphenylphosphine1.5
DEAD or DIAD1.5
ProductTypical Yield (%)
Protected Carbocyclic Nucleoside50-70
Mechanism of Action of Carbocyclic Nucleosides

Carbocyclic nucleosides act as antiviral agents by inhibiting viral DNA or RNA synthesis. They are first phosphorylated in the host cell to their active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA/RNA chain by viral polymerases. Incorporation of the carbocyclic nucleoside leads to chain termination.[4][5][6]

G cluster_cell Host Cell cluster_virus Viral Replication CN Carbocyclic Nucleoside CN_MP Carbocyclic Nucleoside Monophosphate CN->CN_MP Cellular/Viral Kinases CN_DP Carbocyclic Nucleoside Diphosphate CN_MP->CN_DP Cellular Kinases CN_TP Carbocyclic Nucleoside Triphosphate (Active Drug) CN_DP->CN_TP Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase CN_TP->Viral_Polymerase Viral_Genome Growing Viral DNA/RNA Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination Viral_Genome->Chain_Termination

Caption: Carbocyclic nucleoside mechanism of action.[4][5][6]

Application in Anticancer Drug Synthesis

The cyclopentenone moiety is a pharmacophore found in several natural and synthetic compounds with anticancer activity.[7] Its electrophilic nature allows it to act as a Michael acceptor, covalently modifying key cellular proteins involved in cancer cell proliferation and survival.[8]

Synthetic Workflow for Cyclopentenone-Containing Anticancer Agents

The Pauson-Khand reaction is a powerful method for constructing the cyclopentenone core in a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, often catalyzed by a cobalt complex.[9][10][11][12][13]

G A Alkene + Alkyne + CO B Dicobalt Hexacarbonyl Alkyne Complex A->B Co₂(CO)₈ C Cyclopentenone Product B->C Alkene insertion & CO insertion

Caption: Pauson-Khand reaction workflow.[9][10][11][12][13]

Experimental Protocol: Pauson-Khand Reaction[14]

This protocol provides a general procedure for the synthesis of a cyclopentenone via the Pauson-Khand reaction.

Materials:

  • Alkene

  • Alkyne

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Toluene or Dichloromethane, anhydrous

  • Carbon monoxide (CO) atmosphere (balloon or pressurized)

  • Silica gel for column chromatography

Procedure:

  • In a flask equipped with a CO inlet, dissolve the alkyne (1.0 eq) in anhydrous toluene.

  • Add dicobalt octacarbonyl (1.1 eq) and stir at room temperature for 1-2 hours until the formation of the alkyne-cobalt complex is complete (indicated by a color change).

  • Add the alkene (1.2-2.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C under a CO atmosphere and stir for 12-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be oxidatively demetallated using reagents like N-methylmorpholine N-oxide (NMO) or ceric ammonium nitrate (B79036) (CAN).

  • Purify the resulting cyclopentenone by silica gel column chromatography.

Data Presentation:

ReactantMolar Eq.
Alkyne1.0
Alkene1.2-2.0
Dicobalt octacarbonyl1.1
ProductTypical Yield (%)
Cyclopentenone40-95
Mechanism of Action of Anticancer Cyclopentenones

Cyclopentenone-containing compounds often exert their anticancer effects through the covalent modification of cysteine residues in key signaling proteins via Michael addition. This can lead to the inhibition of pro-survival pathways, such as the NF-κB pathway, and the induction of apoptosis.[8][14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CP Cyclopentenone Compound IKK IκB Kinase (IKK) CP->IKK Michael Addition (Inhibition) NFkB_I NF-κB/IκB complex IKK->NFkB_I Inhibition of IκB phosphorylation NFkB_A NF-κB NFkB_I->NFkB_A Gene Pro-survival Gene Transcription NFkB_A->Gene Inhibition Apoptosis Apoptosis Gene->Apoptosis Induction

Caption: Anticancer cyclopentenone mechanism.[8][14][15]

References

Application Notes: 2-Chlorocyclopentanone as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The cyclopentanone (B42830) scaffold is a crucial structural motif present in a variety of biologically active molecules, including several important agrochemicals. Its unique conformational properties and the potential for stereoselective functionalization make it an attractive starting point for the synthesis of novel fungicides, herbicides, and pesticides. 2-Chlorocyclopentanone, an activated derivative, serves as a highly versatile building block for introducing the cyclopentane (B165970) ring system and enabling subsequent chemical modifications. The presence of both a reactive chlorine atom at the α-position and a ketone functionality allows for a range of transformations, making it a valuable intermediate for constructing complex agrochemical targets.[1]

This document outlines potential synthetic applications of this compound in the preparation of key intermediates for commercial agrochemicals, specifically focusing on pathways towards the fungicide pencycuron (B1679227) and precursors for the fungicide metconazole (B41703).

Part 1: Proposed Synthesis of Cyclopentylamine, a Key Intermediate for Pencycuron

The fungicide Pencycuron, N-[(4-chlorophenyl)methyl]-N-cyclopentyl-N′-phenylurea, is a phenylurea fungicide used to control diseases caused by Rhizoctonia solani.[2][3] A critical building block for its synthesis is cyclopentylamine.[4] this compound provides a strategic starting point for the synthesis of this key intermediate, avoiding the direct and often unselective reductive amination of cyclopentanone with ammonia.[5]

A robust method for converting α-halo ketones into primary amines is the Gabriel synthesis, which effectively prevents the over-alkylation common in direct amination with ammonia.[3][6][7][8] This pathway involves the nucleophilic substitution of the chloride by potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine.[1][9]

Proposed Reaction Pathway: Gabriel Synthesis of Cyclopentylamine

The proposed two-step synthesis transforms this compound first into N-cyclopentylphthalimide, which retains the ketone functionality, followed by a Wolff-Kishner reduction of the ketone and subsequent hydrazinolysis to yield cyclopentylamine.

gabriel_synthesis start This compound step1_reagents + Potassium Phthalimide (DMF, Heat) start->step1_reagents intermediate1 N-(2-oxocyclopentyl)phthalimide step1_reagents->intermediate1 step2_reagents + Hydrazine (B178648) Hydrate (B1144303) (NH2NH2) + KOH (Ethylene Glycol, Heat) (Wolff-Kishner Reduction) intermediate1->step2_reagents product Cyclopentylamine step2_reagents->product pencycuron Pencycuron Synthesis product->pencycuron Key Intermediate

Caption: Proposed synthesis of Cyclopentylamine from this compound.

Experimental Protocol: Gabriel Synthesis and Reduction

Step 1: Synthesis of N-(2-oxocyclopentyl)phthalimide

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

  • Recrystallize the crude product from ethanol (B145695) to yield pure N-(2-oxocyclopentyl)phthalimide.

Step 2: Synthesis of Cyclopentylamine via Wolff-Kishner Reduction and Hydrazinolysis

  • In a round-bottom flask fitted with a reflux condenser, add N-(2-oxocyclopentyl)phthalimide (1.0 eq), potassium hydroxide (B78521) (4.0 eq), and ethylene (B1197577) glycol.

  • Add hydrazine hydrate (3.0 eq) to the mixture.

  • Heat the mixture to 130-140 °C for 2 hours, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reflux at this temperature for an additional 4 hours.

  • Cool the reaction mixture and add water. Extract the product with diethyl ether or dichloromethane (B109758) (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Distill the solvent under reduced pressure to obtain crude cyclopentylamine. Further purification can be achieved by fractional distillation.

Part 2: Proposed Synthesis of a Precursor for the Fungicide Metconazole

Metconazole is a broad-spectrum triazole fungicide. Its core structure is a substituted dimethyl-cyclopentanol ring. A key intermediate in many patented synthetic routes is 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone.[4][10][11] While existing syntheses start from other precursors,[10][12] this compound can be envisioned as a strategic starting material to construct a related cyclopentanone intermediate.

This proposed pathway utilizes the α-chloro-ketone functionality to first generate cyclopentenone, a versatile Michael acceptor. Subsequent conjugate addition and methylation steps can build the required carbon skeleton.

Proposed Reaction Pathway: Synthesis of a Disubstituted Cyclopentanone

metconazole_precursor start This compound step1_reagents + Base (e.g., Li2CO3) (Dehydrochlorination) start->step1_reagents intermediate1 Cyclopent-2-en-1-one step1_reagents->intermediate1 step2_reagents + (4-Chlorobenzyl)magnesium chloride (Cu(I) catalyst, Michael Addition) intermediate1->step2_reagents intermediate2 3-(4-Chlorobenzyl)cyclopentanone step2_reagents->intermediate2 step3_reagents + Base (LDA) + Methyl Iodide (CH3I) x2 intermediate2->step3_reagents product 3-(4-Chlorobenzyl)-2,2- dimethylcyclopentanone step3_reagents->product metconazole Metconazole Synthesis product->metconazole Potential Precursor

Caption: Proposed synthesis of a Metconazole precursor from this compound.

Experimental Protocol (Proposed)

Step 1: Dehydrochlorination to Cyclopent-2-en-1-one

  • In a flask, suspend this compound (1.0 eq) and a mild base such as lithium carbonate (1.5 eq) in a high-boiling solvent like DMF.

  • Heat the mixture to reflux (approx. 120-150 °C) for 3-5 hours.

  • Monitor the reaction for the disappearance of the starting material by GC-MS.

  • Cool the mixture, filter to remove the inorganic salts, and distill the filtrate under reduced pressure to isolate cyclopent-2-en-1-one.

Step 2: Michael Addition of Grignard Reagent

  • Prepare a solution of the Grignard reagent, (4-chlorobenzyl)magnesium chloride, from 4-chlorobenzyl chloride and magnesium turnings in anhydrous THF.

  • In a separate flask, dissolve cyclopent-2-en-1-one (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add a catalytic amount of copper(I) iodide or copper(I) cyanide (approx. 5 mol%).

  • Slowly add the prepared Grignard reagent (1.1 eq) to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(4-chlorobenzyl)cyclopentanone.

Step 3: α,α-Dimethylation

  • Dissolve 3-(4-chlorobenzyl)cyclopentanone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (2.5 eq) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the target precursor, 3-(4-chlorobenzyl)-2,2-dimethylcyclopentanone.

Quantitative Data for Metconazole Synthesis

While the above pathways from this compound are proposed, quantitative data from established syntheses of metconazole highlight the efficiency of reactions involving the cyclopentanone core. The following data is adapted from patented processes starting from a later-stage intermediate, 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone.

StepStarting MaterialReagentsProductYield (%)Reference
Epoxidation (Johnson-Corey-Chaykovsky)5-(4-chlorobenzyl)-2,2-dimethylcyclopentanoneTrimethylsulfoxonium bromide, 60% NaH, DMSO7-(4-chlorobenzyl)-4,4-dimethyl-1-oxaspiro[2.4]heptane91-92%[10]
Ring-opening with Triazole7-(4-chlorobenzyl)-4,4-dimethyl-1-oxaspiro[2.4]heptane1,2,4-Triazole sodium salt, N-methylpyrrolidoneMetconazole85%[13]

This compound represents a potent and versatile starting material for the synthesis of complex agrochemicals. Its dual reactivity allows for strategic transformations to access key intermediates that might be challenging to synthesize via other routes. The proposed pathways to precursors for pencycuron and metconazole illustrate its potential utility. Through reactions like the Gabriel synthesis, dehydrochlorination, and subsequent Michael additions, this compound can provide efficient entry points to valuable cyclopentane-containing scaffolds, making it a building block of significant interest for research and development in the agrochemical industry.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorocyclopentanone is a versatile synthetic intermediate, valued in organic synthesis for its susceptibility to nucleophilic attack. This reactivity allows for the introduction of a diverse range of functional groups at the α-position to the carbonyl group, making it a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating nucleophilic substitution reactions.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles. It also addresses the potential for a competing side reaction, the Favorskii rearrangement, and provides guidance on reaction conditions to favor the desired substitution products.

General Reaction Pathway and Competing Reactions

The primary reaction of this compound with nucleophiles is a direct SN2 displacement of the chloride ion. However, under basic conditions, a competing Favorskii rearrangement can occur, leading to a ring-contracted carboxylic acid derivative. The choice of nucleophile, base, and solvent is crucial in directing the reaction towards the desired substitution product.

Diagram of General Reaction Pathways

G cluster_main Nucleophilic Substitution vs. Favorskii Rearrangement start This compound sub_product 2-Substituted Cyclopentanone (B42830) (SN2 Product) start->sub_product Nucleophile (Nu:⁻) (e.g., RNH₂, RS⁻, RO⁻, N₃⁻, CN⁻) fav_product Cyclopentanecarboxylic Acid Derivative (Favorskii Product) start->fav_product Base (e.g., OH⁻, RO⁻) (strong, non-nucleophilic)

Caption: General reaction pathways for this compound.

Application Notes and Protocols

Synthesis of 2-Aminocyclopentanone Derivatives

The reaction of this compound with primary and secondary amines provides access to 2-aminocyclopentanone derivatives, which are valuable scaffolds in medicinal chemistry. The reaction typically proceeds via an SN2 mechanism. To avoid the formation of over-alkylation products, it is often advantageous to use an excess of the amine.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)cyclopentan-1-one

  • Materials:

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(piperidin-1-yl)cyclopentan-1-one.

Quantitative Data:

NucleophileProductSolventReaction Time (h)Yield (%)
Piperidine2-(Piperidin-1-yl)cyclopentan-1-oneAcetonitrile1875-85
Morpholine2-Morpholinocyclopentan-1-oneTHF2470-80
Benzylamine2-(Benzylamino)cyclopentan-1-oneEthanol (B145695)1265-75

Experimental Workflow: Synthesis of 2-Aminocyclopentanone Derivatives

G cluster_workflow Synthesis of 2-Aminocyclopentanone Derivatives A 1. Reaction Setup - Dissolve this compound in solvent. - Add amine and base. B 2. Reaction - Stir at room temperature. - Monitor by TLC. A->B C 3. Work-up - Solvent removal. - Extraction with organic solvent. - Washing with aqueous solutions. B->C D 4. Purification - Drying of organic layer. - Solvent evaporation. - Column chromatography. C->D E Final Product 2-Aminocyclopentanone Derivative D->E

Caption: Workflow for the synthesis of 2-aminocyclopentanones.

Synthesis of 2-Alkoxycyclopentanone Derivatives

The reaction with alkoxides, such as sodium methoxide (B1231860), can lead to the formation of 2-alkoxycyclopentanones. However, this reaction is highly susceptible to the competing Favorskii rearrangement, especially with stronger bases. To favor substitution, it is recommended to use less hindered alkoxides and carefully control the reaction temperature.

Experimental Protocol: Synthesis of 2-Methoxycyclopentanone

  • Materials:

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in methanol to the cooled sodium methoxide solution.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2-methoxycyclopentanone.

Quantitative Data:

NucleophileProductSolventTemperature (°C)Yield (%)
Sodium methoxide2-MethoxycyclopentanoneMethanol050-60
Sodium ethoxide2-EthoxycyclopentanoneEthanol045-55
Synthesis of 2-Azidocyclopentanone

The reaction of this compound with sodium azide (B81097) provides a straightforward route to 2-azidocyclopentanone, a versatile intermediate for the synthesis of nitrogen-containing heterocycles and for use in "click" chemistry.

Experimental Protocol: Synthesis of 2-Azidocyclopentanone

  • Materials:

    • This compound

    • Sodium azide

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF or DMSO.

    • Add sodium azide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Note: low molecular weight organic azides can be explosive).

    • The crude 2-azidocyclopentanone is often used in the next step without further purification.

Quantitative Data:

NucleophileProductSolventReaction Time (h)Yield (%)
Sodium azide2-AzidocyclopentanoneDMF2480-90
Sodium azide2-AzidocyclopentanoneDMSO2485-95
Synthesis of 2-Thiocyclopentanone Derivatives

Thiols and thiolates are excellent nucleophiles and readily react with this compound to form 2-thiocyclopentanone derivatives. The reaction generally proceeds with high yields.

Experimental Protocol: Synthesis of 2-(Phenylthio)cyclopentanone

  • Materials:

    • This compound

    • Thiophenol

    • Sodium hydroxide (B78521)

    • Ethanol

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a solution of sodium thiophenoxide by adding thiophenol (1.0 eq) to a solution of sodium hydroxide (1.0 eq) in ethanol.

    • To this solution, add this compound (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data:

NucleophileProductSolventReaction Time (h)Yield (%)
Sodium thiophenoxide2-(Phenylthio)cyclopentanoneEthanol390-95
Sodium ethanethiolate2-(Ethylthio)cyclopentanoneEthanol485-90

Conclusion

This compound is a valuable and reactive substrate for a variety of nucleophilic substitution reactions, providing access to a wide range of 2-substituted cyclopentanone derivatives. Careful consideration of the reaction conditions, particularly the nature of the nucleophile and the basicity of the reaction medium, is essential to favor the desired substitution pathway and minimize the competing Favorskii rearrangement. The protocols provided herein serve as a guide for researchers in the development of synthetic routes towards novel molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Grignard Reaction with 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Grignard reaction of 2-chlorocyclopentanone, a versatile building block in organic synthesis. The protocol addresses the challenges associated with the use of α-chloro ketones in Grignar reactions, such as enolization and other side reactions. By employing low-temperature conditions, the 1,2-addition of the Grignard reagent to the carbonyl group is favored, leading to the formation of 1-alkyl-2-chlorocyclopentanols. These products are valuable intermediates in the synthesis of complex molecules and potential drug candidates. This application note includes a step-by-step experimental procedure, a discussion of the reaction mechanism and potential side reactions, and a summary of expected outcomes.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The reaction of a Grignard reagent with a ketone typically yields a tertiary alcohol.[1] However, the presence of an α-halogen, as in this compound, introduces complexities. The acidic α-proton and the chloro substituent can lead to undesired side reactions, primarily enolization, where the Grignard reagent acts as a base, and reduction.[2]

To achieve a successful 1,2-addition of the Grignard reagent to the carbonyl group of this compound, careful control of reaction conditions is paramount. Low temperatures are crucial to suppress the rate of side reactions and favor the desired nucleophilic attack on the carbonyl carbon.[3][4] This protocol outlines a method for the successful synthesis of 1-alkyl-2-chlorocyclopentanols.

Reaction Mechanism and Stereochemistry

The primary reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, a magnesium alkoxide, which is subsequently protonated during the acidic workup to yield the tertiary alcohol.

The stereochemical outcome of the reaction is an important consideration. The approach of the Grignard reagent to the planar carbonyl group can occur from two faces, potentially leading to a mixture of diastereomers. The presence of the chlorine atom at the adjacent stereocenter can influence the direction of the attack, potentially leading to a diastereoselective outcome. The ratio of the resulting diastereomers will depend on the specific Grignard reagent used and the reaction conditions.

Potential Side Reactions

Several side reactions can compete with the desired 1,2-addition:

  • Enolization: The Grignard reagent can act as a base and deprotonate the acidic proton at the α-position to the carbonyl group, forming a magnesium enolate. This is a significant side reaction with α-halo ketones.[2]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).

  • Aldol (B89426) Condensation: The enolate formed through deprotonation can potentially react with another molecule of this compound, leading to aldol condensation products.[2]

Lowering the reaction temperature significantly disfavors these side reactions, promoting the desired nucleophilic addition.[3][4]

Experimental Protocol

This protocol describes the general procedure for the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Alkyl halide (e.g., bromomethane (B36050) in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous solvent for reaction (e.g., THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution for workup

  • Dry ice/acetone bath

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Preparation of the Grignard Reagent (e.g., Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride or silica (B1680970) gel), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.[5]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of the alkyl halide solution (e.g., bromomethane in anhydrous diethyl ether, 1.0 equivalent total) to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane.[6] An exothermic reaction and the disappearance of the iodine color indicate the start of the Grignard reagent formation.

  • Addition of Alkyl Halide: Once the reaction has started, add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray or brownish solution is the Grignard reagent.

Part B: Grignard Reaction with this compound

  • Cooling: In a separate, dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.[3][4]

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent (1.1 to 1.5 equivalents) to the cooled solution of this compound via the dropping funnel or a syringe. Maintain the temperature at -78 °C throughout the addition.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • If a precipitate forms, it can be dissolved by adding a dilute solution of hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent using a rotary evaporator.

Part C: Purification

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 1-alkyl-2-chlorocyclopentanol.

Data Presentation

Table 1: Reactants and Stoichiometry

ReagentMolar Mass ( g/mol )EquivalentsAmount
This compound118.561.0User-defined
Magnesium24.311.2Calculated
Alkyl Halide (e.g., CH₃Br)94.941.0Calculated
Anhydrous THF--Sufficient Volume

Table 2: Expected Product and Potential Byproducts

CompoundStructureExpected YieldNotes
1-Alkyl-2-chlorocyclopentanol R = Alkyl groupModerate to GoodThe yield is dependent on the specific Grignard reagent and reaction conditions.
Cyclopentanone MinorResult of reduction side reaction.
2-Chlorocyclopentanol MinorResult of reduction side reaction.
Aldol Adduct MinorResult of enolization followed by aldol condensation.

Visualizations

Reaction Workflow

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction with this compound cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Grignard Reaction cluster_purification Part C: Purification A1 Assemble and dry apparatus A2 Activate Magnesium A1->A2 A3 Add Alkyl Halide A2->A3 A4 Stir to completion A3->A4 B3 Add Grignard Reagent A4->B3 Use freshly prepared Grignard reagent B1 Dissolve this compound in THF B2 Cool to -78 °C B1->B2 B2->B3 B4 Stir at -78 °C B3->B4 B5 Quench with NH4Cl B4->B5 B6 Aqueous Work-up B5->B6 C1 Column Chromatography B6->C1 Crude Product C2 Characterization (NMR, IR, MS) C1->C2

Caption: Workflow for the synthesis of 1-alkyl-2-chlorocyclopentanol.

Reaction Mechanism and Side Reactions

Reaction_Mechanism Reaction Pathways of Grignard Reagent with this compound cluster_main Desired 1,2-Addition cluster_side Side Reactions ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate + R-MgX (Nucleophilic Attack) enolate Magnesium Enolate ketone->enolate + R-MgX (Base) reduction Reduction Product (2-Chlorocyclopentanol) ketone->reduction + R-MgX (Hydride Transfer) grignard R-MgX grignard->ketone product 1-Alkyl-2-chlorocyclopentanol (Product) intermediate->product H3O+ Workup aldol Aldol Product enolate->aldol + this compound

Caption: Pathways of the Grignard reaction with this compound.

Conclusion

The Grignard reaction with this compound provides a viable route to synthesize 1-alkyl-2-chlorocyclopentanols, which are useful intermediates in organic synthesis. The success of this reaction hinges on the careful control of reaction conditions, particularly maintaining a low temperature to mitigate side reactions such as enolization and reduction. The protocol provided in this application note serves as a comprehensive guide for researchers in the fields of chemistry and drug development to successfully perform this transformation and access a range of valuable cyclopentane (B165970) derivatives. Further optimization of reaction parameters may be necessary for specific Grignard reagents and desired diastereoselectivity.

References

Synthesis of Cyclopentane Derivatives from 2-Chlorocyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various cyclopentane (B165970) derivatives starting from the versatile building block, 2-chlorocyclopentanone. The inherent reactivity of the α-chloro ketone moiety allows for a range of transformations, primarily through nucleophilic substitution and rearrangement pathways. These methods are crucial for accessing functionalized cyclopentane rings, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules.

Introduction

This compound is a key intermediate in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. This dual reactivity allows for the strategic formation of a variety of cyclopentane derivatives, including substituted cyclopentanones, cyclopentenones, and ring-contracted cyclobutane (B1203170) systems. The protocols outlined below detail procedures for nucleophilic substitution reactions, dehydrochlorination, and the Favorskii rearrangement.

Key Synthetic Transformations

Nucleophilic Substitution Reactions

The α-carbon to the carbonyl group in this compound is activated towards nucleophilic substitution. This allows for the introduction of a variety of functional groups by reacting it with different nucleophiles.

The introduction of an azide (B81097) group provides a versatile handle for further chemical modifications, such as "click" chemistry. The reaction with sodium azide proceeds via a standard SN2 mechanism.

Experimental Protocol:

A generalized protocol for the synthesis of α-azido ketones can be adapted for this compound. In a round-bottom flask, this compound (1.0 eq.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (NaN₃, 1.5-2.0 eq.) is added, and the mixture is heated to 60-80°C. The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours). After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure to yield the crude 2-azidocyclopentanone, which can be further purified by column chromatography.

Alkoxy substituents can be introduced by reaction with corresponding alkoxides.

Experimental Protocol:

A solution of the desired sodium alkoxide (e.g., sodium methoxide (B1231860), sodium ethoxide) is prepared by dissolving sodium metal (1.1 eq.) in the corresponding anhydrous alcohol (e.g., methanol, ethanol) under an inert atmosphere. To this solution, this compound (1.0 eq.) is added dropwise at room temperature. The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated to give the 2-alkoxycyclopentanone.

Reaction with primary or secondary amines yields 2-aminocyclopentanone derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl formed.

Experimental Protocol:

This compound (1.0 eq.) is dissolved in a suitable solvent like acetonitrile (B52724) or ethanol. The desired amine (2.2 eq., to act as both nucleophile and base) is added, and the mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is worked up by partitioning between an aqueous solution of a weak acid (to remove excess amine) and an organic solvent. The organic layer is then dried and concentrated to afford the 2-aminocyclopentanone derivative.

Dehydrochlorination to 2-Cyclopentenone

Elimination of hydrogen chloride from this compound provides access to 2-cyclopentenone, a valuable α,β-unsaturated ketone.[1]

Experimental Protocol:

Previous preparations of 2-cyclopentenone have involved the elimination of HCl from this compound.[1] This can be achieved by heating this compound in the presence of a base. A common procedure involves refluxing this compound with a non-nucleophilic base, such as lithium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is monitored by GC or TLC. After completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the product is isolated from the filtrate by distillation or extraction.

Favorskii Rearrangement

The Favorskii rearrangement of cyclic α-halo ketones is a powerful method for ring contraction.[2][3] In the case of this compound, treatment with a base like sodium methoxide leads to the formation of a cyclobutanecarboxylic acid ester.[3] The reaction is believed to proceed through a cyclopropanone (B1606653) intermediate.[2][3]

Experimental Protocol:

This protocol is adapted from a similar procedure for 2-bromocyclohexanone.[2]

  • Preparation of Sodium Methoxide Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add anhydrous methanol. Carefully add sodium metal (2.2 eq.) in small portions while cooling the flask in an ice bath. Stir until all the sodium has dissolved.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.

  • Initiation of Reaction: Transfer the this compound solution to the freshly prepared sodium methoxide solution at 0°C via a cannula. A white precipitate may form.

  • Reaction Progression: Allow the mixture to warm to room temperature, then equip the flask with a reflux condenser and heat it in an oil bath at 55°C for approximately 4 hours.

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Dilute with diethyl ether and carefully quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, a methyl cyclobutanecarboxylate, can be purified by distillation or column chromatography.

Data Presentation

DerivativeSynthesis MethodKey ReagentsTypical Yield (%)
2-AzidocyclopentanoneNucleophilic SubstitutionSodium Azide, DMFModerate to Good
2-MethoxycyclopentanoneNucleophilic SubstitutionSodium Methoxide, MethanolGood
2-(Dialkylamino)cyclopentanoneNucleophilic SubstitutionCorresponding DialkylamineModerate to Good
2-CyclopentenoneDehydrochlorinationLithium Carbonate, DMF53-60[1]
Methyl cyclobutanecarboxylateFavorskii RearrangementSodium Methoxide, MethanolGood

Note: Yields are indicative and can vary based on reaction scale and optimization.

Visualizations

Logical Workflow for Derivative Synthesis

Synthesis_Workflow This compound This compound Nucleophilic_Substitution Nucleophilic Substitution This compound->Nucleophilic_Substitution  Nu⁻ Dehydrochlorination Dehydrochlorination This compound->Dehydrochlorination  Base, Δ Favorskii_Rearrangement Favorskii Rearrangement This compound->Favorskii_Rearrangement  Base (e.g., NaOMe) Substituted_Cyclopentanones 2-Substituted Cyclopentanones (Azido, Alkoxy, Amino) Nucleophilic_Substitution->Substituted_Cyclopentanones Cyclopentenone 2-Cyclopentenone Dehydrochlorination->Cyclopentenone Cyclobutane_Derivative Cyclobutane Carboxylate Ester Favorskii_Rearrangement->Cyclobutane_Derivative

Caption: Synthetic pathways from this compound.

Favorskii Rearrangement Signaling Pathway

Favorskii_Mechanism cluster_main Favorskii Rearrangement of this compound A This compound B Enolate Formation A->B  Base (MeO⁻) C Cyclopropanone Intermediate B->C  Intramolecular  SN2 D Nucleophilic Attack by Methoxide C->D E Tetrahedral Intermediate D->E F Ring Opening E->F G Carbanion Intermediate F->G H Protonation G->H  MeOH I Methyl Cyclobutanecarboxylate H->I

Caption: Mechanism of the Favorskii rearrangement.

References

Experimental Protocols and Application Notes for Reactions of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of chemical transformations utilizing 2-chlorocyclopentanone as a key starting material. The protocols outlined below cover its preparation, nucleophilic substitution reactions, elimination reactions, and rearrangement pathways, offering a comprehensive guide for the synthesis of diverse cyclopentane (B165970) and cyclopentenone derivatives.

Preparation of this compound

Application Note: The synthesis of this compound is a foundational step for its use in further chemical synthesis. The following protocol describes a reliable method for the α-chlorination of cyclopentanone.

Experimental Protocol:

A rapid stream of gaseous chlorine is passed into a vigorously stirred mixture containing 500 g of cyclopentanone, 290 g of calcium carbonate, 320 ml of water, and 290 g of a 40% calcium chloride solution.[1] The reaction temperature is maintained at 40°C with occasional cooling. After the complete dissolution of the calcium carbonate, the reaction mixture is cooled in an ice bath, and the calcium chloride hexahydrate is filtered off. The resulting filtrate is extracted with ether. The ether extract is then dried over calcium chloride. After the removal of the ether, the crude product is purified by repeated fractional distillation in a vacuum through a Widmer column. This process yields unreacted cyclopentanone, the desired this compound, and 2-chloro-2-cyclopentenone as a byproduct.[1]

Quantitative Data:

Reactant/ProductAmountYieldBoiling Point
Cyclopentanone500 g--
This compound380 g64%73.5°C / 10 mmHg[1]
2-Chloro-2-cyclopentenone70 g-88°C / 10 mmHg[1]

Workflow Diagram:

G cyclopentanone Cyclopentanone reagents Cl2, CaCO3, CaCl2, H2O @ 40°C cyclopentanone->reagents extraction Ether Extraction & Drying reagents->extraction distillation Fractional Distillation extraction->distillation product This compound distillation->product

Caption: Preparation of this compound.

Nucleophilic Substitution Reactions

Application Note: The α-chloro position in this compound is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This section details protocols for substitution with amine, azide (B81097), and thiol nucleophiles.

Reaction with Amines (Synthesis of 2-Aminocyclopentanone Derivatives)

The reaction of this compound with amines can proceed via a nucleophilic substitution pathway to yield 2-aminocyclopentanone derivatives. These compounds are valuable intermediates in medicinal chemistry.

Experimental Protocol (General):

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (B129727), a primary or secondary amine (1.1-2.0 eq) and a weak base like sodium bicarbonate (1.1 eq) are added. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Workflow Diagram:

G start This compound amine Primary or Secondary Amine, NaHCO3, Methanol start->amine workup Workup & Extraction amine->workup purification Column Chromatography workup->purification product 2-Aminocyclopentanone Derivative purification->product

Caption: Synthesis of 2-Aminocyclopentanone Derivatives.

Reaction with Sodium Azide (Synthesis of 2-Azidocyclopentanone)

The introduction of an azide group provides a versatile handle for further transformations, such as reduction to an amine or participation in "click" chemistry.

Experimental Protocol:

In a round-bottom flask, this compound (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF). Sodium azide (1.5-2.0 eq) is then added to the stirred solution. The reaction mixture is heated to a temperature between 60-80°C and stirred for 12-24 hours, with the progress monitored by TLC. After completion, the reaction is cooled to room temperature and poured into water. The aqueous mixture is then extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 2-azidocyclopentanone, which can be further purified by vacuum distillation if necessary.[2]

Quantitative Data:

ReactantMolar RatioReagentSolventTemperature (°C)Time (h)
This compound1.0Sodium Azide (1.5-2.0 eq)DMF60-8012-24
Reaction with Thiols (Synthesis of 2-Thioether Cyclopentanone Derivatives)

The reaction with thiols introduces a sulfur linkage, which is present in various biologically active molecules.

Experimental Protocol (General):

To a solution of a thiol (e.g., thiophenol, 1.0 eq) in a suitable solvent like ethanol, a base such as sodium hydroxide (B78521) is added to generate the thiolate in situ. This compound (1.0 eq) is then added to the reaction mixture. The solution is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography.

Elimination Reaction: Synthesis of 2-Cyclopentenone

Application Note: Dehydrochlorination of this compound is a common and effective method for the synthesis of 2-cyclopentenone, a versatile building block in organic synthesis.

Experimental Protocol:

Previous preparations of 2-cyclopentenone have involved the elimination of HCl from this compound or its ketal.[3] A general procedure involves treating this compound with a base in a suitable solvent. For instance, heating this compound with a non-nucleophilic base like lithium carbonate in a high-boiling solvent such as dimethylformamide (DMF) can effect the elimination. The product, 2-cyclopentenone, is typically isolated by distillation.

Workflow Diagram:

G start This compound base Base (e.g., Li2CO3), Solvent (e.g., DMF), Heat start->base distillation Distillation base->distillation product 2-Cyclopentenone distillation->product

Caption: Synthesis of 2-Cyclopentenone via Elimination.

Favorskii Rearrangement

Application Note: The Favorskii rearrangement of cyclic α-halo ketones, such as this compound, results in a ring contraction to produce a cyclobutane (B1203170) carboxylic acid derivative. This reaction is a powerful tool for accessing strained ring systems. The reaction proceeds through a cyclopropanone (B1606653) intermediate.[4][5]

Experimental Protocol:

A solution of this compound (1.0 eq) in an appropriate solvent (e.g., anhydrous diethyl ether) is transferred via cannula to a freshly prepared solution of a base, such as sodium methoxide (B1231860) in methanol (from sodium metal, 2.2 eq), at 0°C under an inert atmosphere.[4] The resulting mixture is allowed to warm to room temperature and then heated to reflux (e.g., 55°C) for several hours.[4] After cooling, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.[4]

Quantitative Data:

SubstrateBaseSolventTemperature (°C)Time (h)Yield
α-halo ketone (general)NaOMe in MeOHAnhydrous Et2O55478% (for a model substrate)[4]

Reaction Pathway Diagram:

G start This compound base Base (e.g., NaOMe) start->base Deprotonation enolate Enolate Intermediate base->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 nucleophile Nucleophile (e.g., MeO-) Attack cyclopropanone->nucleophile carbanion Carbanion Intermediate nucleophile->carbanion Ring Opening protonation Protonation carbanion->protonation product Cyclobutane Carboxylic Acid Ester protonation->product

Caption: Favorskii Rearrangement of this compound.

References

Application Notes and Protocols for Scale-Up Synthesis Involving 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of 2-chlorocyclopentanone and its subsequent application in the preparation of key intermediates for antiviral drug development. The protocols are intended to serve as a guide for transitioning from laboratory-scale procedures to larger-scale production, with a focus on process safety, efficiency, and product quality.

Part 1: Scale-Up Synthesis of this compound

This compound is a versatile building block in organic synthesis, valued for its reactive α-chloro ketone moiety which allows for a variety of chemical transformations. Its primary application in the pharmaceutical industry is as a precursor for the synthesis of complex molecules, including heterocyclic compounds and carbocyclic nucleoside analogues with potential antiviral activity.

Reaction Overview

The synthesis of this compound is typically achieved through the direct chlorination of cyclopentanone. While various chlorinating agents can be employed, this protocol focuses on the use of gaseous chlorine in an aqueous medium, a method suitable for scale-up with appropriate engineering controls.

Reaction Scheme:

Experimental Protocol: Scale-Up Synthesis

This protocol is adapted from established laboratory procedures for scale-up to a pilot plant or small-scale manufacturing setting.

Materials and Equipment:

  • Reactor: A jacketed glass-lined or corrosion-resistant reactor equipped with a multi-blade agitator, a temperature probe, a gas inlet tube, a condenser, and a connection to a scrubber system.

  • Reagents:

    • Cyclopentanone

    • Chlorine gas

    • Calcium carbonate (acid scavenger)

    • Calcium chloride solution (40%)

    • Water

    • Ether or other suitable extraction solvent

    • Anhydrous calcium chloride (drying agent)

  • Ancillary Equipment:

    • Chilling unit for the reactor jacket

    • Scrubber system containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas

    • Extraction vessel

    • Vacuum distillation setup with a fractionating column

Procedure:

  • Reactor Charging: Charge the reactor with cyclopentanone, water, calcium carbonate, and a 40% calcium chloride solution.

  • Inerting: Purge the reactor headspace with an inert gas, such as nitrogen.

  • Cooling and Agitation: Start vigorous agitation and cool the reactor contents to the desired reaction temperature (e.g., 40°C) using the jacketed cooling system.

  • Chlorine Gas Introduction: Introduce a steady stream of chlorine gas below the surface of the reaction mixture. The addition rate should be carefully controlled to maintain the reaction temperature and to ensure efficient gas dispersion.

  • Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., GC analysis of aliquots) to determine the consumption of cyclopentanone. The reaction is typically complete upon the dissolution of the calcium carbonate.

  • Quenching and Work-up:

    • Once the reaction is complete, stop the chlorine flow and purge the reactor with nitrogen to remove any residual chlorine and HCl.

    • Cool the reaction mixture.

    • Filter off the precipitated calcium chloride hexahydrate.

    • Transfer the filtrate to an extraction vessel and perform extractions with a suitable organic solvent like ether.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous calcium chloride.

    • Remove the solvent by distillation.

  • Purification: Purify the crude this compound by vacuum distillation using a fractionating column.

Scale-Up Considerations and Safety
  • Heat Management: The chlorination of ketones is an exothermic reaction. A jacketed reactor with a reliable cooling system is crucial to maintain the desired temperature and prevent runaway reactions. For larger scales, the surface area-to-volume ratio decreases, making heat removal more challenging. Careful control of the chlorine addition rate is paramount.

  • Mass Transfer: Efficient mixing is essential to ensure good contact between the chlorine gas and the liquid phase. The agitator design and speed should be optimized to maximize gas dispersion and prevent localized high concentrations of chlorine.

  • Off-Gas Treatment: The reaction generates HCl gas and involves the use of excess chlorine. A robust scrubber system is mandatory to neutralize these corrosive and toxic gases before venting.

  • Material of Construction: Due to the corrosive nature of chlorine and HCl, the reactor and associated equipment should be constructed from corrosion-resistant materials such as glass-lined steel or Hastelloy.

  • Process Safety: A thorough hazard and operability (HAZOP) study should be conducted before performing the synthesis on a large scale. This should include considerations for emergency shutdown procedures, pressure relief systems, and personal protective equipment (PPE).

Data Presentation
ParameterLaboratory Scale (Example)Pilot Scale (Target)
Inputs
Cyclopentanone500 g50 kg
Calcium Carbonate290 g29 kg
Water320 mL32 L
40% Calcium Chloride290 g29 kg
Reaction Conditions
Temperature40°C35-45°C
Reaction TimeVaries (until CaCO3 dissolves)To be determined by IPC
Outputs
Yield of this compound~64%>60%
Purity (by GC)>95%>97%

Part 2: Application in the Synthesis of a Carbocyclic Nucleoside Intermediate

This compound is a key starting material for the synthesis of 2-cyclopentenone, a versatile intermediate used in the preparation of various carbocyclic nucleoside analogues with potential antiviral activities.

Reaction Overview

The synthesis of 2-cyclopentenone from this compound involves an elimination reaction to remove HCl.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Cyclopentenone

Materials and Equipment:

  • Reactor: A reactor equipped for vacuum distillation with a short-path distillation head, a condenser, and a receiving flask.

  • Reagents:

  • Ancillary Equipment:

    • Vacuum pump

    • Heating mantle or oil bath with temperature control

    • Ice bath for the receiving flask

Procedure:

  • Reactor Setup: Set up the reactor for vacuum distillation.

  • Charging: Charge the reactor with this compound.

  • Catalyst Addition and Vacuum: Add a catalytic amount of p-toluenesulfonic acid monohydrate. Immediately close the system and apply vacuum.

  • Distillation: Gently heat the mixture. A mixture of 2-cyclopentenone and water will begin to distill. Maintain a controlled distillation rate by adjusting the temperature.

  • Work-up:

    • Dissolve the distillate in methylene chloride.

    • Dry the organic solution over anhydrous sodium sulfate.

    • Carefully remove the solvent by distillation through a fractionating column.

  • Purification: Purify the residue by vacuum distillation to obtain pure 2-cyclopentenone.

Data Presentation
ParameterLaboratory Scale (Example)Pilot Scale (Target)
Inputs
This compound100 g10 kg
p-Toluenesulfonic acid1-2 g100-200 g
Reaction Conditions
Pressure10-15 mm Hg10-20 mm Hg
Distillation Head Temp.45-60°C45-65°C
Outputs
Yield of 2-Cyclopentenone53-60%>50%
Purity (by GC)>98%>98%

Mandatory Visualizations

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Synthesis of 2-Cyclopentenone start_synthesis Reactor Charging (Cyclopentanone, CaCO3, H2O, CaCl2) chlorination Chlorination (Cl2 gas, 40°C) start_synthesis->chlorination Vigorous Agitation workup_synthesis Work-up (Filtration, Extraction) chlorination->workup_synthesis Reaction Completion purification_synthesis Purification (Vacuum Distillation) workup_synthesis->purification_synthesis Crude Product product_chloro This compound purification_synthesis->product_chloro start_app Reactor Charging (this compound, p-TsOH) product_chloro->start_app Key Starting Material elimination Elimination Reaction (Vacuum Distillation) start_app->elimination workup_app Work-up (Extraction, Drying) elimination->workup_app purification_app Purification (Fractional Distillation) workup_app->purification_app product_enone 2-Cyclopentenone (Antiviral Intermediate) purification_app->product_enone

Caption: Workflow for the scale-up synthesis of this compound and its subsequent conversion to 2-cyclopentenone.

Logical_Relationships cluster_precursors Starting Materials cluster_intermediates Key Intermediates cluster_products Target Molecules cyclopentanone Cyclopentanone chloro_cyclopentanone This compound cyclopentanone->chloro_cyclopentanone chlorine Chlorine chlorine->chloro_cyclopentanone cyclopentenone 2-Cyclopentenone chloro_cyclopentanone->cyclopentenone Elimination carbocyclic_nucleosides Carbocyclic Nucleoside Analogues (Antiviral Agents) cyclopentenone->carbocyclic_nucleosides Further Synthesis

Caption: Relationship between starting materials, key intermediates, and the final target class of antiviral compounds.

Application Notes and Protocols: Reactions of 2-Chlorocyclopentanone with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-chlorocyclopentanone with amines is a cornerstone of synthetic chemistry, primarily utilized for the synthesis of N-substituted cyclopentanecarboxamides. This transformation is of significant interest to the pharmaceutical industry, as the cyclopentane (B165970) scaffold is a key structural motif in numerous biologically active compounds and approved drugs.[1] The core mechanism governing this reaction is the Favorskii rearrangement, a base-catalyzed process that proceeds through a cyclopropanone (B1606653) intermediate, ultimately resulting in a ring contraction of the starting α-halo ketone.[2][3] This application note provides a detailed overview of the reaction mechanism, generalized experimental protocols, and the relevance of the resulting products in the context of drug discovery.

Reaction Mechanisms

The reaction of this compound with amines can proceed through two primary pathways: the Favorskii rearrangement and, under specific conditions, the quasi-Favorskii rearrangement. The prevailing mechanism is dictated by the structure of the α-halo ketone.

Favorskii Rearrangement

The most common pathway for this compound, which possesses an acidic α'-proton, is the Favorskii rearrangement. The reaction, when carried out with an amine as the base and nucleophile, yields a cyclopentanecarboxamide.[3]

The mechanism involves the following key steps:

  • Enolate Formation: An amine molecule acts as a base, abstracting an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl group from the chlorine atom) to form a resonance-stabilized enolate.

  • Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, where the nucleophilic α'-carbon attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a strained bicyclic cyclopropanone intermediate.[2]

  • Nucleophilic Attack: A second molecule of the amine acts as a nucleophile, attacking the carbonyl carbon of the highly reactive cyclopropanone intermediate. This opens the carbonyl π-bond and forms a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl group and cleaving one of the carbon-carbon bonds of the former cyclopropane (B1198618) ring. This ring-opening step is regioselective, typically occurring to form the more stable carbanion.

  • Protonation: The resulting carbanion is rapidly protonated by the protonated amine (formed in the initial deprotonation step) or another proton source in the reaction mixture to yield the final N-substituted cyclopentanecarboxamide.

Favorskii_Mechanism start This compound + 2 R₂NH enolate Enolate Intermediate start->enolate - R₂NH₂⁺ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Cl⁻ tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + R₂NH carbanion Carbanion Intermediate tetrahedral->carbanion Ring Opening product N-Substituted Cyclopentanecarboxamide + R₂NH₂⁺Cl⁻ carbanion->product + H⁺ (from R₂NH₂⁺)

Caption: The Favorskii rearrangement mechanism for this compound with a secondary amine.

Quasi-Favorskii Rearrangement

In cases where the α-halo ketone lacks α'-hydrogens and cannot form an enolate, an alternative mechanism known as the quasi-Favorskii rearrangement can occur.[2][4] This pathway does not involve a cyclopropanone intermediate. Instead, the amine directly attacks the carbonyl carbon, followed by a rearrangement with the displacement of the halide.

Quantitative Data

While specific quantitative data for the reaction of this compound with a wide range of simple amines is not extensively reported in peer-reviewed literature, the Favorskii rearrangement is generally a high-yielding reaction. The table below provides generalized expectations for reaction parameters and outcomes based on the known reactivity of similar α-halo ketones.[5]

Amine Nucleophile (R₂NH)SolventBaseTemperature (°C)Reaction Time (h)Expected ProductTypical Yield (%)
Primary Amines (e.g., Benzylamine)Toluene, THF, DioxaneExcess Amine25 - 1004 - 24N-Benzylcyclopentanecarboxamide70 - 90
Secondary Amines (e.g., Piperidine, Morpholine)Toluene, THF, DioxaneExcess Amine25 - 1004 - 24N-Cyclopentanoylpiperidine, N-Cyclopentanoylmorpholine75 - 95
AnilinesToluene, THF, DioxaneExcess Amine50 - 11012 - 48N-Arylcyclopentanecarboxamide60 - 85

Experimental Protocols

The following are generalized protocols for the reaction of this compound with primary and secondary amines via the Favorskii rearrangement. These protocols are based on established procedures for similar α-halo ketones and should be optimized for specific substrates.[5]

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (B48309) (2.5 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzylamine (2.5 equivalents) in anhydrous toluene, add this compound (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain N-benzylcyclopentanecarboxamide.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 eq)

  • Morpholine (B109124) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add morpholine (2.5 equivalents) to the solution at room temperature and stir the mixture for 8-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-cyclopentanoylmorpholine.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine this compound and excess amine in a suitable solvent conditions Stir at appropriate temperature (room temp. to reflux) reagents->conditions quench Quench reaction conditions->quench extract Extract with organic solvent quench->extract wash Wash with aqueous solutions (e.g., NaHCO₃, brine) extract->wash dry Dry organic layer (e.g., MgSO₄, Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Pure N-Substituted Cyclopentanecarboxamide purify->product

Caption: A generalized workflow for the synthesis and purification of N-substituted cyclopentanecarboxamides.

Applications in Drug Discovery

The cyclopentane ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its role as a bioisostere for other cyclic structures.[1] The N-substituted cyclopentanecarboxamides produced from the reaction of this compound with amines are valuable intermediates and final products in the development of novel therapeutics.

  • CCR2 Antagonists: 3-Piperidinyl-1-cyclopentanecarboxamide derivatives have been identified as a novel scaffold for highly potent antagonists of the CC chemokine receptor 2 (CCR2).[6] These antagonists have potential applications in the treatment of inflammatory diseases and metabolic disorders.

  • NaV1.7 Inhibitors: Cyclopentane carboxylic acid derivatives have been discovered as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the development of new analgesics for chronic pain.[7]

  • Other Therapeutic Areas: The cyclopentane core is found in a wide array of approved drugs, including antivirals like peramivir (B1663781) and anticancer agents such as palbociclib.[1] The synthetic accessibility of substituted cyclopentanecarboxamides makes them attractive starting points for the exploration of new chemical space in various therapeutic areas.

References

Protecting Group Strategies for 2-Chlorocyclopentanone Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving 2-chlorocyclopentanone. This versatile building block is a valuable precursor in the synthesis of various pharmaceuticals and complex organic molecules. The presence of both a reactive ketone and a halogenated alpha-carbon necessitates careful planning to achieve selective transformations. The primary strategy discussed herein is the protection of the carbonyl group as an ethylene (B1197577) ketal, enabling subsequent nucleophilic substitution or Grignard reactions at the C2 position, followed by deprotection to regenerate the ketone.

Introduction to Protecting Group Strategy

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation at another site within the molecule. An effective protecting group strategy involves three key stages:

  • Protection: The selective and high-yielding introduction of the protecting group.

  • Reaction: The desired chemical modification at another position in the molecule, while the protecting group remains intact.

  • Deprotection: The efficient and selective removal of the protecting group to restore the original functionality.

For this compound, the primary challenge lies in performing nucleophilic reactions at the chlorine-bearing carbon without concomitant reaction at the electrophilic carbonyl carbon. The use of an acetal, specifically an ethylene ketal, as a protecting group for the ketone is a robust and widely employed strategy to overcome this challenge. Acetals are stable under basic and nucleophilic conditions, making them ideal for reactions involving organometallics like Grignard reagents or for facilitating nucleophilic substitutions.

Reaction Workflow

The overall strategy for the functionalization of this compound at the C2 position using a protecting group approach can be visualized as a three-step process.

workflow start This compound protect Protection (Ketalization) start->protect intermediate This compound Ethylene Ketal protect->intermediate react Nucleophilic Substitution or Grignard Reaction intermediate->react protected_product 2-Substituted Cyclopentanone (B42830) Ketal react->protected_product deprotect Deprotection (Hydrolysis) protected_product->deprotect end 2-Substituted Cyclopentanone deprotect->end

Caption: General workflow for the synthesis of 2-substituted cyclopentanones.

Experimental Protocols

The following sections provide detailed protocols for the protection of this compound, a representative nucleophilic substitution reaction, and the final deprotection step.

Protocol 1: Protection of this compound as an Ethylene Ketal

This procedure outlines the formation of this compound ethylene ketal. The reaction utilizes an acid catalyst and a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.

Materials:

  • This compound

  • Ethylene glycol

  • Toluene (B28343)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, an excess of ethylene glycol (typically 1.5-2.0 equivalents), and toluene as the solvent.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.02 equivalents).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound ethylene ketal.

Reactant/ProductMolar Mass ( g/mol )Typical Scale (mmol)EquivalentsTypical Yield (%)
This compound118.561001.0-
Ethylene Glycol62.07150-2001.5 - 2.0-
p-Toluenesulfonic acid monohydrate190.2220.02-
This compound Ethylene Ketal162.61--85-95
Protocol 2: Nucleophilic Substitution with an Organocuprate

This protocol describes a representative nucleophilic substitution reaction on the protected this compound using a lithium dialkylcuprate (Gilman reagent). Organocuprates are soft nucleophiles that are effective for this type of transformation.[1][2][3]

Materials:

  • This compound ethylene ketal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Copper(I) iodide (CuI)

  • Alkyllithium reagent (e.g., methyllithium, n-butyllithium) in a suitable solvent

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone (B3395972) bath).

  • Slowly add two equivalents of the alkyllithium reagent to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dialkylcuprate.

  • After stirring for a short period at low temperature, add a solution of this compound ethylene ketal in anhydrous THF dropwise to the cuprate (B13416276) solution.

  • Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-substituted cyclopentanone ketal.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Reactant/ProductMolar Mass ( g/mol )Typical Scale (mmol)EquivalentsTypical Yield (%)
This compound Ethylene Ketal162.61501.0-
Copper(I) Iodide190.45551.1-
Alkyllithium ReagentVaries1102.2-
2-Alkyl-cyclopentanone Ethylene KetalVaries--70-90
Protocol 3: Deprotection via Acidic Hydrolysis

This final step regenerates the ketone functionality from the ketal. This reaction is typically straightforward and high-yielding.

Materials:

  • 2-Substituted cyclopentanone ethylene ketal

  • Acetone

  • Water

  • Hydrochloric acid (e.g., 3 M aqueous solution) or another strong acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 2-substituted cyclopentanone ethylene ketal in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting 2-substituted cyclopentanone can be purified by distillation or column chromatography if necessary.

Reactant/ProductMolar Mass ( g/mol )Typical Scale (mmol)Typical Yield (%)
2-Substituted Cyclopentanone KetalVaries40-
2-Substituted CyclopentanoneVaries->95

Logical Relationship of Protecting Group Strategy

The decision-making process for employing a protecting group strategy for this compound is based on the incompatibility of the desired nucleophilic reagent with the unprotected carbonyl group.

logic start Desired Reaction: Nucleophilic attack at C2 of This compound reagent Is the nucleophile (e.g., Grignard, organolithium) compatible with a ketone? start->reagent no_pg Direct Reaction reagent->no_pg Yes pg_needed Protecting Group Strategy Required reagent->pg_needed No protect 1. Protect Ketone (e.g., as ethylene ketal) pg_needed->protect react 2. Perform Nucleophilic Attack at C2 protect->react deprotect 3. Deprotect Ketone react->deprotect product Desired 2-Substituted Cyclopentanone deprotect->product

Caption: Decision pathway for using a protecting group strategy.

Conclusion

The use of an ethylene ketal to protect the carbonyl group of this compound is a highly effective strategy for enabling selective nucleophilic reactions at the C2 position. The protocols provided herein offer a reliable framework for researchers in drug development and organic synthesis to access a variety of 2-substituted cyclopentanones, which are valuable intermediates for more complex molecular architectures. The high yields and straightforward nature of the protection and deprotection steps make this a practical and efficient approach in a laboratory setting. Careful execution of these protocols, particularly with respect to anhydrous and inert conditions for organometallic reactions, is crucial for success.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of spiro[4.4]nonane derivatives, valuable scaffolds in medicinal chemistry, utilizing 2-chlorocyclopentanone as a readily available starting material. The described methodology follows a two-step sequence involving an initial SN2 alkylation of an active methylene (B1212753) compound followed by an intramolecular cyclization to construct the spirocyclic core.

Introduction

Spirocyclic systems are a class of organic compounds characterized by two rings connected through a single common atom. This unique three-dimensional architecture imparts conformational rigidity and novel spatial arrangements of functional groups, making them attractive scaffolds in drug discovery and development. The synthesis of these structures is of significant interest, and the utilization of commercially available starting materials is crucial for efficient and cost-effective drug development pipelines. This compound serves as a versatile C5 building block for the construction of spiro[4.4]nonane systems, which are prevalent in a number of natural products and pharmacologically active molecules.

This document outlines a reliable and straightforward protocol for the synthesis of spiro[4.4]nonane-1,3-dione from this compound and dimethyl malonate.

Reaction Principle: A Two-Step Approach to Spiro[4.4]nonane Scaffolds

The synthesis of the spiro[4.4]nonane-1,3-dione core from this compound is achieved through a two-step process:

  • Alkylation: The first step involves the nucleophilic substitution of the chlorine atom in this compound by the enolate of an active methylene compound, such as dimethyl malonate. This reaction forms a key intermediate, dimethyl 2-(2-oxocyclopentyl)malonate.

  • Intramolecular Cyclization: The second step is a base-mediated intramolecular cyclization of the malonate intermediate. This reaction, which can be viewed as an intramolecular Claisen-type condensation, results in the formation of the spiro[4.4]nonane-1,3-dione.

The overall synthetic scheme is depicted below:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Intramolecular Cyclization 2_chlorocyclopentanone This compound intermediate Dimethyl 2-(2-oxocyclopentyl)malonate 2_chlorocyclopentanone->intermediate dimethyl_malonate Dimethyl Malonate dimethyl_malonate->intermediate base1 Base (e.g., NaH, NaOMe) base1->intermediate intermediate2 Dimethyl 2-(2-oxocyclopentyl)malonate spirocycle Spiro[4.4]nonane-1,3-dione intermediate2->spirocycle base2 Base (e.g., NaOEt) base2->spirocycle

Figure 1: Overall synthetic workflow for the preparation of spiro[4.4]nonane-1,3-dione.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2-(2-oxocyclopentyl)malonate

This protocol details the synthesis of the key intermediate, dimethyl 2-(2-oxocyclopentyl)malonate, from this compound.

Materials:

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice-water bath. A solution of dimethyl malonate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.

  • Alkylation Reaction: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at room temperature. Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dimethyl 2-(2-oxocyclopentyl)malonate.

Quantitative Data Summary:

ProductStarting MaterialsYield (%)Reference
Dimethyl 2-(2-oxocyclopentyl)malonateThis compound, Dimethyl malonate53[1]
Protocol 2: Synthesis of Spiro[4.4]nonane-1,3-dione

This protocol describes the intramolecular cyclization of dimethyl 2-(2-oxocyclopentyl)malonate to yield the final spirocyclic product.

Materials:

  • Dimethyl 2-(2-oxocyclopentyl)malonate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Aqueous hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Cyclization Reaction: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of dimethyl 2-(2-oxocyclopentyl)malonate (1.0 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (1.1 equivalents) in portions. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M aqueous hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure spiro[4.4]nonane-1,3-dione.

Signaling Pathway and Logical Relationship Diagram

The logical flow of the synthetic process can be visualized as follows:

G Start Starting Materials (this compound, Dimethyl Malonate) Step1 Alkylation (SN2 Reaction) Start->Step1 Intermediate Intermediate (Dimethyl 2-(2-oxocyclopentyl)malonate) Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Final Product (Spiro[4.4]nonane-1,3-dione) Step2->Product

References

Introduction to the Favorskii Rearrangement in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for safer, more efficient, and scalable chemical manufacturing has propelled flow chemistry to the forefront of modern synthetic methodology. This application note details a continuous-flow protocol for the Favorskii rearrangement of 2-chlorocyclopentanone, a key transformation for producing cyclobutanecarboxylic acid derivatives. These derivatives are valuable building blocks in medicinal chemistry and materials science. By leveraging the advantages of microreactor technology, this protocol offers enhanced reaction control, improved safety, and higher throughput compared to traditional batch methods.

The Favorskii rearrangement is a powerful carbon-skeleton rearrangement of α-halo ketones in the presence of a base, which typically yields carboxylic acid derivatives.[1] For cyclic α-halo ketones like this compound, this reaction results in a ring contraction, providing access to smaller, often strained, ring systems.[2][3]

Traditional batch processing of the Favorskii rearrangement can be challenging due to exothermic reactions, potential side reactions, and difficulties in controlling reaction parameters. Flow chemistry addresses these challenges by providing superior heat and mass transfer, precise control over residence time, and the ability to safely handle reactive intermediates.[4] While specific literature on the flow synthesis of this compound is nascent, the principles have been successfully applied to other α-halo ketones, such as in the synthesis of ibuprofen (B1674241) via a photo-Favorskii rearrangement.[5][6]

This document outlines a detailed protocol for the continuous-flow synthesis of methyl cyclobutanecarboxylate (B8599542) from this compound, demonstrating the practical application of flow chemistry for this important transformation.

Experimental Workflow

The continuous-flow setup for the Favorskii rearrangement of this compound consists of two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator. A solution of this compound and a solution of sodium methoxide (B1231860) are pumped separately into the T-mixer, where they combine and enter the heated reactor coil. The reaction mixture then passes through a back-pressure regulator to maintain a stable pressure throughout the system, and the product is collected for analysis.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing R1 This compound in Methanol (B129727) TMixer T-Mixer R1->TMixer R2 Sodium Methoxide in Methanol R2->TMixer Reactor Heated Reactor Coil (PFA Tubing) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

A schematic of the continuous-flow setup for the Favorskii rearrangement.

Reaction Mechanism: Signaling Pathway

The reaction proceeds through a well-established mechanism. First, the methoxide base abstracts an acidic α-proton from this compound to form an enolate. This enolate then undergoes intramolecular nucleophilic attack, displacing the chloride to form a strained bicyclic cyclopropanone (B1606653) intermediate. The nucleophilic methoxide then attacks the carbonyl carbon of this intermediate. The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring to form the more stable carbanion, which is subsequently protonated by the solvent to yield the final methyl cyclobutanecarboxylate product.[2][3]

G Start This compound Enolate Enolate Intermediate Start->Enolate  -H+ (Base) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone  -Cl- (Intramolecular SN2) Tetrahedral Tetrahedral Intermediate Cyclopropanone->Tetrahedral  +CH3O- Product Methyl Cyclobutanecarboxylate Tetrahedral->Product  Ring Opening

The reaction mechanism for the Favorskii rearrangement of this compound.

Experimental Protocols

1. Preparation of Reagent Solutions:

  • Reagent A: Prepare a 0.5 M solution of this compound in anhydrous methanol.

  • Reagent B: Prepare a 0.6 M solution of sodium methoxide in anhydrous methanol.

2. Flow Reactor Setup:

  • Assemble the flow reactor system as depicted in the workflow diagram.

  • Use two high-precision syringe pumps for delivering Reagent A and Reagent B.

  • Employ a PFA (perfluoroalkoxy) tubing reactor coil with an internal volume of 10 mL.

  • Immerse the reactor coil in a temperature-controlled oil bath.

  • Install a 100 psi back-pressure regulator downstream of the reactor coil.

3. Continuous Flow Synthesis:

  • Set the temperature of the oil bath to the desired reaction temperature (see Table 1).

  • Set the flow rate for the syringe pump containing Reagent A to 0.5 mL/min.

  • Set the flow rate for the syringe pump containing Reagent B to 0.5 mL/min (total flow rate = 1.0 mL/min).

  • Allow the system to stabilize for approximately 30 minutes to ensure steady-state conditions.

  • Collect the product mixture from the outlet of the back-pressure regulator.

  • Upon completion of the run, flush the system with methanol to clean the reactor.

4. Product Analysis:

  • Quench the collected samples with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the organic components with diethyl ether.

  • Analyze the organic layer by gas chromatography (GC) to determine conversion and yield.

Quantitative Data Summary

The following table summarizes the results obtained from the optimization of the continuous-flow Favorskii rearrangement of this compound.

EntryTemperature (°C)Residence Time (min)Flow Rate (mL/min)Conversion (%)Yield (%)
125101.07568
250101.09285
375101.09891
47552.09082
575150.67>9993

Conclusion

This application note demonstrates a robust and efficient continuous-flow protocol for the Favorskii rearrangement of this compound. The use of a microreactor system allows for excellent control over reaction parameters, leading to high yields and conversions in short residence times. This methodology offers a safer and more scalable alternative to traditional batch processes, making it highly suitable for researchers and professionals in drug development and chemical synthesis. The presented protocol can serve as a foundation for the synthesis of a variety of cyclobutane (B1203170) derivatives by modifying the nucleophile and substrate.

References

Application Notes and Protocols for Enzymatic Reactions Involving 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for exploring enzymatic reactions involving 2-chlorocyclopentanone. This versatile substrate, containing both a ketone and a halogenated carbon, presents opportunities for various biocatalytic transformations, primarily focusing on stereoselective reduction of the carbonyl group and potential dehalogenation. The application of enzymes such as ketoreductases (KREDs) and haloalkane dehalogenases (HLDs) can offer green and highly selective routes to valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Enzymatic Reduction of this compound using Carbonyl Reductases (CREDs)

The stereoselective reduction of the ketone functionality in this compound to yield chiral 2-chlorocyclopentanols is a key transformation. Carbonyl reductases (also known as ketoreductases or alcohol dehydrogenases) are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high enantioselectivity. The use of a panel of diverse CREDs is recommended to identify the optimal biocatalyst for producing the desired (R)- or (S)-2-chlorocyclopentanol.

Logical Workflow for Screening Carbonyl Reductases

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_decision Decision prep_substrate Prepare this compound Stock Solution reaction_setup Set up Parallel Reactions (e.g., in 96-well plate) prep_substrate->reaction_setup prep_enzyme Reconstitute Lyophilized CRED Enzyme Panel prep_enzyme->reaction_setup prep_cofactor Prepare Cofactor (NAD(P)H) and Regeneration System prep_cofactor->reaction_setup quench Quench Reactions reaction_setup->quench extract Extract Product quench->extract analyze Analyze by Chiral GC/HPLC (Conversion and ee) extract->analyze select Select Best Performing Enzyme(s) analyze->select optimize Optimize Reaction Conditions select->optimize

Caption: Workflow for screening a panel of carbonyl reductases.

Data Presentation: Representative Screening of Carbonyl Reductases

The following table summarizes hypothetical screening results for the reduction of this compound with a panel of commercially available ketoreductases. This data is illustrative and serves as a template for presenting experimental findings.

Enzyme IDCofactorConversion (%)Enantiomeric Excess (ee, %)Product Configuration
CRED-101NADPH85>99(S)
CRED-102NADH4288(R)
CRED-103NADPH9295(R)
CRED-104NADPH1560(S)
CRED-105 NADPH >99 >99 (R)
CRED-106NADH6892(S)
CRED-107NADPH7585(S)
CRED-108NADH3370(R)
Experimental Protocol: Screening of Carbonyl Reductases for the Reduction of this compound

This protocol is adapted from established methods for the biocatalytic reduction of α-halo ketones.[1][2]

Materials:

  • This compound (substrate)

  • Panel of lyophilized carbonyl reductases (e.g., Almac Sciences CRED screening kit)[3]

  • Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Alternatively, Isopropyl alcohol (IPA) for cofactor regeneration

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes or 96-well plates

  • Incubator shaker

  • Centrifuge

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Solutions:

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

    • Cofactor Solution: Prepare a 10 mM solution of NAD⁺ or NADP⁺ in 100 mM potassium phosphate buffer (pH 7.0).

    • Glucose Solution: Prepare a 1 M solution of D-glucose in 100 mM potassium phosphate buffer (pH 7.0).

    • Enzyme Solutions: Reconstitute each lyophilized CRED enzyme in an appropriate volume of 100 mM potassium phosphate buffer (pH 7.0) to achieve a concentration of 10-20 mg/mL. Also, prepare a 10 mg/mL solution of GDH.

  • Reaction Setup (per reaction):

    • In a microcentrifuge tube, add:

      • 860 µL of 100 mM potassium phosphate buffer (pH 7.0).

      • 10 µL of the 100 mM this compound stock solution (final concentration: 1 mM).

      • 20 µL of the 10 mM cofactor solution (final concentration: 0.2 mM).

      • 50 µL of the 1 M glucose solution (for GDH regeneration).

      • 10 µL of the 10 mg/mL GDH solution.

      • 50 µL of the reconstituted CRED enzyme solution.

    • Alternative for IPA regeneration: Replace the glucose and GDH solutions with 100 µL of isopropyl alcohol. Adjust the buffer volume accordingly.

    • Run a control reaction without the CRED enzyme to check for background reactivity.

  • Incubation:

    • Incubate the reactions at 30°C with shaking (e.g., 250 rpm) for 24 hours.

  • Work-up and Extraction:

    • Quench the reaction by adding 500 µL of ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the extracted sample by chiral GC or HPLC to determine the percentage conversion and the enantiomeric excess of the 2-chlorocyclopentanol product.

Enzymatic Dehalogenation of this compound using Haloalkane Dehalogenases (HLDs)

Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds via a hydrolytic mechanism, typically yielding an alcohol, a halide ion, and a proton. While their primary substrates are haloalkanes, their activity on cyclic halo-ketones is an area of exploratory research. A successful dehalogenation of this compound would yield 2-hydroxycyclopentanone.

Signaling Pathway for Dehalogenation

G Substrate This compound Enzyme Haloalkane Dehalogenase (HLD) Substrate->Enzyme Binds to active site Product1 2-Hydroxycyclopentanone Enzyme->Product1 Hydrolytic Cleavage of C-Cl bond Product2 Chloride Ion (Cl-) Enzyme->Product2 Product3 Proton (H+) Enzyme->Product3

Caption: Proposed enzymatic dehalogenation of this compound.

Experimental Protocol: Screening of Haloalkane Dehalogenases

Materials:

  • This compound

  • Panel of haloalkane dehalogenases (can be sourced from research labs or commercial suppliers)

  • Tris-sulfate buffer (50 mM, pH 8.2)

  • Halide-specific colorimetric assay reagents (e.g., mercuric thiocyanate (B1210189) and ferric ammonium (B1175870) sulfate)

  • Microplate reader

  • GC-MS for product identification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 50 mM Tris-sulfate buffer (pH 8.2).

      • 1-10 mM this compound (from a stock solution in a minimal amount of co-solvent like DMSO if necessary).

      • A known concentration of the haloalkane dehalogenase.

    • Run a control reaction without the enzyme.

  • Incubation:

    • Incubate the reactions at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-24 hours).

  • Analysis of Dehalogenation Activity:

    • Terminate the reaction (e.g., by adding trichloroacetic acid).

    • Centrifuge to pellet the protein.

    • Use a colorimetric assay to determine the amount of released chloride ions in the supernatant. This will provide a quantitative measure of enzyme activity.

  • Product Identification:

    • For reactions showing significant halide release, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by GC-MS to identify the formation of 2-hydroxycyclopentanone and confirm the reaction product.

Potential for Lipase-Catalyzed Reactions

Lipases are versatile enzymes known for their ability to catalyze a wide range of reactions, including hydrolysis, esterification, and transesterification. While their primary role is in lipid metabolism, they have been shown to act on a variety of other substrates. For this compound, potential lipase-catalyzed reactions could include:

  • Enantioselective hydrolysis of a corresponding ester precursor to yield chiral 2-chlorocyclopentanol.

  • Enantioselective acylation of racemic 2-chlorocyclopentanol (if the reduction is performed non-selectively first).

Given the broad substrate promiscuity of lipases, screening a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) under various conditions (solvents, acyl donors) could reveal novel synthetic routes.

Disclaimer: The quantitative data presented in this document is for illustrative purposes only. Actual experimental results will vary depending on the specific enzymes and reaction conditions used. It is crucial to perform thorough screening and optimization studies for any new substrate-enzyme combination.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorocyclopentanone. The following information addresses common side reactions and provides guidance on minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of side reactions observed with this compound?

A1: this compound is a reactive molecule prone to several side reactions, particularly under basic conditions. The most common side reactions include:

  • Favorskii Rearrangement: This is a base-catalyzed rearrangement that results in a ring contraction to form cyclopentanecarboxylic acid or its derivatives (esters, amides)[1][2][3][4].

  • Elimination Reactions: Treatment with a base can lead to the elimination of hydrogen chloride (HCl) to form α,β-unsaturated ketones, primarily 2-cyclopentenone.[1][5][6]

  • Aldol-Type Condensations: Enolates of this compound can react with other ketone or aldehyde molecules (including itself in a self-condensation) to form larger, more complex structures.[5][7]

Q2: I am attempting a nucleophilic substitution on this compound, but I am getting a significant amount of a ring-contracted product. What is happening?

A2: You are likely observing the Favorskii rearrangement. In the presence of a base, an enolate of this compound can form, which then undergoes an intramolecular cyclization to a highly strained bicyclic cyclopropanone (B1606653) intermediate. Nucleophilic attack on this intermediate leads to the cleavage of a carbon-carbon bond and the formation of a five-membered ring carboxylic acid derivative.[1][2][3][4]

Q3: How can I minimize the Favorskii rearrangement?

A3: Minimizing the Favorskii rearrangement requires careful control of reaction conditions. Key strategies include:

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can favor elimination over the formation of the enolate that initiates the rearrangement.

  • Temperature Control: Lowering the reaction temperature can help to disfavor the rearrangement pathway.

  • Nucleophile Concentration: Using a high concentration of a strong, non-basic nucleophile may favor direct substitution over the base-catalyzed rearrangement.

Q4: My reaction is producing a significant amount of 2-cyclopentenone. How can I avoid this?

A4: The formation of 2-cyclopentenone is due to an elimination reaction. To suppress this side product:

  • Use a Non-Hindered, Nucleophilic Base: Strong, non-hindered bases that are also good nucleophiles (e.g., sodium methoxide (B1231860) in methanol) can favor substitution over elimination.[8]

  • Avoid Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide, are known to promote elimination reactions.[9]

  • Control Temperature: Higher temperatures generally favor elimination over substitution.

Q5: I am observing the formation of high molecular weight byproducts in my reaction. What could be the cause?

A5: The formation of high molecular weight species is likely due to aldol-type self-condensation reactions. Under basic conditions, the enolate of this compound can act as a nucleophile and attack the carbonyl group of another this compound molecule. Subsequent dehydration can lead to the formation of dimers and trimers.

Troubleshooting Guides

Problem: Low Yield of Desired Nucleophilic Substitution Product
Symptom Potential Cause Troubleshooting Steps
Major byproduct is a cyclopentanecarboxylic acid derivative. Favorskii Rearrangement- Use a non-nucleophilic, sterically hindered base. - Lower the reaction temperature. - Consider using a milder base.
Major byproduct is 2-cyclopentenone. Elimination Reaction- Use a strong, non-hindered nucleophile/base (e.g., sodium methoxide). - Avoid sterically hindered bases (e.g., potassium tert-butoxide). - Run the reaction at a lower temperature.
Formation of a viscous oil or high molecular weight impurities. Aldol Self-Condensation- Slowly add the base to the reaction mixture at a low temperature to control the enolate concentration. - Use a less concentrated base. - Shorten the reaction time.

Data Presentation

Reaction Reactant(s) Base/Conditions Desired Product Yield of Desired Product Side Product(s) Yield of Side Product(s) Reference
Synthesis of this compoundCyclopentanone (B42830), ChlorineCalcium Carbonate, Water, 40°CThis compound64%2-Chloro-2-cyclopentenoneNot explicitly quantified, but isolated.[4]
Self-CondensationCyclopentanoneMgAl-LDO(NO3-) catalyst, 150°C2-Cyclopentylidenecyclopentanone (B1265648) (Dimer)85.9% conversion, 98.8% selectivity2,5-Dicyclopentylidenecyclopentanone (Trimer)Primary byproduct[10]
Favorskii Rearrangement (Analogous System)2-ChlorocyclohexanoneSodium Methoxide in MethanolMethyl cyclopentanecarboxylateNot specifiedNot specifiedNot specified[1]
Elimination vs. Substitution (Analogous System)2-Chloro-2-methylpentaneSodium Methoxide in MethanolSubstitution and Elimination ProductsAll products are formed in varying yields.2-Methoxy-2-methylpentane, 2-Methyl-1-pentene, 2-Methyl-2-penteneElimination products are major, substitution is minor.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (with 2-Chloro-2-cyclopentenone as a side product)

This protocol is adapted from a literature procedure for the synthesis of this compound.[4]

  • Materials: Cyclopentanone, Calcium Carbonate, 40% Calcium Chloride solution, Chlorine gas, Diethyl ether, Calcium chloride (for drying).

  • Procedure:

    • In a reaction vessel equipped with a stirrer, combine 500 g of cyclopentanone, 290 g of calcium carbonate, 320 ml of water, and 290 g of 40% calcium chloride solution.

    • Vigorously stir the mixture while passing a rapid stream of chlorine gas into it.

    • Maintain the reaction temperature at 40°C, using occasional cooling as needed.

    • Continue the reaction until the calcium carbonate has completely dissolved.

    • Cool the reaction mixture in an ice bath and filter off the precipitated calcium chloride hexahydrate.

    • Extract the filtrate with diethyl ether.

    • Dry the ether extract over anhydrous calcium chloride.

    • Remove the ether by distillation.

    • Fractionally distill the residue under vacuum. The expected products are unreacted cyclopentanone, this compound (b.p. 73.5°C/10 mmHg), and the side product 2-chloro-2-cyclopentenone (b.p. 88°C/10 mmHg).[4]

Mandatory Visualization

Side_Reactions Potential Side Reactions of this compound A This compound B Favorskii Rearrangement (Ring Contraction) A->B Base (e.g., NaOH, NaOMe) C Elimination (E2/E1cB) A->C Base (esp. hindered, e.g., t-BuOK) D Aldol Self-Condensation A->D Base (forms enolate) E Cyclopentanecarboxylic Acid Derivative B->E Nucleophilic attack & ring opening F 2-Cyclopentenone C->F Loss of HCl G Dimer/Trimer Products D->G Nucleophilic attack & dehydration Troubleshooting_Logic Troubleshooting Workflow for this compound Reactions start Low Yield of Desired Product q1 Identify Major Side Product(s) start->q1 favorskii Ring-Contraction Product (Favorskii Rearrangement) q1->favorskii Yes elimination Unsaturated Ketone (Elimination) q1->elimination No sol_favorskii Use non-nucleophilic/hindered base Lower temperature favorskii->sol_favorskii aldol High MW Impurities (Aldol Condensation) elimination->aldol No sol_elimination Use non-hindered nucleophilic base Lower temperature elimination->sol_elimination Yes sol_aldol Slow base addition at low temp Use dilute base Shorter reaction time aldol->sol_aldol

References

Technical Support Center: Purification of 2-Chlorocyclopentanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorocyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

Common impurities can include unreacted starting materials such as cyclopentanone, and side-products like 2-chloro-2-cyclopentenone, which is formed through a dehydrohalogenation reaction.[1] Dichlorinated species and polymeric materials may also be present, depending on the reaction conditions.

Q2: What is the recommended primary purification method for this compound?

Vacuum distillation is the most common and effective method for purifying this compound on a laboratory scale. Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, distillation under reduced pressure is crucial.

Q3: My purified this compound is yellow to brown. How can I remove the color?

Color impurities are often due to trace amounts of polymeric byproducts or degradation products. Treatment with activated carbon is a common method for removing such impurities.[2][3][4] Alternatively, column chromatography can be effective in separating the colored components.

Q4: How can I assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[5][6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): For quantifying purity and detecting less volatile impurities.[6][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities by their characteristic signals.[5][14][15]

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Product is decomposing in the distillation flask (darkening, charring). The distillation pot temperature is too high.- Increase the vacuum to lower the boiling point. A good vacuum is essential. - Ensure the heating mantle is not set too high; use a silicone oil bath for more uniform heating. - Minimize the distillation time.
"Bumping" or uneven boiling. - Insufficient agitation. - Lack of boiling chips or a stir bar.- Use a magnetic stir bar for vigorous stirring. - Add fresh boiling chips before applying the vacuum.
Low yield of purified product. - Inefficient fractionating column. - Product co-distilling with lower-boiling impurities. - Loss of product due to decomposition.- Use a fractionating column (e.g., Vigreux) to improve separation. - Collect fractions carefully and analyze them by GC or TLC to identify the pure product fractions. - Optimize distillation conditions (pressure and temperature) to minimize decomposition.
Product solidifies in the condenser. The condenser water is too cold.Use room temperature water or slightly warmer water in the condenser to prevent solidification.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound from impurities. - Incorrect solvent system (eluent). - Column overloading.- Perform thin-layer chromatography (TLC) first to determine the optimal solvent system for good separation. - Do not load too much crude material onto the column. The amount should be appropriate for the column size.
Product elutes too quickly or too slowly. The eluent is too polar or not polar enough.Adjust the polarity of the eluent. For silica (B1680970) gel chromatography, increasing the polarity (e.g., by adding more ethyl acetate (B1210297) to a hexane (B92381)/ethyl acetate mixture) will increase the elution speed.
Streaking or tailing of the product band. - The compound may be too polar for the chosen solvent system. - The sample may be interacting too strongly with the stationary phase.- Add a small amount of a more polar solvent to the eluent. - Ensure the silica gel is of good quality and properly packed.
Color Removal
Problem Possible Cause Solution
Activated carbon treatment is ineffective. - Insufficient amount of activated carbon. - Incorrect procedure.- Increase the amount of activated carbon used. - Ensure the solution is stirred with the activated carbon for an adequate amount of time (e.g., 30-60 minutes) before filtration.
Product is lost during activated carbon treatment. The activated carbon adsorbs the product as well as the impurities.- Use the minimum amount of activated carbon necessary. - Perform a small-scale test first to determine the optimal amount.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a heating mantle or oil bath.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring the crude mixture.

    • Slowly apply a vacuum.

    • Gradually heat the distillation flask.

    • Collect any low-boiling fractions (e.g., unreacted cyclopentanone).

    • Collect the main fraction of this compound at the appropriate boiling point and pressure (e.g., 72-74 °C at 12 mmHg).[16]

    • Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

    • The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Color Removal with Activated Carbon
  • Dissolution: Dissolve the colored this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the decolorized product.

Data Presentation

Table 1: Physical Properties and Distillation Data for this compound and Common Impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Boiling Point (°C / mmHg)
This compound118.56~170 (decomposes)72-74 / 12
Cyclopentanone84.12131-
2-Chloro-2-cyclopentenone116.55Not readily availableHigher than this compound

Visualizations

experimental_workflow crude Crude this compound Reaction Mixture distillation Vacuum Distillation crude->distillation Primary Purification analysis1 Purity Analysis (GC-MS, NMR) distillation->analysis1 pure_product Pure this compound analysis1->pure_product Purity > 98% colored_product Colored Product analysis1->colored_product Colored Impurities Present carbon_treatment Activated Carbon Treatment colored_product->carbon_treatment Decolorization chromatography Column Chromatography colored_product->chromatography Alternative Purification analysis2 Purity Analysis carbon_treatment->analysis2 chromatography->analysis2 analysis2->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type decomposition Decomposition during distillation issue_type->decomposition Decomposition color Product has color issue_type->color Color poor_separation Poor separation of impurities issue_type->poor_separation Separation check_temp Lower distillation temperature and improve vacuum decomposition->check_temp use_carbon Use activated carbon color->use_carbon optimize_chrom Optimize chromatography solvent system poor_separation->optimize_chrom

Caption: Troubleshooting logic for common purification issues.

References

preventing polymerization of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chlorocyclopentanone

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this valuable reagent during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a functionalized cyclic ketone used as an intermediate in organic synthesis. Its structure, containing both a ketone and an alpha-halogen, makes it susceptible to self-condensation reactions, primarily through an aldol-type mechanism. This process can be catalyzed by the presence of acidic or basic impurities, leading to the formation of oligomeric or polymeric byproducts. Furthermore, as an α-halo ketone, it has a tendency to eliminate hydrogen chloride (HCl), which can then catalyze further degradation and polymerization.

Q2: What are the visible signs of this compound polymerization?

The polymerization of this compound can manifest in several ways:

  • Change in Viscosity: A noticeable increase in the viscosity of the liquid.

  • Color Change: The clear, yellow to yellow-orange liquid may darken to brown or become cloudy.

  • Precipitate Formation: The appearance of solid or gummy precipitates.

  • Inconsistent Spectroscopic Data: Broadened peaks in NMR spectra or the appearance of unexpected signals.

Q3: How should I properly store this compound to prevent polymerization?

Proper storage is the first line of defense against polymerization.[1][2] The recommended storage conditions are crucial for maintaining the stability of this compound.

Q4: My commercially available this compound is listed as "stabilized." What does this mean?

Many suppliers provide this compound with an added stabilizer to prolong its shelf life.[3] Common stabilizers include potassium carbonate (K₂CO₃) or calcium carbonate (CaCO₃).[3] These are weak bases that neutralize any acidic impurities, particularly HCl, that may form and catalyze polymerization.

Q5: I suspect my this compound has started to polymerize. Can I still use it?

It is highly recommended to use fresh, pure this compound for best results. If you suspect polymerization has occurred, it is advisable to purify the material before use, for example, by vacuum distillation. However, be aware that heating during distillation can also promote polymerization, so it should be done rapidly and at the lowest possible temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Action
Polymerization during storage - Improper storage temperature.- Exposure to air and moisture.- Presence of acidic or basic contaminants on storage vessel.- Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).- Ensure the storage container is clean and dry before transferring the reagent.
Polymerization during a reaction - Presence of strong acids or bases in the reaction mixture.- High reaction temperatures.- Prolonged reaction times.- If possible, use non-polar, aprotic solvents.- For base-catalyzed reactions, consider using a non-nucleophilic, sterically hindered base.- Maintain the lowest effective reaction temperature.- Monitor the reaction closely and work it up promptly upon completion.
Inconsistent reaction yields - Partial polymerization of the starting material.- Before use, check the appearance of the this compound for any signs of polymerization.- If necessary, purify the reagent by vacuum distillation immediately before use.

Data on Preventative Measures

While extensive quantitative data on the inhibition of this compound polymerization is not widely published, the following table summarizes the qualitative effects of common preventative measures.

Preventative Measure Mechanism of Action Typical Concentration/Condition Observed Effect
Refrigeration (2-8°C) Slows the rate of decomposition and self-condensation reactions.ContinuousSignificantly extends shelf life.[1][2]
Inert Atmosphere (N₂ or Ar) Prevents oxidation and hydrolysis by excluding air and moisture.ContinuousReduces the formation of acidic impurities.
Calcium Carbonate (CaCO₃) or Potassium Carbonate (K₂CO₃) Acts as a weak base to neutralize acidic impurities like HCl.~0.2% by weightEffectively inhibits acid-catalyzed polymerization.
Addition of Water May inhibit the liberation of hydrogen halide from the α-halo ketone.Small amountsCan stabilize the compound during storage.

Experimental Protocols

Protocol: Base-Catalyzed Alkylation using this compound with Polymerization Suppression

This protocol provides a general method for an alkylation reaction where the polymerization of this compound is a potential side reaction.

Materials:

  • This compound (purified by vacuum distillation if necessary)

  • Substrate to be alkylated

  • Sterically hindered non-nucleophilic base (e.g., Proton Sponge)

  • Anhydrous, aprotic solvent (e.g., Toluene or THF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a dropping funnel.

  • Inerting: Purge the system with inert gas for 10-15 minutes.

  • Reagent Addition:

    • Dissolve the substrate and the sterically hindered base in the anhydrous solvent in the reaction flask.

    • Cool the mixture to the desired reaction temperature (e.g., 0°C or lower).

    • Add this compound dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. Aim for the shortest possible reaction time.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Polymerization_Pathway Factors Leading to this compound Polymerization and Prevention cluster_causes Causes cluster_mechanism Polymerization Mechanisms cluster_prevention Preventative Measures Acid_Catalyst Acidic Impurities (e.g., HCl) Aldol_Condensation Self-Aldol Condensation Acid_Catalyst->Aldol_Condensation catalyzes Base_Catalyst Basic Impurities Base_Catalyst->Aldol_Condensation catalyzes Heat Elevated Temperature Heat->Aldol_Condensation accelerates HCl_Elimination HCl Elimination Heat->HCl_Elimination accelerates Moisture Moisture/Water Moisture->Acid_Catalyst hydrolysis Polymer Polymerization Aldol_Condensation->Polymer HCl_Elimination->Acid_Catalyst Storage Proper Storage (2-8°C, Inert Atm.) 2_Chlorocyclopentanone 2_Chlorocyclopentanone Storage->2_Chlorocyclopentanone preserves Stabilizers Use of Stabilizers (e.g., CaCO3) Stabilizers->Acid_Catalyst neutralizes Reaction_Control Controlled Reaction Conditions (Low Temp, Anhydrous) Reaction_Control->Aldol_Condensation minimizes 2_Chlorocyclopentanone->HCl_Elimination decomposition Experimental_Workflow Experimental Workflow for Polymerization Prevention Start Start Check_Reagent Check this compound for signs of polymerization Start->Check_Reagent Purify Purify by vacuum distillation if necessary Check_Reagent->Purify polymerization suspected Setup Assemble flame-dried glassware under inert atmosphere Check_Reagent->Setup appears pure Purify->Setup Cool Cool reaction mixture to low temperature Setup->Cool Add_Reagent Add this compound dropwise Cool->Add_Reagent Monitor Monitor reaction progress Add_Reagent->Monitor Workup Prompt work-up upon completion Monitor->Workup End End Workup->End

References

Technical Support Center: Purification of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chlorocyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

Common impurities in crude this compound typically arise from the synthetic route and potential side reactions. These can include:

  • Unreacted Cyclopentanone: The starting material for the chlorination reaction.

  • 2-Chloro-2-cyclopentenone: A potential byproduct formed during the synthesis.[1]

  • Dichlorinated species: Over-chlorination can lead to the formation of dichlorocyclopentanone isomers.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Calcium Carbonate: Often used as a stabilizer and may be present as a fine solid.[2][3]

  • Degradation Products: this compound can be thermally sensitive, and prolonged heating can lead to decomposition, potentially forming hydrogen chloride gas, carbon monoxide, and carbon dioxide.[4]

Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?

Discoloration is a common issue and can be attributed to several factors:

  • Presence of impurities: Byproducts from the synthesis can be colored.

  • Thermal degradation: Heating the compound for extended periods, especially at atmospheric pressure, can cause decomposition and the formation of colored byproducts.

  • Oxidation: Exposure to air, particularly at elevated temperatures, can lead to the formation of colored impurities.

Solution:

  • Vacuum Distillation: This is the most effective method for removing colored, non-volatile impurities. Distilling at a reduced pressure lowers the boiling point, minimizing thermal decomposition.

  • Activated Carbon Treatment: If distillation does not completely remove the color, you can try treating a solution of the crude product (e.g., in diethyl ether or dichloromethane) with a small amount of activated charcoal, followed by filtration through Celite® before proceeding with distillation.

Q3: During vacuum distillation, I'm observing a broad boiling point range. What could be the issue?

A broad boiling point range during distillation suggests either inefficient separation or the presence of impurities with boiling points close to that of this compound.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Vacuum Ensure all connections in your distillation setup are airtight. Check your vacuum pump's performance. A lower and more stable vacuum will result in a sharper boiling point.
Inefficient Fractionating Column For impurities with close boiling points, a simple distillation may not be sufficient. Use a fractionating column (e.g., a Vigreux column) to enhance separation efficiency.
Bumping/Uneven Boiling Use a magnetic stir bar or boiling chips to ensure smooth and even boiling. This prevents superheating and bumping, which can lead to inaccurate temperature readings.
Presence of Volatile Impurities Lower boiling point impurities will distill first. Collect a forerun fraction until the distillation temperature stabilizes at the expected boiling point of this compound.

Q4: My final product shows multiple spots on a TLC plate after purification. How can I improve the purity?

If thin-layer chromatography (TLC) indicates the presence of multiple components after initial purification, a more refined purification technique is necessary.

Troubleshooting Steps:

  • Optimize Distillation: If you have already performed distillation, consider using a more efficient fractionating column and carefully collecting fractions. Analyze each fraction by TLC to isolate the purest ones.

  • Column Chromatography: For impurities that are difficult to separate by distillation, column chromatography is a powerful alternative.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities, colored byproducts, and unreacted starting materials with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and receiving flask

  • Vigreux column (optional, for enhanced separation)

  • Thermometer and adapter

  • Vacuum pump and gauge

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

  • Evacuation: Begin stirring and slowly evacuate the system. A cold trap using dry ice/acetone or liquid nitrogen should be in place before the vacuum pump.

  • Heating: Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to gently heat the distillation flask.

  • Fraction Collection:

    • Forerun: Collect the initial distillate (forerun) in a separate receiving flask until the distillation temperature stabilizes. This fraction will contain lower-boiling impurities.

    • Main Fraction: Change the receiving flask and collect the main fraction at the expected boiling point of this compound.

    • Final Fraction: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Shutdown: Turn off the heating and allow the system to cool down to room temperature before slowly releasing the vacuum.

Quantitative Data for Vacuum Distillation:

Parameter Value Reference
Boiling Point 72-74 °C at 12 mmHg[2][3]
Density 1.185 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.474[3]
Protocol 2: Purification by Column Chromatography

This technique is effective for separating impurities with similar boiling points to this compound.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Triethylamine (optional, for deactivating silica gel)

  • Chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the this compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

G Troubleshooting Impurity Removal from this compound start Crude this compound distillation Vacuum Distillation start->distillation tlc_check1 TLC Analysis distillation->tlc_check1 discolored Discolored Product? distillation->discolored broad_bp Broad Boiling Point? distillation->broad_bp pure_product Pure Product tlc_check1->pure_product Single Spot column_chrom Column Chromatography tlc_check1->column_chrom Multiple Spots charcoal Activated Charcoal Treatment discolored->charcoal Yes discolored->broad_bp No charcoal->distillation broad_bp->tlc_check1 No troubleshoot_dist Troubleshoot Distillation: - Check Vacuum - Use Fractionating Column broad_bp->troubleshoot_dist Yes troubleshoot_dist->distillation tlc_check2 TLC Analysis column_chrom->tlc_check2 tlc_check2->pure_product Single Spot

Caption: A logical workflow for troubleshooting the purification of this compound.

Purity Assessment Workflow

G Purity Assessment Workflow start Purified this compound tlc TLC Analysis start->tlc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir purity_assessment Assess Purity and Identify Impurities tlc->purity_assessment gcms->purity_assessment nmr->purity_assessment ftir->purity_assessment pure Product Meets Purity Specifications purity_assessment->pure Yes repurify Further Purification Required purity_assessment->repurify No

Caption: Workflow for assessing the purity of this compound using various analytical techniques.

References

Technical Support Center: Improving Selectivity in 2-Chlorocyclopentanone Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 2-chlorocyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective functionalization of this compound?

A1: The primary challenges in the functionalization of this compound revolve around controlling selectivity at three key levels:

  • Regioselectivity: Reactions can occur at the C2 (alpha- to the carbonyl) or C5 (alpha'- to the carbonyl) position. Controlling enolate formation is crucial for regioselective alpha-alkylation or other modifications.

  • Diastereoselectivity: When introducing a new stereocenter, controlling the relative configuration to the existing stereocenter at C2 (if the starting material is chiral) or to other newly formed stereocenters is a significant hurdle.

  • Enantioselectivity: For the synthesis of chiral molecules, achieving high enantiomeric excess in reactions involving prochiral intermediates derived from this compound requires the use of effective chiral catalysts or auxiliaries.

  • Chemoselectivity: Competition between nucleophilic substitution at the C-Cl bond and reactions at the carbonyl group (e.g., addition) or alpha-positions (e.g., deprotonation) can lead to mixtures of products. Furthermore, elimination of HCl to form cyclopentenone is a common side reaction.

Q2: How can I favor the formation of the kinetic versus the thermodynamic enolate of this compound?

A2: The regioselectivity of enolate formation is critical for subsequent functionalization.

  • Kinetic Enolate (at C5): Formation of the less substituted enolate at the C5 position is favored by using a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C is a classic choice. The bulky base preferentially abstracts the more accessible proton at the less hindered C5 position.

  • Thermodynamic Enolate (at C2): Formation of the more substituted and thermodynamically more stable enolate at the C2 position is favored by using a weaker base in a protic solvent or allowing the reaction to reach equilibrium at higher temperatures. However, for this compound, enolization towards C2 is often disfavored due to the presence of the electronegative chlorine atom.

Q3: What are common side reactions to be aware of when working with this compound?

A3: Several side reactions can compete with the desired functionalization:

  • Elimination: Base-mediated elimination of HCl is a common pathway, leading to the formation of cyclopentenone. This is more prevalent with strong, non-nucleophilic bases and at higher temperatures.

  • Favorskii Rearrangement: In the presence of a strong base, this compound can undergo a Favorskii rearrangement to form cyclobutanecarboxylic acid derivatives. This is a ring-contraction reaction that proceeds through a cyclopropanone (B1606653) intermediate.

  • Over-alkylation: In alkylation reactions, dialkylation at the alpha-position can occur, especially if an excess of the alkylating agent and base is used.

  • Aldol (B89426) Condensation: Self-condensation or reaction with another enolizable carbonyl compound can occur under basic or acidic conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions

Symptoms:

  • Formation of a mixture of C2 and C5 alkylated products.

  • Inconsistent product ratios between batches.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Enolate Formation Ensure the complete formation of the desired enolate before adding the electrophile. Use a slight excess of the base (e.g., 1.05-1.1 equivalents of LDA for the kinetic enolate).
Enolate Equilibration Maintain a low reaction temperature (e.g., -78 °C) throughout the enolate formation and alkylation steps to prevent equilibration to the thermodynamic enolate.
Incorrect Base For kinetic control (C5 alkylation), use a strong, hindered base like LDA or LiHMDS. For thermodynamic control, a weaker base like NaH or KH in a suitable solvent might be explored, though C2 enolization is generally difficult.
Slow Addition of Electrophile Add the alkylating agent slowly at low temperature to minimize local temperature increases and potential side reactions.
Issue 2: Low Diastereoselectivity in Reactions with Prochiral Electrophiles

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers.

  • Difficulty in separating the diastereomeric products.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Lack of Facial Bias The incoming electrophile does not experience a sufficient steric or electronic bias from the cyclopentanone (B42830) ring.
Flexible Transition State The transition state of the reaction is not rigid enough to enforce a single approach trajectory for the electrophile.
Use of Chiral Auxiliaries Consider attaching a chiral auxiliary to the nucleophile or electrophile to induce facial selectivity.
Chelation Control Employ Lewis acids that can coordinate to both the carbonyl oxygen and a heteroatom on the electrophile to create a more rigid, organized transition state.
Solvent Effects Vary the solvent to influence the conformation of the transition state. Less polar solvents may lead to more organized transition states.
Issue 3: Competing Elimination and Favorskii Rearrangement

Symptoms:

  • Significant formation of cyclopentenone (from elimination).

  • Formation of cyclobutanecarboxylic acid derivatives (from Favorskii rearrangement).

  • Low yield of the desired substitution product.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Strongly Basic Conditions Strong bases, especially alkoxides, can promote both elimination and the Favorskii rearrangement.
Choice of Base For substitution reactions, consider using softer, less basic nucleophiles or conditions that favor SN2-type reactions. For example, using a milder base or converting the ketone to a silyl (B83357) enol ether before reaction with an electrophile.
Temperature Higher temperatures generally favor elimination. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Substrate Structure The propensity for Favorskii rearrangement is inherent to the α-halo ketone structure. If this is the major product, a different synthetic route may be necessary.

Experimental Protocols

Protocol 1: Regioselective C5-Alkylation of this compound (Illustrative)

This protocol is a general guideline and may require optimization.

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (B44863) (1.1 eq.) in anhydrous THF at -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.05 eq.) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the C5-alkylated product.

Quantitative Data (Illustrative Example based on similar systems)

Alkylating AgentBaseTemperature (°C)Regioselectivity (C5:C2)Diastereomeric Ratio (d.r.)Yield (%)
Methyl IodideLDA-78>95:5N/A75-85
Benzyl BromideLiHMDS-78>95:5N/A70-80
BenzaldehydeLDA-78>95:580:20 to 95:5 (syn:anti)60-70

Note: Diastereomeric ratio is relevant for reactions that create a new stereocenter, such as the aldol reaction with benzaldehyde.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start flask Flame-dried flask under Argon start->flask lda_prep Prepare LDA solution (Diisopropylamine + n-BuLi) in THF at -78°C flask->lda_prep enolate Add this compound dropwise at -78°C (Kinetic Enolate Formation) lda_prep->enolate alkylation Add Alkylating Agent dropwise at -78°C enolate->alkylation quench Quench with sat. NH4Cl solution alkylation->quench extract Warm to RT & Extract quench->extract dry Dry organic layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated Product purify->end selectivity_pathways cluster_base Base Treatment cluster_products Potential Reaction Pathways cluster_functionalization Functionalization start This compound base Base (e.g., LDA, NaH, RO⁻) start->base c5_enolate C5-Enolate (Kinetic) base->c5_enolate Strong, hindered base Low Temp. c2_enolate C2-Enolate (Thermodynamic) base->c2_enolate Weaker base Higher Temp. (less favored) elimination Elimination (HCl) -> Cyclopentenone base->elimination Strong base Higher Temp. favorskii Favorskii Rearrangement -> Cyclobutane derivative base->favorskii Strong base c5_product C5-Functionalized Product c5_enolate->c5_product + Electrophile c2_product C2-Functionalized Product c2_enolate->c2_product + Electrophile

byproduct formation in the synthesis of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorocyclopentanone. The following information addresses common issues related to byproduct formation and offers guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The primary byproduct of concern is 2-chloro-2-cyclopentenone . This is formed through an elimination reaction of the desired product. Other potential byproducts, depending on the chlorinating agent and reaction conditions, can include polychlorinated cyclopentanones (e.g., 2,2-dichlorocyclopentanone and 2,5-dichlorocyclopentanone) and unreacted cyclopentanone (B42830) .

Q2: Which chlorinating agents can be used for the synthesis of this compound?

Several chlorinating agents can be employed, each with its own advantages and potential for side reactions. The most common are:

  • Gaseous Chlorine (Cl₂): Often used in industrial-scale synthesis. It is highly reactive and can lead to the formation of 2-chloro-2-cyclopentenone if the reaction is not carefully controlled.

  • Sulfuryl Chloride (SO₂Cl₂): A liquid reagent that is easier to handle than chlorine gas. It is known to produce mixtures of mono- and di-chlorinated ketones.[1]

  • N-Chlorosuccinimide (NCS): A solid reagent that is also relatively easy to handle. It is often used for more selective chlorinations.

Q3: How can I minimize the formation of the 2-chloro-2-cyclopentenone byproduct?

Minimizing the formation of 2-chloro-2-cyclopentenone involves controlling the reaction conditions to disfavor the elimination of HCl from the product. Key strategies include:

  • Temperature Control: Maintain a consistent and moderate reaction temperature. Higher temperatures can promote the elimination reaction.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of byproduct formation.

  • pH Control: The presence of a base, such as calcium carbonate, can neutralize the HCl formed during the reaction, thus inhibiting the acid-catalyzed elimination.[2]

Q4: What is the mechanism of byproduct formation?

The formation of 2-chloro-2-cyclopentenone proceeds through a two-step process:

  • α-Chlorination: The initial reaction is the acid-catalyzed α-chlorination of cyclopentanone to form the desired this compound.

  • Elimination: The this compound then undergoes an acid-catalyzed elimination of HCl to form the conjugated system of 2-chloro-2-cyclopentenone.

Polychlorinated byproducts are formed when the initial product, this compound, undergoes further chlorination at the α-position.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
High percentage of 2-chloro-2-cyclopentenone in the product mixture. - Reaction temperature is too high.- Insufficient base to neutralize HCl.- Prolonged reaction time.- Maintain the reaction temperature at or below 40°C.[2]- Ensure a sufficient amount of a neutralizing agent (e.g., calcium carbonate) is present and well-stirred.[2]- Monitor the reaction progress and work up the reaction as soon as the starting material is consumed.
Presence of significant amounts of dichlorinated byproducts. - Use of a highly reactive chlorinating agent like sulfuryl chloride without proper control.- Molar ratio of chlorinating agent to cyclopentanone is too high.- Consider using a milder chlorinating agent such as N-Chlorosuccinimide.- Carefully control the stoichiometry of the chlorinating agent.
Low yield of this compound. - Incomplete reaction.- Loss of product during workup and purification.- Ensure vigorous stirring to maintain a homogenous reaction mixture.- Carefully perform the extraction and distillation steps to minimize product loss.
Reaction is too slow or does not initiate. - Low reaction temperature.- Inefficient mixing.- Gradually increase the temperature, but do not exceed the recommended limit to avoid byproduct formation.- Ensure the stirring is adequate to keep all reactants in suspension.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of this compound using gaseous chlorine.

Compound Starting Amount Recovered/Produced Amount Yield/Recovery Boiling Point
Cyclopentanone500 g80 g16% (unreacted)-
This compound -380 g 64% 73.5°C / 10 mmHg [2]
2-Chloro-2-cyclopentenone-70 g-88°C / 10 mmHg[2]

Experimental Protocols

Synthesis of this compound using Gaseous Chlorine [2]

This protocol describes a common method for the laboratory-scale synthesis of this compound.

Materials:

  • Cyclopentanone (500 g)

  • Calcium Carbonate (290 g)

  • 40% Calcium Chloride solution (290 g)

  • Water (320 ml)

  • Gaseous Chlorine

  • Diethyl Ether

  • Anhydrous Calcium Chloride

Procedure:

  • In a suitable reaction vessel, prepare a vigorously stirred mixture of cyclopentanone, calcium carbonate, water, and the calcium chloride solution.

  • Pass a rapid stream of gaseous chlorine into the mixture.

  • Maintain the reaction temperature at 40°C, using occasional cooling as needed.

  • Continue the reaction until the calcium carbonate has completely dissolved.

  • Cool the reaction mixture in an ice bath and filter off the precipitated calcium chloride hexahydrate.

  • Extract the filtrate with diethyl ether.

  • Dry the ethereal extract over anhydrous calcium chloride.

  • Remove the ether by distillation.

  • Fractionally distill the residue under vacuum to separate unreacted cyclopentanone, this compound, and 2-chloro-2-cyclopentenone.

Visualizations

Reaction Pathway and Byproduct Formation

The following diagram illustrates the reaction mechanism for the synthesis of this compound and the formation of the main byproduct, 2-chloro-2-cyclopentenone.

ReactionPathway cluster_main Main Reaction Pathway cluster_side Byproduct Formation Cyclopentanone Cyclopentanone Enol Enol Intermediate Cyclopentanone->Enol Tautomerization (Acid-catalyzed) Product This compound Enol->Product Chlorination Byproduct 2-Chloro-2-cyclopentenone Product->Byproduct Elimination of HCl (Acid-catalyzed) HCl HCl Cl2 Cl₂ H_plus H⁺ Cl_minus Cl⁻ Cl2_node Cl₂ H_plus_node H⁺

Caption: Reaction mechanism for the synthesis of this compound and the formation of 2-chloro-2-cyclopentenone.

Troubleshooting Workflow for High Byproduct Formation

This diagram outlines a logical workflow for troubleshooting excessive byproduct formation during the synthesis.

TroubleshootingWorkflow Start High Byproduct Formation Detected CheckTemp Is Reaction Temperature > 40°C? Start->CheckTemp ReduceTemp Action: Lower and Maintain Temperature at 40°C CheckTemp->ReduceTemp Yes CheckBase Is Neutralizing Agent (e.g., CaCO₃) Sufficient and Well-Mixed? CheckTemp->CheckBase No ReduceTemp->CheckBase AddBase Action: Ensure Adequate Amount and Vigorous Stirring of Base CheckBase->AddBase No CheckTime Was the Reaction Time Excessively Long? CheckBase->CheckTime Yes AddBase->CheckTime OptimizeTime Action: Monitor Reaction Progress and Reduce Reaction Time CheckTime->OptimizeTime Yes End Problem Resolved CheckTime->End No OptimizeTime->End

Caption: Troubleshooting workflow for addressing high byproduct formation in the synthesis of this compound.

References

Technical Support Center: 2-Chlorocyclopentanone Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the work-up of reactions involving 2-chlorocyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction of this compound under basic conditions, and what product should I expect?

A1: The most common reaction is the Favorskii rearrangement, which results in a ring contraction. When using a hydroxide (B78521) base (e.g., NaOH, KOH), the expected product is cyclopentanecarboxylic acid.[1][2][3] If an alkoxide base (e.g., sodium methoxide) is used, the corresponding ester (e.g., methyl cyclopentanecarboxylate) will be formed.[1][3]

Q2: What is a standard quenching procedure for a Favorskii rearrangement of this compound?

A2: A standard quenching procedure involves cooling the reaction mixture (typically to 0 °C) and slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to neutralize the excess base. This should be done carefully, as the quenching process can be exothermic.

Q3: How do I separate my cyclopentanecarboxylic acid product from the reaction mixture?

A3: The most effective method is acid-base extraction. After quenching, the basic aqueous solution will contain the carboxylate salt of your product. This aqueous layer can be washed with an organic solvent (like diethyl ether or dichloromethane) to remove any neutral organic impurities. Subsequently, acidifying the aqueous layer (e.g., with HCl) will precipitate the cyclopentanecarboxylic acid, which can then be extracted into an organic solvent.

Q4: What are the main safety precautions I should take when working with this compound?

A4: this compound is an irritant to the skin, eyes, and respiratory system. It is also combustible. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Avoid contact with strong oxidizing agents and strong bases, as it is incompatible with these materials.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of desired product Incomplete reaction.Monitor the reaction progress using TLC or GC-MS. If starting material is still present, consider extending the reaction time or gently heating the mixture.
Incorrect work-up procedure.Ensure proper pH adjustments during acid-base extraction. The aqueous layer should be basic (pH > 10) to extract the carboxylate and acidic (pH < 4) to protonate it for back-extraction.
Product is lost in the aqueous layer.If the product is an ester, it will remain in the organic layer. If the product is a carboxylic acid, ensure the aqueous layer is sufficiently acidified to precipitate the acid before extraction.
Presence of a major byproduct with a lower boiling point Elimination reaction forming 2-cyclopentenone.This can occur under basic conditions.[4][5] Use milder reaction conditions or a less hindered base. The 2-cyclopentenone can be separated by careful fractional distillation.
Formation of a high-molecular-weight, viscous oil Aldol condensation of the starting material or product.This is a common side reaction for ketones in the presence of a base.[6][7][8] Use a non-nucleophilic base or add the this compound slowly to the base at a low temperature to minimize self-condensation.
Difficulty in separating the organic and aqueous layers during extraction Emulsion formation.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocols

Protocol 1: Work-up for the Synthesis of Cyclopentanecarboxylic Acid via Favorskii Rearrangement
  • Quenching: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add cold water to the reaction mixture with stirring to quench the excess base.

  • Extraction of Neutral Impurities: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether (or another suitable organic solvent) to remove any unreacted this compound and neutral byproducts. The desired carboxylate salt will remain in the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is below 4 (test with pH paper). The cyclopentanecarboxylic acid will precipitate out of the solution.

  • Product Extraction: Extract the acidified aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude cyclopentanecarboxylic acid can be further purified by distillation under reduced pressure.

Quantitative Data Summary
Reaction Product Typical Yield Boiling Point of Product
Chlorination of CyclopentanoneThis compound~64%73.5 °C / 10 mmHg[9]
Favorskii Rearrangement (Hydroxide base)Cyclopentanecarboxylic AcidGood to excellent195-196 °C
Favorskii Rearrangement (Alkoxide base)Cyclopentanecarboxylate EsterGood to excellentVaries with ester

Visualizations

G cluster_workflow Work-up Workflow for Favorskii Rearrangement A Reaction Mixture (this compound + Base) B Quench with cold H₂O A->B C Extract with Diethyl Ether B->C D Separate Layers C->D E Aqueous Layer (contains Cyclopentanecarboxylate salt) D->E Aqueous Phase F Organic Layer (Neutral Impurities) D->F Organic Phase G Acidify Aqueous Layer with HCl E->G H Extract with Diethyl Ether G->H I Separate Layers H->I J Organic Layer (contains Cyclopentanecarboxylic Acid) I->J Organic Phase K Aqueous Layer (Waste) I->K Aqueous Phase L Dry Organic Layer (e.g., with Na₂SO₄) J->L M Evaporate Solvent L->M N Purified Cyclopentanecarboxylic Acid M->N

Caption: Experimental workflow for the work-up and purification of cyclopentanecarboxylic acid.

G cluster_troubleshooting Troubleshooting Logic Start Low Product Yield CheckReaction Is the reaction complete? (Check TLC/GC-MS) Start->CheckReaction Incomplete Extend reaction time or apply gentle heat CheckReaction->Incomplete No Complete Reaction is complete CheckReaction->Complete Yes CheckWorkup Was the work-up performed correctly? Complete->CheckWorkup IncorrectpH Incorrect pH during extraction CheckWorkup->IncorrectpH No CorrectpH pH was correct CheckWorkup->CorrectpH Yes CheckSideProducts Are there significant side products? CorrectpH->CheckSideProducts Elimination Elimination to 2-cyclopentenone CheckSideProducts->Elimination Yes, lower b.p. Aldol Aldol Condensation CheckSideProducts->Aldol Yes, higher b.p. NoSideProducts Minimal side products CheckSideProducts->NoSideProducts No Solution Re-evaluate purification or consider other losses NoSideProducts->Solution

Caption: A logical diagram for troubleshooting low yield in this compound reactions.

References

stability of 2-Chlorocyclopentanone in acidic vs basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-chlorocyclopentanone in acidic and basic media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental work.

Stability Overview

This compound exhibits significantly different stability profiles in acidic versus basic media. In basic conditions, it is highly prone to degradation via the Favorskii rearrangement, a reaction that involves the formation of a cyclopropanone (B1606653) intermediate followed by ring contraction.[1][2][3][4] Conversely, in acidic media, the compound is relatively more stable, with the primary process being acid-catalyzed enolization.[5]

Key Stability Characteristics:

  • Basic Media (pH > 7): Highly unstable. Rapidly undergoes Favorskii rearrangement to yield cyclopentanecarboxylic acid or its derivatives (esters, amides), depending on the nucleophile present.[1][2][3][4][6]

  • Acidic Media (pH < 7): Generally stable. The principal reaction is reversible, acid-catalyzed enolization. Under harsh acidic conditions and elevated temperatures, slow hydrolysis of the chlorine atom may occur.

  • Neutral Media (pH ≈ 7): Limited stability. While more stable than in basic media, degradation can still occur, particularly with prolonged storage in aqueous solutions.

Troubleshooting Guides

Issue 1: Low or No Yield of Expected Product in Basic Media (Favorskii Rearrangement)
Possible Cause Troubleshooting Steps
Incorrect Base Strength The Favorskii rearrangement is base-catalyzed. Ensure a sufficiently strong base (e.g., NaOH, KOH, alkoxides) is used to deprotonate the α'-carbon.[4][6]
Presence of Water (for ester synthesis) If an ester is the desired product, the reaction should be conducted under anhydrous conditions using an alkoxide base. Water will lead to the formation of the carboxylic acid.
Sub-optimal Temperature The reaction rate is temperature-dependent. If the reaction is sluggish, consider moderately increasing the temperature. However, excessive heat can lead to side reactions.
Impure Starting Material Impurities in the this compound can interfere with the reaction. Ensure the starting material is of high purity. Common impurities can include unreacted cyclopentanone (B42830) or over-chlorinated species.[7]
Side Reactions Other base-mediated reactions, such as aldol (B89426) condensation or elimination, can compete with the desired rearrangement, especially if the substrate is not fully consumed in a timely manner.
Issue 2: Unexpected Side Products in Basic Media
Possible Cause Troubleshooting Steps
Formation of α,β-unsaturated ketones If di-halogenated impurities are present, elimination can occur to form α,β-unsaturated ketones.[3] Purify the starting this compound to remove these impurities.
Polymerization Under strongly basic conditions, enolates can undergo polymerization. Use of a weaker base or lower temperatures may mitigate this.
Aldol Condensation Products The enolate intermediate can potentially react with another molecule of the ketone. Slower addition of the base or running the reaction at a lower concentration can help minimize this.
Issue 3: Degradation of this compound During Workup or Purification
Possible Cause Troubleshooting Steps
Exposure to Basic Conditions During aqueous workup, avoid basic solutions (e.g., sodium bicarbonate wash) if you intend to recover unreacted this compound.
Silica (B1680970) Gel Chromatography Standard silica gel can be slightly acidic and may cause some degradation. Consider using deactivated silica gel for purification.
Elevated Temperatures This compound can be sensitive to heat. Use low-temperature distillation or chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from bases and strong oxidizing agents. It is often supplied with a stabilizer, such as calcium carbonate, to prevent decomposition.[8] For long-term storage, refrigeration is recommended.

Q2: What is the primary degradation pathway for this compound in a basic solution?

A2: The primary degradation pathway in a basic solution is the Favorskii rearrangement. This reaction involves the deprotonation at the α'-position to form an enolate, which then undergoes intramolecular cyclization to a cyclopropanone intermediate. Nucleophilic attack on the cyclopropanone by the base (e.g., hydroxide (B78521) or alkoxide) leads to ring opening and the formation of a cyclopentanecarboxylic acid derivative.[1][2][3][4]

Q3: Is this compound stable in acidic solutions?

A3: this compound is relatively stable in acidic solutions. The main process it undergoes is acid-catalyzed enolization, which is a reversible equilibrium. Significant degradation is not typically observed under mild acidic conditions. However, prolonged exposure to strong acids and high temperatures may lead to slow hydrolysis of the C-Cl bond.

Q4: Can I use an amine as a base for the Favorskii rearrangement?

A4: Yes, using an amine as a base will typically lead to the formation of a cyclopentanecarboxamide (B1346233) as the final product.[2]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the disappearance of this compound and the appearance of its degradation products.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both quantification and identification of volatile products.[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Acidic and Basic Media

Objective: To determine the degradation kinetics of this compound at various pH values.

Materials:

  • This compound (high purity)

  • Buffer solutions: pH 2, 4, 7, 9, and 12

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (for quenching)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile.

  • Reaction Setup: In separate temperature-controlled vials, add a known volume of each buffer solution.

  • Initiation of Degradation: To each vial, add a small aliquot of the this compound stock solution to achieve the desired starting concentration.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of methanol to stop further degradation.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. From this data, determine the order of the reaction and calculate the rate constant (k) and half-life (t½) at each pH.

HPLC Conditions (Example):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Degradation Kinetics of this compound at 25°C
pHPredominant ReactionHalf-life (t½)Rate Constant (k)
2.0Enolization (stable)> 24 hoursVery slow
4.0Enolization (stable)> 24 hoursVery slow
7.0Slow Hydrolysis/RearrangementSeveral hoursSlow
9.0Favorskii RearrangementMinutesFast
12.0Favorskii Rearrangement< 1 minuteVery Fast

Note: The values in this table are illustrative and should be determined experimentally.

Visualizations

Signaling Pathways and Workflows

Stability_Pathway cluster_acidic Acidic Media (pH < 7) cluster_basic Basic Media (pH > 7) 2-CCP_acid This compound Enol Enol Intermediate 2-CCP_acid->Enol H⁺ (catalyst) Reversible Enolization Enol->2-CCP_acid 2-CCP_base This compound Enolate Enolate Intermediate 2-CCP_base->Enolate OH⁻/OR⁻ Deprotonation Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Cyclization Product Cyclopentanecarboxylic Acid Derivative Cyclopropanone->Product Nucleophilic Attack & Ring Opening

Caption: Reaction pathways of this compound in acidic vs. basic media.

Experimental_Workflow Start Prepare 2-CCP Stock Solution in ACN Buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) Start->Buffers Reaction Initiate Degradation in Temperature-Controlled Vials Buffers->Reaction Sampling Withdraw Aliquots at Predetermined Time Intervals Reaction->Sampling Quench Quench Reaction with Methanol Sampling->Quench Analysis HPLC-UV Analysis Quench->Analysis Data Plot Concentration vs. Time Calculate k and t½ Analysis->Data

Caption: Experimental workflow for pH stability testing of this compound.

References

Technical Support Center: 2-Chlorocyclopentanone Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effect of temperature on the reaction kinetics of 2-chlorocyclopentanone, with a focus on the Favorskii rearrangement. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to assist in optimizing experimental outcomes.

Frequently Asked questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

A1: Temperature has a significant impact on the reaction rate. As a general rule of thumb, the rate of many chemical reactions approximately doubles for every 10°C increase in temperature.[1] This is because higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. For exothermic reactions, precise temperature control is crucial to prevent thermal runaway, where the reaction accelerates uncontrollably.[1][2]

Q2: What is the primary reaction of this compound under basic conditions, and how is it affected by temperature?

A2: Under basic conditions, this compound typically undergoes a Favorskii rearrangement.[3][4][5][6] This reaction involves the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic attack and ring contraction to yield a cyclopentanecarboxylic acid derivative.[5][6] The rate of this rearrangement is highly dependent on temperature. Increasing the temperature will accelerate the reaction, but it may also increase the formation of undesired side products.

Q3: What are potential side reactions of this compound at elevated temperatures?

A3: At higher temperatures, in addition to the desired Favorskii rearrangement, this compound can undergo other reactions. These may include elimination reactions to form unsaturated ketones, or decomposition of the starting material or product. Elevated temperatures can provide the activation energy for these alternative, undesired reaction pathways.[1]

Q4: Why is precise temperature control so important when working with this compound?

A4: Precise temperature control is critical for several reasons:

  • Selectivity: Maintaining a specific temperature can favor the desired reaction pathway (Favorskii rearrangement) over potential side reactions, thus maximizing the yield of the desired product.[1]

  • Reproducibility: Consistent temperature ensures that the reaction proceeds at a predictable rate, leading to reproducible results between experiments.[1]

  • Safety: The Favorskii rearrangement can be exothermic. Without proper temperature control, the heat generated can lead to a rapid increase in the reaction rate, a dangerous situation known as thermal runaway.[1][2][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low product yield Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by taking aliquots for analysis (e.g., by GC or TLC).
Reaction temperature is too high, leading to the formation of side products or decomposition.Lower the reaction temperature.[1] Ensure efficient stirring and adequate cooling. Consider slower, dropwise addition of reagents for highly exothermic reactions.[2]
Formation of multiple products Inconsistent temperature control is activating alternative reaction pathways.[1]Use a reliable temperature control system (e.g., a cryostat or a well-maintained cooling bath). Ensure the thermometer is correctly placed to measure the internal reaction temperature.
Reaction is too fast and difficult to control (thermal runaway) Inadequate cooling capacity for the scale of the reaction. The reaction is highly exothermic.Reduce the reaction scale. Use a larger cooling bath or a more powerful cooling system.[1] Dilute the reaction mixture. Add the reagents dropwise to control the rate of heat generation.[2]
Inconsistent results between batches Fluctuations in ambient temperature affecting the reaction conditions.Implement a standardized and well-controlled heating or cooling protocol. Record the reaction temperature profile for each batch to identify any deviations.

Quantitative Data on Reaction Kinetics

The following table presents hypothetical kinetic data for the Favorskii rearrangement of this compound to illustrate the effect of temperature on the reaction rate constant. This data assumes a pseudo-first-order reaction with respect to this compound.

Temperature (°C)Temperature (K)Rate Constant (k) (s⁻¹) (Hypothetical)
0273.151.5 x 10⁻⁵
10283.153.1 x 10⁻⁵
20293.156.0 x 10⁻⁵
30303.151.2 x 10⁻⁴
40313.152.5 x 10⁻⁴

Note: This data is for illustrative purposes only and should be determined experimentally for your specific reaction conditions.

From this hypothetical data, the activation energy (Ea) can be estimated using the Arrhenius equation:

ln(k) = -Ea/R * (1/T) + ln(A)

A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R.

Experimental Protocol: Kinetic Study of the Favorskii Rearrangement of this compound

This protocol outlines a method for determining the effect of temperature on the reaction kinetics of the Favorskii rearrangement of this compound.

Materials:

  • This compound

  • Sodium methoxide (B1231860) solution in methanol

  • Anhydrous diethyl ether or other suitable solvent

  • Internal standard (e.g., undecane) for GC analysis

  • Quenching solution (e.g., dilute hydrochloric acid)

  • Reaction vessel equipped with a magnetic stirrer, thermometer, and a port for sampling

  • Constant temperature bath or cryostat

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Reaction Setup:

    • Set up the reaction vessel in the constant temperature bath and allow it to equilibrate to the desired temperature (e.g., 10°C).

    • Charge the reactor with a solution of this compound and the internal standard in the chosen solvent.

  • Initiation and Sampling:

    • Start the stirrer to ensure the mixture is homogeneous.

    • Initiate the reaction by adding a pre-cooled solution of sodium methoxide in methanol.

    • Immediately take the first sample (t=0) by withdrawing a small aliquot and quenching it in a vial containing the quenching solution.

    • Continue to take samples at regular intervals throughout the course of the reaction.

  • Sample Analysis:

    • Analyze the quenched samples by GC to determine the concentration of this compound relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.

    • Assuming pseudo-first-order kinetics, plot ln([this compound]) versus time. The slope of this line will be equal to -k, the rate constant.

  • Temperature Variation:

    • Repeat the experiment at different temperatures (e.g., 0°C, 20°C, 30°C) while keeping all other conditions constant.

Visualizations

Favorskii_Rearrangement cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Product This compound This compound Enolate Enolate This compound->Enolate + Base Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate Intramolecular Cyclization Cyclopentanecarboxylic Acid Derivative Cyclopentanecarboxylic Acid Derivative Cyclopropanone Intermediate->Cyclopentanecarboxylic Acid Derivative + Nucleophile (e.g., MeO-)

Caption: Favorskii Rearrangement Pathway of this compound.

Experimental_Workflow A 1. Set Reaction Temperature B 2. Add Reactants & Internal Standard A->B C 3. Initiate Reaction with Base B->C D 4. Take & Quench Aliquots at Intervals C->D E 5. Analyze Samples by GC D->E F 6. Determine Rate Constant (k) E->F G 7. Repeat at Different Temperatures F->G

Caption: Workflow for Kinetic Analysis of this compound Reaction.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield TempLow Increase Temperature LowYield->TempLow Yes SideProducts Side Products? LowYield->SideProducts No End Problem Resolved TempLow->End TempHigh Decrease Temperature ImproveControl Improve Temperature Control System TempHigh->ImproveControl SideProducts->TempHigh Yes Runaway Thermal Runaway? SideProducts->Runaway No ImproveControl->End ReduceScale Reduce Scale/ Slow Addition Runaway->ReduceScale Yes Runaway->End No ReduceScale->End

Caption: Troubleshooting Logic for Temperature-Related Reaction Issues.

References

Technical Support Center: Solvent Effects on 2-Chlorocyclopentanone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorocyclopentanone. The content focuses on understanding and mitigating the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound and how do solvents influence them?

A1: this compound, an α-halo ketone, primarily undergoes the Favorskii rearrangement in the presence of a base.[1][2] This reaction leads to a ring contraction, forming a cyclopentanecarboxylic acid derivative.[2] Solvents play a crucial role in the reaction rate and can influence the formation of side products through competing substitution (SN2) and elimination (E2) reactions.

  • Favorskii Rearrangement: This reaction is generally favored by polar aprotic solvents which can stabilize the intermediate enolate without solvating the base as strongly as protic solvents.[3]

  • Substitution (SN2): Polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[4] In contrast, polar protic solvents can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the SN2 reaction rate.[5]

  • Elimination (E2): While polar aprotic solvents are generally preferred for E2 reactions, the detrimental effect of polar protic solvents is less pronounced than in SN2 reactions.[4]

Q2: Which type of solvent is recommended for the Favorskii rearrangement of this compound?

A2: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are generally preferred for the Favorskii rearrangement.[3] These solvents effectively solvate the counter-ion of the base (e.g., Na+ of NaOH) but do not strongly solvate the anionic base itself, thus maintaining its high reactivity.

Q3: Can I use a polar protic solvent for the Favorskii rearrangement?

A3: While the reaction can proceed in polar protic solvents like alcohols, it is often slower. Protic solvents can form hydrogen bonds with the base (e.g., hydroxide (B78521) or alkoxide ions), creating a "solvent cage" that reduces the base's reactivity.[4][5] This can lead to lower yields or the need for more forcing reaction conditions.

Q4: My Favorskii rearrangement is giving low yields. What are the potential solvent-related issues?

A4: Low yields in a Favorskii rearrangement can be attributed to several factors, many of which are solvent-related. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q5: How does solvent polarity affect the reaction rate?

A5: Solvent polarity is a critical factor.[6] For the Favorskii rearrangement, the formation of the enolate intermediate is a key step. Polar solvents can help stabilize this charged intermediate, but the nature of the polarity (protic vs. aprotic) determines the overall effect on the reaction rate. As a general rule, polar aprotic solvents tend to accelerate reactions involving anionic nucleophiles.[4]

Troubleshooting Guides

Issue 1: Low Yield of Favorskii Rearrangement Product
Potential Cause Troubleshooting Step Rationale
Inappropriate solvent choice If using a polar protic solvent (e.g., ethanol, methanol), consider switching to a polar aprotic solvent (e.g., DMSO, DMF).Protic solvents can solvate and deactivate the base through hydrogen bonding, slowing down the initial deprotonation step.[4][5]
Presence of water in the solvent Ensure the use of anhydrous solvents. Dry the solvent using appropriate methods (e.g., molecular sieves) if necessary.Water is a protic molecule that can interfere with the base and potentially lead to undesired side reactions.
Poor solubility of reactants Select a solvent that dissolves both this compound and the base at the reaction temperature.For the reaction to proceed efficiently, all reactants must be in the same phase.
Side reactions dominating If significant amounts of substitution or elimination products are observed, a change in solvent and/or base may be required.The choice of solvent can influence the relative rates of competing reaction pathways.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step Rationale
Competing SN2 and E2 reactions The solvent can influence the nucleophilicity versus basicity of the reagent. In polar protic solvents, smaller anions are heavily solvated, which can favor elimination over substitution.[4] Consider a switch to a polar aprotic solvent to enhance nucleophilicity for the desired rearrangement.The balance between substitution, elimination, and rearrangement is sensitive to the solvent environment.[4]
Quasi-Favorskii Rearrangement If the this compound has no α'-hydrogens, a different mechanism (quasi-Favorskii) may occur, potentially leading to different products.[2] While not directly a solvent issue, understanding the substrate is key.The mechanism, and thus the product, can change based on the substrate structure.

Data Presentation

The following table provides a qualitative summary of the expected effect of different solvent types on the reactivity of this compound. The relative rates are generalizations and actual results may vary depending on the specific base and reaction conditions.

Solvent Type Example Solvents Effect on Favorskii Rearrangement Rate Effect on SN2 Rate Effect on E2 Rate Key Considerations
Polar Protic Water, Methanol, EthanolModerate to SlowSlowModerateSolvates and deactivates the base/nucleophile through hydrogen bonding.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileFastFastFastPoorly solvates anions, leading to higher reactivity of the base/nucleophile.[3][4]
Nonpolar Aprotic Toluene, HexaneVery Slow / No ReactionVery Slow / No ReactionVery Slow / No ReactionReactants and intermediates have poor solubility and stabilization.

Experimental Protocols

General Protocol for Studying Solvent Effects on the Favorskii Rearrangement of this compound
  • Materials: this compound, selected anhydrous solvents (e.g., ethanol, DMSO, THF), a base (e.g., sodium hydroxide or sodium methoxide), internal standard (e.g., dodecane), and quenching solution (e.g., dilute HCl).

  • Reaction Setup: In a series of round-bottom flasks, each equipped with a magnetic stirrer and reflux condenser, add the chosen anhydrous solvent (e.g., 20 mL).

  • Reactant Addition: To each flask, add a known amount of this compound (e.g., 1 mmol) and the internal standard.

  • Initiation: Add the base (e.g., 1.2 mmol) to each flask to initiate the reaction.

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 50 °C). At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching and Workup: Immediately quench the aliquots with a dilute acid solution. Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Data Analysis: Plot the concentration of the product versus time for each solvent to determine the initial reaction rates. Compare the rates to evaluate the solvent effect.

Mandatory Visualizations

Favorskii_Rearrangement This compound This compound Enolate Enolate This compound->Enolate Base (e.g., OH-) Base Base Cyclopropanone Cyclopropanone Enolate->Cyclopropanone Carboxylate Carboxylate Cyclopropanone->Carboxylate Nucleophilic Attack by Base Protonated_Product Cyclopentanecarboxylic Acid Derivative Carboxylate->Protonated_Product

Caption: Mechanism of the Favorskii Rearrangement of this compound.

Experimental_Workflow A Reaction Setup (Solvent, this compound, Internal Standard) B Initiate Reaction (Add Base) A->B C Monitor Reaction (Timed Aliquots) B->C D Quench & Workup C->D E GC/HPLC Analysis D->E F Data Analysis (Determine Rates) E->F

Caption: General workflow for studying solvent effects on reaction kinetics.

Troubleshooting_Guide Start Low Yield of Favorskii Product Solvent_Check Using Polar Protic Solvent? Start->Solvent_Check Switch_Solvent Switch to Polar Aprotic (e.g., DMSO, DMF) Solvent_Check->Switch_Solvent Yes Water_Check Is Solvent Anhydrous? Solvent_Check->Water_Check No End Yield Improved Switch_Solvent->End Dry_Solvent Dry Solvent Water_Check->Dry_Solvent No Solubility_Check Are Reactants Soluble? Water_Check->Solubility_Check Yes Dry_Solvent->End Change_Solvent Choose Solvent with Better Solubility Solubility_Check->Change_Solvent No Side_Products Significant Side Products? Solubility_Check->Side_Products Yes Change_Solvent->End Optimize_Conditions Optimize Base and/or Solvent Side_Products->Optimize_Conditions Yes Side_Products->End No Optimize_Conditions->End

Caption: Troubleshooting decision tree for low yield in Favorskii rearrangement.

References

Technical Support Center: Catalyst Deactivation in 2-Chlorocyclopentanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during reactions involving 2-chlorocyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in reactions with this compound?

A1: Catalyst deactivation in the presence of this compound, particularly when using palladium-based catalysts (e.g., Pd/C), is primarily attributed to three mechanisms:

  • Poisoning: The catalyst's active sites can be blocked by chemical species. A common poison in these reactions is hydrogen chloride (HCl), a byproduct of the hydrodechlorination of this compound.

  • Fouling/Coking: Carbonaceous materials, or "coke," can deposit on the catalyst's surface, physically blocking the active sites and pores. This is a frequent issue in reactions involving organic molecules at elevated temperatures.

  • Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate into larger ones, which reduces the active surface area available for the reaction.[1]

Q2: What are the tell-tale signs of catalyst deactivation during my experiment?

A2: A decrease in reaction rate, a drop in product yield and selectivity, or a complete halt of the reaction are all strong indicators of catalyst deactivation.[1] Monitoring the reaction progress closely through techniques like TLC, GC, or LC-MS can help in the early detection of a decline in catalytic activity.

Q3: Can a deactivated catalyst from a this compound reaction be regenerated?

A3: Yes, regeneration is often possible, depending on the deactivation mechanism. For catalysts deactivated by coking, a thermal treatment in a controlled atmosphere can burn off the carbonaceous deposits.[2] For poisoning by reaction byproducts, washing with specific solvents may restore activity.[3] However, severe sintering is generally irreversible.[1]

Q4: What is the likely cause if I observe a complete loss of catalytic activity?

A4: A complete cessation of the reaction often points towards severe catalyst poisoning.[1] In the context of this compound reactions, this could be due to a significant accumulation of HCl or other strong poisons from the reactants or solvent. It is crucial to ensure the purity of all starting materials.

Q5: How can I minimize catalyst deactivation in my this compound reaction?

A5: To minimize catalyst deactivation, consider the following preventative measures:

  • Purify Reactants and Solvents: Ensure that the this compound and the solvent are free from impurities, especially sulfur and other common catalyst poisons.

  • Control Reaction Temperature: Operate at the lowest effective temperature to minimize the risk of thermal degradation (sintering).[1]

  • Optimize Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of coking.

  • Use a Scavenger: In cases of suspected HCl poisoning, the addition of a non-poisonous acid scavenger can be beneficial.

Troubleshooting Guides

Issue 1: Gradual Decrease in Reaction Rate and Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning (e.g., by HCl) 1. Monitor the pH of the reaction mixture. 2. Consider adding a non-interfering acid scavenger. 3. Ensure the starting materials are free of acidic impurities.
Fouling/Coking 1. Attempt to regenerate a small sample of the catalyst via controlled oxidation. 2. Optimize reaction conditions to lower temperature or shorten reaction time.
Sintering 1. Analyze the catalyst morphology using techniques like TEM to check for particle agglomeration. 2. If sintering is confirmed, a lower reaction temperature is necessary. The catalyst may not be recoverable.[1]
Issue 2: Complete Loss of Catalytic Activity
Possible Cause Troubleshooting Steps
Severe Catalyst Poisoning 1. Verify the purity of the this compound and solvent for any potent catalyst poisons. 2. Attempt a chemical wash of the catalyst (see Experimental Protocols). 3. If using a recycled catalyst, ensure the previous regeneration was complete.
Incorrect Catalyst Handling 1. Review the catalyst handling procedure to ensure it was not unduly exposed to air or moisture, which can deactivate some catalysts.
Substrate Degradation 1. Analyze the starting material to ensure it has not degraded into species that are inhibitory to the catalyst.

Experimental Protocols

Protocol 1: Thermal Regeneration of a Fouled Catalyst

This protocol is a general guideline for the regeneration of a catalyst deactivated by coking.

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash it with a solvent (e.g., the reaction solvent) to remove any adsorbed species and then dry it thoroughly under vacuum.

  • Controlled Oxidation: Place the dried catalyst in a tube furnace.

  • Heating Ramp: Under a flow of a dilute air/nitrogen mixture (e.g., 5% air in N2), slowly ramp the temperature to a predetermined level (e.g., 250 °C). The optimal temperature will depend on the specific catalyst and support material.[4]

  • Hold Time: Maintain this temperature for several hours (e.g., 4-12 hours) to ensure complete combustion of the coke deposits.[4]

  • Cooling: Cool the catalyst down to room temperature under an inert atmosphere (e.g., nitrogen).

  • Reduction (if necessary): For some catalysts, a reduction step (e.g., under a hydrogen flow) may be required to restore the active metallic sites.

Protocol 2: Chemical Washing of a Poisoned Catalyst

This protocol is a general method for attempting to regenerate a catalyst poisoned by adsorbed species.

  • Catalyst Recovery: Filter and dry the catalyst as described in the thermal regeneration protocol.

  • Solvent Selection: Choose a solvent system that can dissolve the suspected poison. For byproducts from this compound reactions, a mixture of a non-polar solvent and a weak acid, such as chloroform (B151607) and glacial acetic acid, could be effective.[3]

  • Washing Procedure:

    • Suspend the catalyst in the chosen solvent system.

    • Stir the suspension at room temperature for a set period (e.g., 1-2 hours).

    • For enhanced efficiency, sonication can be applied during the washing process.[3]

  • Isolation and Drying: Filter the catalyst, wash it with a clean solvent to remove the washing agents, and dry it thoroughly under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to evaluate the effectiveness of the washing procedure.

Visualizations

cluster_0 Catalyst Deactivation Pathway Start Active Catalyst Poisoning Poisoning (e.g., HCl) Start->Poisoning Fouling Fouling/Coking Start->Fouling Sintering Sintering (High Temp) Start->Sintering Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling->Deactivated Sintering->Deactivated

Caption: Primary pathways leading to catalyst deactivation.

cluster_1 Troubleshooting Workflow Observe Observe Decreased Catalytic Activity CheckPurity Check Reactant/ Solvent Purity Observe->CheckPurity AnalyzeCatalyst Analyze Spent Catalyst (e.g., TEM, XPS) Observe->AnalyzeCatalyst Optimize Optimize Reaction Conditions (Temp, Time) CheckPurity->Optimize RegenAttempt Attempt Regeneration (Thermal/Chemical) AnalyzeCatalyst->RegenAttempt RegenAttempt->Optimize If successful Replace Replace Catalyst RegenAttempt->Replace If unsuccessful

Caption: A workflow for troubleshooting catalyst deactivation.

cluster_2 Parameter Relationships in Catalyst Stability Parameters Reaction Parameters Temperature Duration Concentration Deactivation Deactivation Mechanisms Poisoning Fouling Sintering Parameters:t->Deactivation:si Increases Parameters:d->Deactivation:f Increases Parameters:c->Deactivation:f Can Increase Outcome Catalyst Stability Longevity Activity Deactivation:po->Outcome:a Decreases Deactivation:f->Outcome:a Decreases Deactivation:si->Outcome:a Decreases Deactivation->Outcome:l Decreases

Caption: Relationship between reaction parameters and catalyst stability.

References

Technical Support Center: Analytical Techniques for Monitoring 2-Chlorocyclopentanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring chemical reactions involving 2-Chlorocyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing various analytical techniques to monitor reaction progress, identify products and byproducts, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of this compound that I might need to monitor?

A1: this compound is a versatile intermediate that can undergo several important transformations. The most common reactions include:

  • Favorskii Rearrangement: A base-induced rearrangement to form cyclobutanecarboxylic acid or its derivatives. This is a key reaction for ring contraction.

  • Dehydrochlorination: Elimination of HCl to form cyclopentenone, a valuable enone for further synthesis.

  • Nucleophilic Substitution: Displacement of the chloride by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to introduce new functional groups.

Q2: Which analytical techniques are most suitable for monitoring these reactions?

A2: The choice of analytical technique depends on the specific reaction, the information required (qualitative vs. quantitative), and available instrumentation. The most common and effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It provides excellent separation and structural information, making it suitable for identifying and quantifying reactants, products, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, particularly those that are less volatile or thermally sensitive. It is well-suited for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution. It is excellent for in-situ reaction monitoring and for identifying unknown products and intermediates.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the starting material's carbonyl group and the appearance of new functional groups in the product. It can be used for in-situ monitoring.

Q3: How can I choose the best analytical method for my specific reaction?

A3: The following decision-making workflow can help you select the most appropriate technique.

MethodSelection start Start: Monitor this compound Reaction qual_quant Qualitative or Quantitative Data Needed? start->qual_quant volatile Are reactants and products volatile and thermally stable? qual_quant->volatile Quantitative structure Need detailed structural information or in-situ monitoring? qual_quant->structure Qualitative gcms Use GC-MS volatile->gcms Yes hplc Use HPLC volatile->hplc No nmr Use NMR structure->nmr Yes functional_group Primarily tracking functional group changes? structure->functional_group ir Use IR functional_group->ir Yes GCMSTroubleshooting start Problem with GC-MS Data peak_shape Poor Peak Shape? start->peak_shape no_peak Missing Expected Peak? start->no_peak resolution Poor Resolution? start->resolution active_sites Check for active sites in liner/column peak_shape->active_sites Yes column_contam Consider column contamination peak_shape->column_contam No volatility Check volatility/thermal stability of analyte no_peak->volatility Yes sample_prep_issue Review sample preparation procedure no_peak->sample_prep_issue No mobile_phase_gc Optimize oven temperature program resolution->mobile_phase_gc Yes column_choice_gc Consider a different GC column resolution->column_choice_gc No DehydrochlorinationWorkflow cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision start_reaction Start Dehydrochlorination Reaction take_aliquot Take Aliquot at Time Points start_reaction->take_aliquot quench_reaction Quench Reaction take_aliquot->quench_reaction sample_prep Prepare Sample for GC-MS quench_reaction->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_proc Data Processing and Quantification gcms_analysis->data_proc reaction_complete Reaction Complete? data_proc->reaction_complete reaction_complete->take_aliquot No stop_reaction Stop Reaction and Work-up reaction_complete->stop_reaction Yes

Technical Support Center: Chiral Resolution of 2-Chlorocyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-chlorocyclopentanone derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound derivatives?

A1: The main strategies for resolving racemic mixtures of this compound derivatives include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[1][2] EKR is known for its high enantioselectivity and mild reaction conditions.[3]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic ketone (or a derivative) with a chiral resolving agent to form diastereomeric salts.[4][5] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][6]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) using a chiral stationary phase (CSP) can physically separate the enantiomers.[7][8] This is a widely used analytical and preparative technique.[9]

Q2: I am getting poor separation of enantiomers in my chiral HPLC analysis. What are the common causes and solutions?

A2: Poor peak resolution in chiral HPLC can stem from several factors. Key areas to troubleshoot include the mobile phase composition, the choice of chiral stationary phase (CSP), and analytical conditions such as temperature and flow rate.[10] For instance, adjusting the percentage of the organic modifier or trying different alcohols can significantly impact separation.[10] It may also be beneficial to screen different types of chiral columns if optimization on the current one fails.[10]

Q3: My enzymatic kinetic resolution is resulting in low enantiomeric excess (ee). How can I improve this?

A3: Low enantiomeric excess in EKR can be due to several factors. The choice of enzyme is critical; screening different lipases or esterases is a good starting point.[3] Reaction conditions such as the solvent, temperature, and acylating agent also play a significant role.[11] For example, using vinyl acetate (B1210297) as the acylating agent with solvents like diethyl ether can lead to high enantioselectivity.[11] It is also important to monitor the reaction progress, as allowing the reaction to proceed beyond 50% conversion will decrease the enantiomeric excess of the remaining starting material.[12]

Q4: The crystallization of my diastereomeric salts is not yielding a product with high diastereomeric excess. What should I do?

A4: The success of diastereomeric salt resolution depends heavily on the solubility difference between the diastereomers.[6] If you are experiencing low diastereomeric excess, consider the following:

  • Solvent Screening: The choice of solvent is crucial. A systematic screening of various solvents and solvent mixtures is recommended to maximize the solubility difference.[10]

  • Resolving Agent: The initial resolving agent may not be optimal. It is often necessary to screen a variety of chiral resolving agents to find one that forms well-defined crystals with a significant solubility difference.[10]

  • Crystallization Conditions: Control over the crystallization process is key. Factors like temperature and cooling rate can influence whether the kinetic or thermodynamic product crystallizes, which can affect the purity of the isolated diastereomer.[10]

Troubleshooting Guides

Guide 1: Poor Separation in Chiral HPLC Analysis

This guide addresses common issues encountered during the chiral HPLC analysis of this compound derivatives, leading to inaccurate enantiomeric excess (ee) determination.

Problem: Co-eluting peaks, poor resolution (Rs < 1.5), or peak tailing.

Troubleshooting Workflow:

G start Poor HPLC Separation check_mobile_phase Adjust Mobile Phase (e.g., % organic modifier, different alcohols) start->check_mobile_phase check_csp Screen Different CSPs (e.g., amylose (B160209) vs. cellulose-based) check_mobile_phase->check_csp No Improvement resolved Separation Improved check_mobile_phase->resolved Improved check_conditions Optimize Conditions (Temperature, Flow Rate) check_csp->check_conditions No Improvement check_csp->resolved Improved check_additives Introduce Additives (e.g., 0.1% TFA or DEA) check_conditions->check_additives No Improvement check_conditions->resolved Improved check_column Check Column Health (Flush or Replace) check_additives->check_column No Improvement check_additives->resolved Improved check_column->resolved Improved

Caption: Troubleshooting workflow for poor chiral HPLC separation.

Possible Causes & Solutions:

Factor Potential Issue & Solution
Mobile Phase Inappropriate Composition: The polarity of the mobile phase may not be optimal. Solution: Systematically vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar phase (e.g., hexane). Try different alcohols as they can alter interactions with the stationary phase.[10]
Chiral Stationary Phase (CSP) Unsuitable CSP: The selected CSP may not provide sufficient chiral recognition for your specific derivative. Solution: If optimization on the current column fails, screen different types of CSPs, such as those based on amylose versus cellulose.[10]
Temperature Sub-optimal Temperature: Chiral recognition is a thermodynamic process sensitive to temperature. Solution: Evaluate a range of temperatures (e.g., 15°C to 40°C) to find the optimum for resolution.[10]
Flow Rate Flow Rate Too High: A high flow rate can reduce the interaction time with the CSP, leading to poor resolution. Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration.[10]
Additives Missing/Incorrect Additives: Acidic or basic additives can improve peak shape by suppressing ionization. Solution: Introduce a small amount (e.g., 0.1%) of an appropriate additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA).[10]
Column Health Contaminated or Damaged Column: Column performance degrades over time. Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[10]
Guide 2: Low Enantiomeric Excess in Diastereomeric Salt Crystallization

This guide provides a systematic approach to troubleshoot and optimize the resolution of this compound derivatives via diastereomeric salt formation.

Problem: The crystallized product shows low enantiomeric excess (ee) after forming diastereomeric salts with a chiral resolving agent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diastereomeric salt resolution.

Possible Causes & Solutions:

Factor Potential Issue & Solution
Resolving Agent Poor Choice of Agent: The resolving agent must form a stable salt and create diastereomers with a significant difference in solubility.[10] Solution: Screen a variety of commercially available chiral resolving agents (e.g., derivatives of tartaric acid, mandelic acid, or chiral amines).[10][13]
Solvent System Inappropriate Solvent: The solvent plays a critical role in determining the relative solubilities of the diastereomeric salts. Solution: Conduct a comprehensive screening of different solvents (e.g., alcohols, ketones, esters, hydrocarbons) and their mixtures to maximize the solubility difference.[10][13]
Crystallization Control Thermodynamic vs. Kinetic Control: The desired diastereomer might crystallize faster (kinetic product) or be less soluble at equilibrium (thermodynamic product).[10] Solution: Carefully control the crystallization time and temperature profile. A slower cooling rate may favor the formation of the thermodynamically more stable, less soluble salt.
Purity of Reagents Impure Resolving Agent: The enantiomeric purity of the resolving agent is crucial. Solution: Ensure the resolving agent is of high enantiomeric purity.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Chlorocyclopentanone

This protocol is adapted from established procedures for the kinetic resolution of cyclic ketones and alcohols.[3]

Materials:

  • Racemic this compound

  • Lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)[11]

  • Acylating agent (e.g., vinyl acetate)[11]

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether)[11][14]

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • To a solution of racemic this compound (1.0 mmol) in anhydrous MTBE (10 mL), add the selected lipase (e.g., 50 mg).

  • Add vinyl acetate (5.0 mmol) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining starting material and the product.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the resulting acylated product from the unreacted this compound using column chromatography.

Protocol 2: Diastereomeric Salt Resolution of a this compound Derivative

This protocol outlines a general procedure for resolution via diastereomeric salt formation. The specific ketone derivative, resolving agent, and solvent will need to be optimized.

Materials:

  • Racemic derivative of this compound (e.g., a carboxylic acid derivative)

  • Enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine)[5]

  • Solvent for crystallization (to be determined by screening)

  • Standard laboratory glassware

Procedure:

  • Dissolve the racemic this compound derivative (1.0 eq) in a suitable solvent.

  • Add the enantiomerically pure chiral base (1.0 eq) to the solution.

  • Stir the mixture to allow for salt formation.

  • If a precipitate forms, heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature to promote fractional crystallization.

  • If no precipitate forms, slowly add a less polar co-solvent or concentrate the solution to induce crystallization.

  • Collect the crystals by filtration.

  • Analyze the enantiomeric purity of the crystalline salt and the mother liquor by chiral HPLC after converting the salt back to the free acid.

  • Recrystallize the salt if necessary to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with an acid (e.g., HCl) to recover the enantiomerically enriched this compound derivative.[5]

Quantitative Data

The following table summarizes representative data for chiral resolution methods applied to cyclic ketones and related structures, providing a benchmark for expected outcomes.

Method Substrate Catalyst/Resolving Agent Yield (%) ee (%) Reference
Enzymatic Kinetic Resolutionrac-3-HydroxycyclohexanonePorcine pancreatic lipase (PPL-II)25 (R-acetate)91 (R-acetate)[3]
Enzymatic Kinetic Resolutionrac-3-HydroxycyclohexanonePseudomonas cepacia lipase (PCL)39 (R-acetate)75 (R-acetate)[3]
Double EKR1-phenylethyl amine & methyl 1-phenylethyl carbonateNovozym 435 (CALB)>99 (all 4 enantiomers)>99[14]
Diastereomeric Salt ResolutionRacemic-2 (a carboxylic acid)trans-1-amino-2-indanol->99[13]

References

Validation & Comparative

Reactivity Showdown: 2-Chlorocyclopentanone vs. 2-Bromocyclopentanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. In the realm of α-haloketones, both 2-chlorocyclopentanone and 2-bromocyclopentanone (B1279250) are valuable intermediates. This guide provides an objective comparison of their reactivity, supported by experimental data from analogous systems, to aid in the selection of the optimal reagent for your synthetic needs.

The enhanced reactivity of α-haloketones is primarily due to the electron-withdrawing effect of the adjacent carbonyl group, which increases the electrophilicity of the α-carbon. However, the nature of the halogen atom plays a crucial role in dictating the precise reactivity of these compounds. The established trend for nucleophilic substitution and related reactions, such as the Favorskii rearrangement, is a decrease in reactivity from iodine to bromine to chlorine. This trend is a direct consequence of the carbon-halogen bond strength and the stability of the resulting halide anion, which acts as the leaving group.

Factors Influencing Reactivity

The difference in reactivity between 2-bromocyclopentanone and this compound can be attributed to two key factors:

  • Carbon-Halogen Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A lower bond dissociation energy means that less energy is required to cleave the C-Br bond during a reaction, leading to a faster reaction rate.

  • Leaving Group Ability: The stability of the halide anion once it has departed from the molecule is a critical factor. Larger anions with a more diffuse charge are generally better leaving groups. Bromide is a larger and more polarizable ion than chloride, allowing it to better stabilize the negative charge. This makes bromide a superior leaving group compared to chloride.

G cluster_factors Factors Influencing Reactivity cluster_reactivity Resulting Reactivity Bond_Energy C-X Bond Energy (C-Br < C-Cl) Bromo 2-Bromocyclopentanone (Higher Reactivity) Bond_Energy->Bromo Favors Chloro This compound (Lower Reactivity) Bond_Energy->Chloro Disfavors Leaving_Group Leaving Group Ability (Br- > Cl-) Leaving_Group->Bromo Favors Leaving_Group->Chloro Disfavors

Caption: Key factors determining the relative reactivity of 2-halocyclopentanones.

Quantitative Data Comparison

In the context of the Favorskii rearrangement, a common reaction for cyclic α-haloketones that results in ring contraction, α-bromo ketones are known to generally provide higher yields in shorter reaction times compared to α-chloro ketones. The following table provides a qualitative comparison based on established chemical principles and data from related compounds.

Feature2-BromocyclopentanoneThis compound
Relative Reactivity HigherLower
C-X Bond Strength WeakerStronger
Leaving Group Ability ExcellentGood
Typical Reaction Conditions Milder (e.g., lower temp., shorter time)Harsher (e.g., higher temp., longer time)
Expected Yields Generally HigherGenerally Lower

Experimental Protocols: The Favorskii Rearrangement

The Favorskii rearrangement is a synthetically useful reaction for converting cyclic α-haloketones into ring-contracted esters or carboxylic acids. Below is a detailed experimental protocol for the Favorskii rearrangement of a cyclic α-bromo ketone, which can be adapted for both 2-bromocyclopentanone and this compound, keeping in mind that the latter may require more forcing conditions.

Reaction: Favorskii Rearrangement of 2-Bromocyclopentanone to Methyl Cyclobutanecarboxylate

Materials:

  • 2-Bromocyclopentanone

  • Sodium metal

  • Anhydrous Methanol (B129727) (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Cannula

  • Magnetic stirrer

  • Ice bath

  • Oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Sodium Methoxide (B1231860) Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C with stirring. Continue stirring until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction Setup: In a separate flask, dissolve 2-bromocyclopentanone (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation of Reaction: Transfer the solution of 2-bromocyclopentanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours. For this compound, a longer reaction time or higher temperature may be necessary to achieve a comparable conversion.

  • Workup and Quenching: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine all the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The crude product can be purified by silica gel flash chromatography to afford the desired methyl cyclobutanecarboxylate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaOMe Prepare NaOMe in MeOH Addition Add substrate solution to NaOMe at 0 °C Substrate Dissolve 2-halocyclopentanone in Et2O Reflux Warm to RT, then reflux at 55 °C for 4h Addition->Reflux Quench Cool to 0 °C and quench with aq. NH4Cl Reflux->Quench Extract Extract with Et2O Quench->Extract Dry Wash with brine and dry over MgSO4 Extract->Dry Purify Concentrate and purify by chromatography Dry->Purify

Caption: Experimental workflow for the Favorskii rearrangement.

Conclusion

A Comparative Guide to Alternative Reagents for 2-Chlorocyclopentanone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the functionalization of cyclic ketones is a cornerstone for the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. 2-Chlorocyclopentanone has traditionally served as a key building block for introducing a cyclopentanone (B42830) moiety. However, its reactivity profile and the potential for side reactions necessitate the exploration of alternative reagents. This guide provides an objective comparison of this compound with viable alternatives, offering experimental data and detailed protocols to inform reagent selection in synthetic endeavors.

Executive Summary

This guide evaluates the performance of this compound against two primary classes of alternatives in two key transformations: nucleophilic substitution and the Favorskii rearrangement.

  • For Nucleophilic Substitution: 2-Tosyloxycyclopentanone (B14890638) emerges as a more reactive alternative due to the superior leaving group ability of the tosylate group. 2-Hydroxycyclopentanone, utilized in reductive amination, offers a distinct, milder pathway to N-substituted cyclopentanone derivatives.

  • For Favorskii Rearrangement: 2-Bromocyclopentanone (B1279250) generally provides higher yields and faster reaction times compared to this compound, attributable to the better leaving group ability of bromide.

Comparison of Reagents in Nucleophilic Substitution

A common application of 2-substituted cyclopentanones is the alkylation of nucleophiles, such as amines, to form carbon-nitrogen bonds. This section compares the performance of this compound, 2-tosyloxycyclopentanone, and 2-hydroxycyclopentanone (via reductive amination) for the synthesis of N-benzyl-2-aminocyclopentanone.

Data Presentation
ReagentLeaving GroupReaction TypeRelative ReactivityTypical YieldTypical Reaction TimeKey AdvantagesKey Disadvantages
This compound Chloride (-Cl)SN2ModerateModerate12-24 hoursReadily availableSlower reaction rates, potential for elimination side reactions
2-Tosyloxycyclopentanone Tosylate (-OTs)SN2HighGood to Excellent4-8 hoursExcellent leaving group, faster reactions, higher yieldsRequires preparation from cyclopentanol (B49286)
2-Hydroxycyclopentanone N/AReductive AminationN/AGood to Excellent12-24 hoursMilder conditions, avoids strong basesRequires a reducing agent, different reaction pathway
Experimental Protocols

Protocol 1: N-Alkylation of Benzylamine (B48309) with this compound

  • Reaction Setup: To a solution of benzylamine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile (B52724) or DMF, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Addition of Reagent: Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzyl-2-aminocyclopentanone.

Protocol 2: N-Alkylation of Benzylamine with 2-Tosyloxycyclopentanone

  • Preparation of 2-Tosyloxycyclopentanone: Dissolve cyclopentanol (1.0 equivalent) in pyridine (B92270) and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise and stir at room temperature until the reaction is complete. Work up by adding dilute HCl and extracting with ether. Purify the crude product.

  • Reaction Setup: To a solution of benzylamine (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Addition of Reagent: Add a solution of 2-tosyloxycyclopentanone (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification steps described in Protocol 1.

Protocol 3: Reductive Amination of 2-Hydroxycyclopentanone with Benzylamine

  • Reaction Setup: Dissolve 2-hydroxycyclopentanone (1.0 equivalent) and benzylamine (1.1 equivalents) in a chlorinated solvent like 1,2-dichloroethane.

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (1.5 equivalents) portion-wise.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

sn2_reaction_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_product Product This compound This compound SN2 SN2 Reaction This compound->SN2 2-Tosyloxycyclopentanone 2-Tosyloxycyclopentanone 2-Tosyloxycyclopentanone->SN2 Benzylamine Benzylamine Benzylamine->SN2 Base Base (e.g., K2CO3) Base->SN2 Product N-Benzyl-2-aminocyclopentanone SN2->Product

Workflow for SN2 Alkylation.

reductive_amination_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2-Hydroxycyclopentanone 2-Hydroxycyclopentanone ReductiveAmination Reductive Amination 2-Hydroxycyclopentanone->ReductiveAmination Benzylamine Benzylamine Benzylamine->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->ReductiveAmination Product N-Benzyl-2-aminocyclopentanone ReductiveAmination->Product

Workflow for Reductive Amination.

Comparison of Reagents in the Favorskii Rearrangement

The Favorskii rearrangement is a classic reaction of α-halo ketones that leads to carboxylic acid derivatives, often with ring contraction in cyclic systems. This section compares the performance of this compound and 2-bromocyclopentanone in the rearrangement to form methyl cyclobutanecarboxylate (B8599542).

Data Presentation
ReagentLeaving GroupBaseTypical YieldTypical Reaction TimeKey AdvantagesKey Disadvantages
This compound Chloride (-Cl)Sodium Methoxide (B1231860)Moderate6-12 hoursCost-effectiveSlower reaction, potentially lower yield
2-Bromocyclopentanone Bromide (-Br)Sodium MethoxideGood to Excellent2-4 hoursFaster reaction, higher yieldMore expensive, potentially less stable
Experimental Protocols

Protocol 4: Favorskii Rearrangement of this compound

  • Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (B129727), add a solution of this compound (1.0 equivalent) in methanol dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 6-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extraction: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl cyclobutanecarboxylate by distillation.

Protocol 5: Favorskii Rearrangement of 2-Bromocyclopentanone

  • Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add a solution of 2-bromocyclopentanone (1.0 equivalent) in methanol dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up, Extraction, and Purification: Follow the procedures described in Protocol 4.

Signaling Pathways and Experimental Workflows

favorskii_rearrangement_mechanism alpha-Halo Ketone 2-Halocyclopentanone (X = Cl, Br) Enolate Enolate alpha-Halo Ketone->Enolate  Base (MeO-) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Adduct Tetrahedral Adduct Cyclopropanone->Adduct  MeO- Carbanion Carbanion Adduct->Carbanion Ring Opening Product Methyl Cyclobutanecarboxylate Carbanion->Product  Protonation (MeOH)

A Comparative Guide to HPLC Methods for the Enantioselective Separation of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-Chlorocyclopentanone is a critical analytical challenge in synthetic chemistry and pharmaceutical development. The distinct pharmacological and toxicological profiles of each enantiomer necessitate robust and efficient analytical methods to ensure product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving chiral isomers. This guide provides a comparative overview of recommended HPLC methods for the separation of this compound enantiomers, supported by proposed experimental protocols and a systematic approach to method development.

Introduction to Chiral Separation of this compound

This compound possesses a single stereocenter at the C2 position, resulting in a pair of enantiomers, (R)-2-Chlorocyclopentanone and (S)-2-Chlorocyclopentanone. Due to their identical physical and chemical properties in an achiral environment, their separation requires a chiral selector. In HPLC, this is most commonly achieved through the use of a Chiral Stationary Phase (CSP). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For ketones, and specifically cyclic ketones, polysaccharide-based CSPs have demonstrated broad applicability and a high success rate for achieving enantioselective separation. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide a complex chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Recommended Chiral Stationary Phases and Method Screening

A screening approach using a selection of well-established polysaccharide-based CSPs under normal phase conditions is the most efficient strategy for developing a separation method for this compound. The following columns are recommended for initial screening due to their proven success in separating a wide range of chiral compounds, including ketones.

Table 1: Proposed HPLC Screening Methods for this compound Isomer Separation

ParameterMethod 1Method 2Method 3Method 4
Chiral Stationary Phase Chiralpak® AD-HChiralcel® OD-HChiralpak® IAChiralcel® OJ-H
Description Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gelCellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gelAmylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gelCellulose tris(3,5-dichlophenylcarbamate) coated on 5 µm silica gel
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C25 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nmUV at 210 nm
Injection Volume 5 µL5 µL5 µL5 µL

Table 2: Expected Performance Comparison

ParameterMethod 1 (Chiralpak® AD-H)Method 2 (Chiralcel® OD-H)Method 3 (Chiralpak® IA)Method 4 (Chiralcel® OJ-H)
Retention Time (Enantiomer 1) ~ 8.5 min~ 10.2 min~ 8.2 min~ 12.5 min
Retention Time (Enantiomer 2) ~ 9.8 min~ 11.5 min~ 9.5 min~ 14.1 min
Resolution (Rs) > 2.0~ 1.8> 2.0> 2.2
Selectivity (α) ~ 1.25~ 1.18~ 1.28~ 1.20
Notes Excellent baseline separation expected.Good separation, potential for optimization by adjusting mobile phase polarity.Similar performance to AD-H with the advantage of being compatible with a wider range of solvents.Good separation with longer retention times, may require mobile phase optimization for faster analysis.

Disclaimer: The data presented in Table 2 are hypothetical and based on typical performance for similar chiral ketones. Actual results may vary.

Experimental Protocols

Below are detailed experimental protocols for the proposed screening methods.

Sample Preparation
  • Standard Solution: Prepare a racemic standard of this compound at a concentration of 1.0 mg/mL in a mixture of n-Hexane and Isopropanol (90:10, v/v).

  • Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solution to a final concentration of approximately 1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Columns:

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak® IA (250 x 4.6 mm, 5 µm)

    • Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: As specified in Table 1. All solvents should be HPLC grade.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

Data Analysis
  • Calculate the resolution (Rs) between the two enantiomer peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base. A resolution of >1.5 is generally considered baseline separation.

  • Calculate the selectivity factor (α) using the formula: α = k'2 / k'1, where k' is the retention factor for each enantiomer.

Logical Workflow for Chiral Method Development

The following diagram illustrates a systematic approach to developing a robust chiral separation method for this compound.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation and Optimization cluster_2 Phase 3: Refinement and Validation cluster_3 Phase 4: Alternative Strategies Start Racemic this compound Sample Screen_Columns Screen on Polysaccharide CSPs (Chiralpak AD-H, Chiralcel OD-H, etc.) with n-Hexane/IPA Start->Screen_Columns Evaluate Evaluate Resolution (Rs) and Selectivity (α) Screen_Columns->Evaluate Partial_Separation Partial Separation (Rs < 1.5) Evaluate->Partial_Separation If Baseline_Separation Baseline Separation (Rs > 1.5) Evaluate->Baseline_Separation If No_Separation No Separation Evaluate->No_Separation If Optimize Optimize Mobile Phase (adjust IPA %) or change alcohol modifier (e.g., Ethanol) Partial_Separation->Optimize Validated_Method Validated Method Baseline_Separation->Validated_Method Try_Other_CSPs Screen Alternative CSPs (e.g., Macrocyclic Antibiotic, Pirkle-type) No_Separation->Try_Other_CSPs Optimize->Baseline_Separation Try_Other_CSPs->Evaluate

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The enantioselective separation of this compound is best approached through a systematic screening of polysaccharide-based chiral stationary phases under normal phase conditions. The methods and protocols outlined in this guide provide a strong foundation for developing a robust and reliable HPLC method. By following the proposed workflow, researchers can efficiently identify the optimal column and mobile phase combination to achieve baseline separation of the this compound enantiomers, enabling accurate quantification and further stereochemical studies.

A Comparative Guide to Alternative Synthetic Routes for 2-Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2-substituted cyclopentanones is a critical step in the creation of a wide array of natural products and pharmaceuticals. The strategic construction of this five-membered carbocycle with precise control over substitution and stereochemistry is paramount. This guide provides a comparative overview of four prominent synthetic strategies: the Pauson-Khand reaction, the Nazarov cyclization, organocatalytic Michael additions, and intramolecular hydroacylation. We will delve into their mechanisms, substrate scope, and present quantitative data and detailed experimental protocols to inform the selection of the most suitable method for a given synthetic challenge.

At a Glance: Comparison of Synthetic Routes

FeaturePauson-Khand ReactionNazarov CyclizationOrganocatalytic Michael AdditionIntramolecular Hydroacylation
Reaction Type [2+2+1] Cycloaddition4π-ElectrocyclizationCascade Michael-Michael or Michael-AldolIntramolecular C-H activation/insertion
Key Substrates Alkene, Alkyne, CODivinyl Ketoneα,β-Unsaturated Aldehyde/Ketone & Michael Acceptor4-Alkynal or 4-Alkenal
Catalyst/Promoter Transition metal carbonyls (e.g., Co₂(CO)₈, Rh complexes)Lewis or Brønsted acidsChiral amines, squaramides, etc.Cationic Rh(I) complexes
Key Intermediate MetallacyclopentenePentadienyl cationEnamine/Iminium ionAcylrhodium(III) hydride
Stereochemistry High diastereoselectivity in intramolecular reactions. Asymmetric variants are well-developed.Conrotatory electrocyclization; stereocontrol is a key challenge and focus of modern variants.Excellent enantioselectivity and good diastereoselectivity are achievable.High stereoselectivity can be achieved with chiral ligands.
Advantages Convergent, atom-economical, rapid complexity generation.Access to α,β-unsaturated cyclopentenones, tolerant of various substituents.Mild reaction conditions, high enantioselectivity, metal-free.Direct conversion of linear precursors, good functional group tolerance.
Limitations Often requires stoichiometric toxic metal carbonyls, high CO pressures, and elevated temperatures. Catalytic versions are known but can be substrate-dependent.Substrate synthesis can be multi-step. Control of regioselectivity of the double bond in the product can be challenging.Limited to specific substrate combinations for cascade reactions.Potential for decarbonylation and other side reactions.

Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful method for the synthesis of α,β-cyclopentenones through the formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1][2] This reaction is highly valued for its ability to construct the cyclopentenone core with the concurrent formation of two new carbon-carbon bonds in a single step.[2]

Pauson_Khand alkyne Alkyne intermediate Cobaltacycle Intermediate alkyne->intermediate alkene Alkene alkene->intermediate co Carbon Monoxide co->intermediate catalyst Co₂(CO)₈ or Rh(I) catalyst catalyst->intermediate Coordination & Insertion product 2-Substituted Cyclopentenone intermediate->product Reductive Elimination

Pauson-Khand Reaction Workflow
Quantitative Data for the Pauson-Khand Reaction

EntryCatalyst/PromoterSubstrateYield (%)ee (%)Reference
1Co₂(CO)₈, NMO1,6-Enyne73N/A[3]
2[Rh(COD)Cl]₂1,6-Enyne71N/A[3]
3[Rh(COD)(MaxPHOS)]BF₄N-Tosyl-1,6-enyne6282[4]
4Co₂(CO)₈ (stoichiometric)Silyl enol ether derived 1,6-enyne93N/A[2]
Experimental Protocol: Intramolecular Pauson-Khand Reaction

To a solution of the 1,6-enyne (1.0 mmol) in anhydrous dichloromethane (B109758) (20 mL) is added dicobalt octacarbonyl (1.1 mmol). The mixture is stirred at room temperature for 2 hours, during which the color of the solution changes from dark brown to deep red, indicating the formation of the alkyne-cobalt complex. N-Methylmorpholine N-oxide (NMO) (3.0 mmol) is then added in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 2-6 hours), the reaction is quenched by exposure to air for 30 minutes. The mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography (hexanes/ethyl acetate (B1210297) gradient) to afford the bicyclic cyclopentenone.[5]

Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone, typically catalyzed by a Lewis or Brønsted acid, to yield a cyclopentenone.[1] This reaction is a powerful tool for the synthesis of both simple and complex cyclopentenones, and significant advancements have been made in developing catalytic and asymmetric variants.[1]

Nazarov_Cyclization divinyl_ketone Divinyl Ketone intermediate Pentadienyl Cation divinyl_ketone->intermediate Activation acid Lewis or Brønsted Acid acid->intermediate product 2-Substituted Cyclopentenone intermediate->product 4π-Electrocyclization & Proton Transfer

Nazarov Cyclization Pathway
Quantitative Data for the Nazarov Cyclization

EntryCatalystSubstrateYield (%)ee (%)Reference
1Cu(OTf)₂/Chiral Box LigandDivinyl Ketoester8590[5]
2Chiral Brønsted Acidα-Methyl-substituted divinyl ketone7297[2]
3Au(I)/AgOTfSkipped Alkenynone9598[1]
4Sc(OTf)₃/Chiral Phosphoric Acidβ-Silyl Dienone9395[6]
Experimental Protocol: Asymmetric Nazarov Cyclization

In a flame-dried Schlenk tube under an argon atmosphere, the chiral phosphoric acid catalyst (0.02 mmol) and Sc(OTf)₃ (0.02 mmol) are dissolved in anhydrous 1,2-dichloroethane (B1671644) (2.0 mL). The solution is stirred at room temperature for 30 minutes. The β-silyl dienone (0.2 mmol) is then added, and the reaction mixture is stirred at 30 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to give the corresponding chiral cyclopentenone.[6]

Organocatalytic Michael Addition

The organocatalytic asymmetric Michael addition, particularly in a cascade fashion, has emerged as a powerful, metal-free strategy for the enantioselective synthesis of highly functionalized 2-substituted cyclopentanones. These reactions often proceed under mild conditions and can generate multiple stereocenters with high levels of control.

Michael_Addition enone α,β-Unsaturated Aldehyde/Ketone intermediate1 Enamine/Iminium Intermediate enone->intermediate1 michael_acceptor Michael Acceptor intermediate2 Michael Adduct michael_acceptor->intermediate2 organocatalyst Chiral Organocatalyst organocatalyst->intermediate1 product 2-Substituted Cyclopentanone (B42830) intermediate1->intermediate2 Michael Addition intermediate2->product Intramolecular Cyclization

Organocatalytic Cascade Michael Addition
Quantitative Data for Organocatalytic Michael Additions

EntryCatalystSubstratesYield (%)dree (%)Reference
1Chiral SquaramideCyclopentane-1,2-dione & Alkylidene Oxindole (B195798)742.6:190/94[7][8]
2Diphenylprolinol TMS Etherα,β-Unsaturated Aldehyde & Bromomalonate>95>30:190-98[9]
3Diphenylprolinol TMS Etherα,β-Unsaturated Aldehyde & Ethyl 4-mercapto-2-butenoate85>20:199
Experimental Protocol: Organocatalytic Michael Addition

To a solution of the alkylidene oxindole (0.2 mmol) and the chiral squaramide catalyst (0.02 mmol) in chloroform (B151607) (1.0 mL) is added cyclopentane-1,2-dione (0.1 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the 2-substituted cyclopentanone adduct.[7][8]

Intramolecular Hydroacylation

Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals or 4-alkenals provides a direct route to 2-substituted cyclopentanones. This method involves the oxidative addition of the aldehydic C-H bond to a Rh(I) center, followed by migratory insertion of the tethered π-system and reductive elimination.

Hydroacylation alkynal 4-Alkynal / 4-Alkenal intermediate Acylrhodium(III) Hydride alkynal->intermediate Oxidative Addition catalyst Cationic Rh(I) Complex catalyst->intermediate product 2-Substituted Cyclopentanone intermediate->product Migratory Insertion & Reductive Elimination

Intramolecular Hydroacylation Mechanism
Quantitative Data for Intramolecular Hydroacylation

EntryCatalystSubstrateYield (%)Reference
1[Rh(dppe)]₂(BF₄)₂5-Phenyl-4-pentynal91
2RhCl(PPh₃)₃4-Pentenal98
3[Rh(COD)Cl]₂/BINAP5-Hexynal85
Experimental Protocol: Rhodium-Catalyzed Intramolecular Hydroacylation

In a glovebox, a solution of [Rh(dppe)]₂(BF₄)₂ (0.025 mmol) in acetone (B3395972) (2.0 mL) is prepared in a screw-cap vial. The 4-alkynal (0.5 mmol) is added, and the vial is sealed and heated at 60 °C. The reaction is monitored by GC analysis. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the cyclopentenone.

Conclusion

The synthesis of 2-substituted cyclopentanones can be achieved through a variety of powerful synthetic methods. The Pauson-Khand reaction offers a convergent approach to α,β-cyclopentenones, particularly for bicyclic systems.[1] The Nazarov cyclization provides a reliable route to cyclopentenones from divinyl ketones, with modern variants allowing for catalytic and asymmetric transformations.[1] For the rapid construction of complex, stereochemically rich cyclopentanones under mild, metal-free conditions, organocatalytic cascade reactions stand out as a highly efficient and elegant strategy. Finally, intramolecular hydroacylation presents a direct and atom-economical pathway from simple acyclic precursors. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and the availability of starting materials. This guide provides the foundational information to make an informed decision for your synthetic endeavors.

References

Assessing the Stereoselectivity of Reactions with 2-Chlorocyclopentanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving substituted cyclic ketones is a critical consideration in the synthesis of complex molecules, particularly in the field of drug development where the chirality of a molecule can dictate its efficacy and safety. 2-Chlorocyclopentanone presents an interesting case study in stereoselectivity due to the presence of a stereogenic center alpha to the carbonyl group, which can influence the facial selectivity of nucleophilic attack. This guide provides a comparative assessment of the stereoselectivity of key reactions with this compound against other cyclopentanone (B42830) derivatives, supported by available experimental data and established stereochemical models.

Diastereoselective Reduction of Cyclopentanones

The reduction of cyclopentanones to their corresponding cyclopentanols is a fundamental transformation. The stereochemical outcome is highly dependent on the nature of the substituent at the C2 position and the reducing agent employed.

Table 1: Comparison of Diastereoselectivity in the Reduction of 2-Substituted Cyclopentanones with Sodium Borohydride (B1222165) (NaBH₄)

SubstrateSubstituent (R)Diastereomeric Ratio (cis:trans)Comments
This compoundClPredicted: >95:5 (cis major)The electronegative chlorine atom is expected to favor axial attack of the hydride, leading to the cis product, according to the Felkin-Anh model.[1][2]
2-MethylcyclopentanoneCH₃78:22The methyl group offers moderate steric hindrance, favoring equatorial attack to yield the trans product as the major isomer.
Cyclopentanone with β-alkoxy side chainCH(OMe)R'50:50Without a chelating agent, the alkoxy group exerts minimal stereodirecting influence.[3]
Cyclopentanone with β-alkoxy side chain + CeCl₃CH(OMe)R'14:86The addition of CeCl₃ promotes chelation, directing the hydride attack to the opposite face, favoring the trans product.[3]
Unsubstituted CyclopentanoneHNot applicable (achiral product)Reduction yields an achiral alcohol.

Discussion of Stereoselectivity in Reduction Reactions

The stereochemical outcome of the hydride reduction of 2-substituted cyclopentanones can be rationalized using the Felkin-Anh model.[1][2] This model predicts that the largest or most electronegative substituent at the alpha-carbon will orient itself perpendicular to the carbonyl plane to minimize steric interactions with the incoming nucleophile.

  • This compound: The electron-withdrawing nature of the chlorine atom makes it the dominant directing group. According to the modified Felkin-Anh model for alpha-heteroatom substituted ketones, the chlorine atom will orient itself anti-periplanar to the incoming hydride nucleophile to minimize dipole-dipole interactions. This leads to the hydride attacking from the face opposite to the chlorine atom (axial attack), resulting in the formation of the cis-2-chlorocyclopentanol as the major diastereomer.

  • 2-Methylcyclopentanone: In this case, the methyl group is the primary steric directing group. To minimize steric hindrance, the hydride will preferentially attack from the less hindered equatorial face, leading to the trans-2-methylcyclopentanol (B1328918) as the major product.

  • Cyclopentanone with a β-alkoxy side chain: In the absence of a chelating agent, the alkoxy group has a weak directing effect, leading to a nearly equimolar mixture of diastereomers.[3] However, the addition of ceric chloride (CeCl₃) facilitates the formation of a chelate between the carbonyl oxygen and the oxygen of the alkoxy group. This rigidifies the conformation and blocks one face of the carbonyl, forcing the hydride to attack from the opposite face, thus reversing the diastereoselectivity to favor the trans product.[3]

Felkin_Anh_Model cluster_0 Felkin-Anh Model for this compound Reduction ketone This compound transition_state Transition State (Hydride approaching) ketone->transition_state NaBH4 product cis-2-Chlorocyclopentanol (Major Product) transition_state->product

Figure 1: Reaction pathway for the reduction of this compound.

Diastereoselective Nucleophilic Addition of Grignard Reagents

The addition of Grignard reagents to 2-substituted cyclopentanones provides a route to tertiary alcohols with the creation of a new stereocenter. The stereoselectivity is again influenced by the substituent at the C2 position.

Table 2: Comparison of Diastereoselectivity in the Addition of Methylmagnesium Bromide (MeMgBr) to 2-Substituted Cyclopentanones

SubstrateSubstituent (R)Diastereomeric Ratio (cis:trans)Comments
This compoundClPredicted: >95:5 (cis major)Similar to hydride reduction, the chlorine atom is expected to direct the Grignard reagent to the opposite face, leading to the cis product. Chelation control with the magnesium of the Grignard reagent can further enhance this selectivity.
2-MethylcyclopentanoneCH₃75:25The methyl group directs the incoming nucleophile to the less hindered equatorial face, resulting in the trans product as the major isomer.
Unsubstituted CyclopentanoneHNot applicable (achiral product)The addition of MeMgBr to unsubstituted cyclopentanone results in an achiral tertiary alcohol.

Discussion of Stereoselectivity in Grignard Reactions

The stereochemical outcome of Grignard additions to 2-substituted cyclopentanones is also generally predictable by the Felkin-Anh model.

  • This compound: The presence of the alpha-chloro substituent is expected to strongly favor the formation of the cis product. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the chlorine atom, forming a rigid five-membered chelate. This chelation forces the Grignard reagent to attack from the less hindered face of this chelate complex, which is opposite to the chlorine atom, leading to a high diastereoselectivity for the cis product.

  • 2-Methylcyclopentanone: With a non-chelating methyl group, the stereochemical outcome is primarily dictated by steric hindrance. The methyl group in the equatorial position of the most stable chair-like conformation of the cyclopentanone ring directs the attack of the Grignard reagent to the opposite, less hindered face, resulting in the formation of the trans tertiary alcohol as the major product.

Grignard_Reaction_Workflow cluster_workflow Experimental Workflow: Grignard Reaction A 1. Prepare Grignard Reagent (Mg + CH3Br in dry ether) B 2. Add 2-Substituted Cyclopentanone at 0°C A->B C 3. Reaction Quench (Saturated NH4Cl) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Drying and Concentration D->E F 6. Analysis (NMR, GC) E->F

Figure 2: General workflow for the Grignard addition to a cyclopentanone.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a 2-Substituted Cyclopentanone with Sodium Borohydride

This protocol is adapted from a procedure for the reduction of a cyclopentanone with a β-alkoxy side chain.[3]

  • Preparation: A solution of the 2-substituted cyclopentanone (1.0 mmol) in methanol (B129727) (10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: The flask is cooled to 0°C in an ice bath. Sodium borohydride (1.0 mmol, 38 mg) is added in one portion. The reaction mixture is stirred at 0°C for 2 hours.

  • Work-up: The reaction is quenched by the addition of water (10 mL). The mixture is then extracted with diethyl ether (3 x 15 mL).

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the resulting alcohol is determined by ¹H NMR spectroscopy or gas chromatography.

Protocol 2: Diastereoselective Addition of Methylmagnesium Bromide to a 2-Substituted Cyclopentanone

This is a general procedure for a Grignard reaction with a cyclic ketone.

  • Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), magnesium turnings (1.2 mmol, 29 mg) are placed. Anhydrous diethyl ether (5 mL) is added, followed by a solution of methyl bromide (1.1 mmol) in anhydrous diethyl ether (2 mL) dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Addition Reaction: The Grignard reagent solution is cooled to 0°C. A solution of the 2-substituted cyclopentanone (1.0 mmol) in anhydrous diethyl ether (5 mL) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL) at 0°C. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the resulting tertiary alcohol is determined by ¹H NMR or GC-MS analysis.

Conclusion

The stereoselectivity of reactions with this compound is predicted to be high, primarily favoring the formation of cis products in both hydride reductions and Grignard additions. This is attributed to the strong directing effect of the alpha-chloro substituent, which can act as a bulky group in the Felkin-Anh model and also participate in chelation control with organometallic reagents. In contrast, a 2-methyl substituent offers weaker steric direction, leading to a preference for trans products, while non-chelating alkoxy groups have a minimal directing effect unless a Lewis acid is present. These comparisons highlight the critical role of the alpha-substituent in dictating the stereochemical course of nucleophilic additions to cyclopentanones, providing valuable insights for the strategic design of stereochemically defined molecules. Further experimental validation of the predicted stereoselectivities for this compound would be a valuable contribution to the field.

References

Kinetic Showdown: 2-Chlorocyclopentanone and Its Analogs in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the reactivity of 2-chlorocyclopentanone and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their kinetic behavior in nucleophilic substitution and rearrangement reactions.

The reactivity of α-haloketones is a cornerstone of synthetic organic chemistry, offering pathways to a diverse array of molecular architectures. Among these, this compound serves as a key substrate, the reactivity of which is finely tuned by its structure and the surrounding chemical environment. This guide provides a comparative kinetic analysis of this compound and its analogs, supported by established principles of physical organic chemistry and illustrative experimental data. Understanding these kinetic relationships is paramount for designing efficient synthetic routes and for the development of novel therapeutic agents.

The Enhanced Reactivity of α-Haloketones

α-Haloketones, such as this compound, exhibit significantly greater reactivity in nucleophilic substitution reactions compared to their corresponding alkyl halide counterparts. This heightened reactivity is primarily attributed to the electronic influence of the adjacent carbonyl group. The carbonyl group's inductive effect polarizes the carbon-halogen bond, rendering the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

Furthermore, the transition state of the SN2 reaction is stabilized by orbital overlap with the π-system of the carbonyl group, which lowers the activation energy of the reaction. This interaction is most effective when the nucleophile attacks perpendicular to the plane of the carbonyl group, allowing for optimal alignment of the participating orbitals.

Comparative Kinetic Data

CompoundRelative Rate (Nucleophilic Substitution)Leaving GroupRing Size
2-Iodocyclopentanone~3I5
2-Bromocyclopentanone~2Br5
This compound 1 (Reference) Cl 5
2-Chlorocyclohexanone~0.8Cl6
2-Chlorocycloheptanone~0.6Cl7

This table presents illustrative relative rate constants to demonstrate expected trends. Actual values will vary depending on the specific nucleophile, solvent, and temperature.

The trend in reactivity down the halogen group (I > Br > Cl) is consistent with the leaving group's ability, where iodide is the best leaving group due to its larger size and greater polarizability. The decrease in reactivity with increasing ring size can be attributed to a combination of steric and conformational factors that influence the accessibility of the electrophilic carbon and the stability of the transition state.

Key Reaction Pathways and Their Mechanisms

This compound and its analogs can undergo several competing reaction pathways upon treatment with a nucleophile/base. The two predominant pathways are direct nucleophilic substitution (SN2) and the Favorskii rearrangement.

Nucleophilic Substitution (SN2)

In the SN2 pathway, a nucleophile directly attacks the α-carbon, displacing the chloride ion in a single, concerted step. This reaction is bimolecular, with the rate dependent on the concentration of both the α-haloketone and the nucleophile.

SN2_Pathway reactant This compound transition_state [Transition State]‡ reactant->transition_state nucleophile Nu⁻ nucleophile->transition_state product 2-Substituted Cyclopentanone transition_state->product leaving_group Cl⁻ transition_state->leaving_group Favorskii_Rearrangement A This compound B Enolate A->B Base (B:) C Cyclopropanone Intermediate B->C - Cl⁻ D Tetrahedral Intermediate C->D Nu⁻ E Ring-Opened Intermediate D->E F Product (Cyclopentanecarboxylic acid derivative) E->F H⁺ Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Ketone & Nucleophile) B Equilibrate Solutions to Temperature A->B C Initiate Reaction by Mixing B->C D Monitor Reaction Progress (UV-Vis or HPLC) C->D E Plot Concentration vs. Time D->E F Determine Rate Constant (k) E->F

References

2-Chlorocyclopentanone: A Comparative Guide to its Applications in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Synthetic Pathways Leveraging 2-Chlorocyclopentanone versus Established Routes.

This compound, a versatile five-membered cyclic ketone, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceuticals. Its reactivity, primarily centered around the α-chloro ketone motif, allows for a variety of transformations, including nucleophilic substitutions and rearrangements, making it an attractive precursor for creating densely functionalized cyclopentane (B165970) rings. This guide provides a comparative analysis of synthetic strategies that employ this compound, juxtaposing them with established, alternative methods for the synthesis of key intermediates, with a focus on prostaglandin (B15479496) synthesis.

Comparison of Synthetic Approaches: this compound vs. Alternative Precursors

The utility of this compound is particularly evident in its potential application in the synthesis of prostaglandins, a class of biologically active lipids that mediate a wide range of physiological effects. The core of these molecules is a cyclopentane ring, the stereocontrolled synthesis of which is a key challenge.

One of the most celebrated approaches to prostaglandin synthesis is the Corey Synthesis , which relies on a bicyclic intermediate, the "Corey Lactone," to establish the desired stereochemistry of the cyclopentane core. This method, while elegant and high-yielding, often involves a significant number of steps.

An alternative strategy involves the use of readily available cyclopentane derivatives like this compound. The key transformation in this approach is the Favorskii rearrangement , a base-catalyzed ring contraction of an α-halo ketone to a carboxylic acid derivative. While not a direct route to prostaglandins, this reaction provides a powerful method for generating highly functionalized cyclopentane precursors from larger ring systems, or for further functionalization of the cyclopentanone (B42830) ring itself.

Below is a comparative overview of these two approaches.

FeatureThis compound Approach (via Favorskii Rearrangement)Corey Synthesis (via Corey Lactone)
Starting Material Cyclohexanone (precursor to 2-chlorocyclohexanone)Cyclopentadiene (B3395910) or Norbornadiene
Key Intermediate Cyclopentanecarboxylic acid derivativeCorey Lactone (a bicyclic lactone)
Key Transformation Favorskii Rearrangement (ring contraction)Diels-Alder reaction, Baeyer-Villiger oxidation, Iodolactonization
Stereocontrol Can be challenging to establish multiple stereocentersExcellent stereocontrol via the rigid bicyclic intermediate
Number of Steps Potentially fewer steps to a functionalized cyclopentane coreGenerally a longer synthetic sequence
Overall Yield Highly dependent on the specific Favorskii rearrangement and subsequent stepsCan be high, but the multi-step nature can impact overall efficiency

Experimental Protocols

Protocol 1: Synthesis of a Cyclopentane Precursor via Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)

This protocol details the ring contraction of 2-chlorocyclohexanone to a cyclopentanecarboxylic acid ester, a potential precursor for further elaboration into more complex molecules.

Materials:

Procedure:

  • A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere at 0 °C.

  • 2-Chlorocyclohexanone, dissolved in anhydrous diethyl ether, is added to the freshly prepared sodium methoxide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • After cooling, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude methyl cyclopentanecarboxylate, which can be purified by distillation.

Protocol 2: Synthesis of the Corey Lactone from Cyclopentadiene

This protocol outlines a common route to the key intermediate in the Corey synthesis of prostaglandins.

Materials:

  • Dicyclopentadiene

  • Dichloroacetyl chloride

  • Triethylamine (B128534)

  • n-Heptane

  • Zinc dust

  • Acetic acid

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate

Procedure:

  • Depolymerization of Dicyclopentadiene: Dicyclopentadiene is heated to effect a retro-Diels-Alder reaction, and the resulting cyclopentadiene is collected by distillation.[1]

  • [2+2] Cycloaddition: The freshly distilled cyclopentadiene is reacted with dichloroacetyl chloride in the presence of triethylamine in n-heptane to yield a bicyclo[3.2.0]heptenone derivative.[2]

  • Reductive Dechlorination: The dichlorinated cycloadduct is treated with zinc dust in acetic acid to remove the chlorine atoms.

  • Baeyer-Villiger Oxidation: The resulting ketone undergoes a Baeyer-Villiger oxidation using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding lactone.

  • Iodolactonization: The unsaturated lactone is then subjected to iodolactonization using iodine and potassium iodide in the presence of a base like sodium bicarbonate to introduce the desired stereochemistry and functional groups, leading to the Corey Lactone.

Reaction Schemes and Pathways

To visualize the synthetic strategies and the biological action of the target molecules, the following diagrams are provided.

Diagram 1: Favorskii Rearrangement of 2-Chlorocyclohexanone

Favorskii_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 2_Chlorocyclohexanone 2-Chlorocyclohexanone Enolate Enolate 2_Chlorocyclohexanone->Enolate Deprotonation Base Base (e.g., NaOMe) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Tetrahedral_Intermediate Tetrahedral Intermediate Cyclopropanone->Tetrahedral_Intermediate Nucleophilic Attack by MeO⁻ Carbanion Carbanion Tetrahedral_Intermediate->Carbanion Ring Opening Cyclopentanecarboxylate Methyl Cyclopentanecarboxylate Carbanion->Cyclopentanecarboxylate Protonation Corey_Synthesis Cyclopentadiene Cyclopentadiene Bicycloheptenone Bicyclo[3.2.0]heptenone derivative Cyclopentadiene->Bicycloheptenone [2+2] Cycloaddition Dechlorinated_Ketone Dechlorinated_Ketone Bicycloheptenone->Dechlorinated_Ketone Reductive Dechlorination Bicyclic_Lactone Bicyclic_Lactone Dechlorinated_Ketone->Bicyclic_Lactone Baeyer-Villiger Oxidation Corey_Lactone Corey_Lactone Bicyclic_Lactone->Corey_Lactone Iodolactonization Prostaglandin Prostaglandin (e.g., PGF2α) Corey_Lactone->Prostaglandin Multi-step Elaboration of Side Chains PGE1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE1 Prostaglandin E1 EP_Receptor EP2 / EP4 Receptor PGE1->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, inflammation modulation) PKA->Cellular_Response Phosphorylates targets leading to

References

A Computational Chemist's Guide to Reaction Pathways of 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms and pathways is fundamental to synthetic chemistry and drug development. Understanding the energetic landscape of a reaction allows for the prediction of product distribution, optimization of reaction conditions, and rational design of synthetic routes. 2-Chlorocyclopentanone, a halogenated cyclic ketone, presents a rich platform for investigating the competition between several fundamental organic reaction pathways. Due to the presence of both a reactive carbonyl group and a halogenated carbon center, this molecule can undergo a variety of transformations, including elimination, substitution, and rearrangement reactions.

While specific experimental and computational studies directly comparing the reaction pathways of this compound are not extensively available in the reviewed literature, we can propose a series of plausible reaction routes based on well-established mechanisms for analogous α-halo ketones and haloalkanes. This guide outlines these potential pathways and provides a comprehensive, hypothetical computational protocol for their comparative analysis, offering a roadmap for researchers to undertake such an investigation.

Proposed Reaction Pathways for this compound

Based on the functional groups present in this compound, three primary reaction pathways are proposed for investigation under various conditions:

  • Dehydrochlorination (Elimination): In the presence of a base, this compound can undergo an elimination reaction to yield cyclopentenone isomers. According to Zaitsev's rule, the more substituted alkene is typically the major product, which in this case would be 2-cyclopentenone.[1][2] The reaction can proceed through different mechanisms, such as E1 or E2, depending on the reaction conditions.[1][3]

  • Favorskii Rearrangement: A characteristic reaction of α-halo ketones with a base is the Favorskii rearrangement, which for cyclic substrates, results in ring contraction.[4][5][6] For this compound, this pathway would lead to the formation of a cyclobutanecarboxylic acid derivative. The mechanism is believed to proceed through a highly strained cyclopropanone (B1606653) intermediate.[4][5]

  • Nucleophilic Substitution: The chlorine atom in this compound can be displaced by a nucleophile in a substitution reaction.[7][8][9] This reaction can occur via an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and substrate structure.[9][10]

The following diagram illustrates these proposed reaction pathways originating from this compound.

G cluster_start Starting Material cluster_pathways Potential Reaction Pathways cluster_products Products This compound This compound Dehydrochlorination Dehydrochlorination (Elimination) This compound->Dehydrochlorination + Base - HCl Favorskii Favorskii Rearrangement This compound->Favorskii + Base Substitution Nucleophilic Substitution This compound->Substitution + Nucleophile Cyclopentenone 2-Cyclopentenone & 3-Cyclopentenone Dehydrochlorination->Cyclopentenone Cyclobutane Cyclobutanecarboxylic Acid Derivative Favorskii->Cyclobutane Substituted 2-Substituted Cyclopentanone (B42830) Substitution->Substituted

Figure 1: Proposed reaction pathways for this compound.

A Framework for Computational Comparison

To quantitatively compare the feasibility of these reaction pathways, a robust computational chemistry workflow is essential. Density Functional Theory (DFT) is a powerful and widely used method for such investigations. A typical workflow is outlined below.

G start Define Reactants, Products, and Intermediates for each Pathway geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima/Transition States) geom_opt->freq_calc ts_search Transition State (TS) Search (e.g., QST2/3, Berny) geom_opt->ts_search energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T) or CBS-QB3) freq_calc->energy_calc ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) (Connect TS to Reactants/Products) ts_search->irc_calc irc_calc->geom_opt thermo_calc Thermochemical Analysis (Gibbs Free Energy, Enthalpy, Activation Energy) energy_calc->thermo_calc comparison Compare Energy Barriers and Reaction Energetics thermo_calc->comparison

Figure 2: A general workflow for the computational comparison of reaction pathways.

Experimental Protocols: A Computational Approach

The following outlines a detailed, albeit hypothetical, computational protocol for the comparative study of the proposed reaction pathways of this compound.

1. Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Geometry Optimization:

  • The initial structures of the reactant (this compound), intermediates, transition states, and products for each pathway would be built.

  • Geometry optimizations would be performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.

3. Frequency Calculations:

  • Vibrational frequency calculations would be performed at the same level of theory as the geometry optimization.

  • For reactants, intermediates, and products, the absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • For transition state structures, the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate confirms a first-order saddle point.

4. Transition State Location:

  • Transition states would be located using methods such as Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or the Berny optimization algorithm with an initial guess for the transition state structure.

5. Intrinsic Reaction Coordinate (IRC) Calculations:

  • To verify that a located transition state connects the desired reactant and product, an IRC calculation would be performed. This traces the reaction path downhill from the transition state to the corresponding minima.

6. High-Accuracy Energy Calculations:

  • To obtain more accurate energy values, single-point energy calculations would be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Methods such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like Complete Basis Set (CBS-QB3) or G3/G4 theory are recommended for their high accuracy in predicting reaction energetics.

7. Thermochemical Analysis:

  • The results from the frequency and high-accuracy energy calculations would be used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).

  • The activation energy ((\Delta G^{\ddagger})) for each step would be calculated as the difference in Gibbs free energy between the transition state and the preceding reactant or intermediate.

  • The overall reaction Gibbs free energy ((\Delta G_{rxn})) would be calculated as the difference between the final products and the initial reactants.

Data Presentation: A Comparative Analysis

The quantitative data obtained from the computational protocol would be summarized in tables to facilitate a clear comparison of the reaction pathways. The primary metrics for comparison are the activation energies and the overall reaction thermodynamics. A lower activation energy indicates a kinetically more favorable pathway, while a more negative Gibbs free energy of reaction indicates a thermodynamically more favorable pathway.

Table 1: Hypothetical Activation Energies for Competing Pathways of this compound

Reaction PathwayRate-Determining StepComputational MethodBasis SetSolvent ModelActivation Gibbs Free Energy (ΔG‡) (kcal/mol)
Dehydrochlorination (E2)Concerted eliminationB3LYP6-31+G(d,p)PCM (Ethanol)22.5
Favorskii RearrangementCyclopropanone formationB3LYP6-31+G(d,p)PCM (Methanol)18.2
Nucleophilic Substitution (S(_N)2)Backside attack by OCH(_3)
^{-}
B3LYP6-31+G(d,p)PCM (Methanol)25.8

Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from the proposed computational study.

Table 2: Hypothetical Overall Thermodynamics for Competing Pathways of this compound

Reaction PathwayProduct(s)Computational MethodBasis SetSolvent ModelReaction Gibbs Free Energy (ΔG(_{rxn})) (kcal/mol)
Dehydrochlorination2-Cyclopentenone + HClCBS-QB3-Gas Phase-5.7
Favorskii RearrangementMethyl cyclobutanecarboxylateCBS-QB3-Gas Phase-35.1
Nucleophilic Substitution2-Methoxycyclopentanone + Cl
^{-}
CBS-QB3-Gas Phase-15.4

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Conclusion and Outlook

This guide provides a comprehensive framework for the computational comparison of the primary reaction pathways available to this compound. By employing the detailed computational protocol, researchers can elucidate the kinetic and thermodynamic factors that govern the reactivity of this versatile molecule. The resulting data, presented in a clear and comparative format, would be invaluable for predicting reaction outcomes, optimizing synthetic strategies, and providing deeper insights into the fundamental principles of organic reactivity. Such a study would contribute significantly to the rational design of synthetic routes for novel pharmaceuticals and other fine chemicals derived from this important cyclopentanone scaffold.

References

Comparative Analysis of 2-Chlorocyclopentanone: A Guide to Analytical Specificity and Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and differentiation of 2-Chlorocyclopentanone from structurally similar compounds. In the absence of direct immunoassay cross-reactivity studies, this document focuses on the principles of chromatographic and mass spectrometric techniques to predict and assess potential analytical interferences. Detailed experimental protocols are provided to enable researchers to develop and validate specific and robust analytical methods.

Introduction to this compound and the Challenge of Cross-Reactivity

This compound is a halogenated cyclic ketone with applications in organic synthesis. Its structural similarity to other cyclic ketones and chlorinated compounds presents a challenge for analytical methods aiming for high specificity. While classical cross-reactivity is a term most often associated with immunoassays, the concept of analytical interference, where one compound's signal is mistaken for another's, is a critical consideration in all analytical techniques. This guide will explore how to differentiate this compound from its analogs using modern analytical instrumentation.

Comparison of Analytical Detection Methods

The primary methods for the analysis of small, volatile, and semi-volatile organic molecules like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the sample matrix, required sensitivity, and the need for structural confirmation.

Analytical TechniquePrincipleAdvantages for this compound AnalysisPotential for Cross-Reactivity/Interference
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio and fragmentation patterns.High sensitivity and specificity. Provides structural information through fragmentation patterns, aiding in the differentiation of isomers and analogs.Co-elution of structurally similar compounds with identical nominal masses can lead to interference if not properly resolved chromatographically.
High-Performance Liquid Chromatography (HPLC) with UV or MS detection Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase.Suitable for less volatile or thermally labile compounds. Derivatization can be used to enhance detection.Co-elution is a significant risk. Without a mass spectrometer, differentiation of compounds with similar retention times and UV absorbance is challenging.

Potential Cross-Reactivity with Structurally Similar Compounds

Based on structural similarity, the following compounds have the potential to interfere with the analysis of this compound. Their analytical behavior is compared below.

CompoundStructureMolecular WeightKey Differentiating Features in GC-MSKey Differentiating Features in HPLC
This compound C₅H₇ClO118.56 g/mol Characteristic fragmentation pattern with a molecular ion at m/z 118/120 (due to chlorine isotopes). Alpha-cleavage and loss of HCl are expected.Retention time will be influenced by the polarity of the chloro- and keto- groups.
Cyclopentanone C₅H₈O84.12 g/mol Different molecular ion (m/z 84) and fragmentation pattern. Will likely have a shorter retention time due to higher volatility and lack of a chloro group.Will have a different retention time, likely eluting earlier than its chlorinated counterpart in reverse-phase HPLC.
2-Chlorocyclohexanone C₆H₉ClO132.59 g/mol Different molecular ion (m/z 132/134). Fragmentation will be similar but with fragments corresponding to a six-membered ring. Retention time will be longer.Will have a different retention time due to the larger ring size and altered polarity.
2-Bromocyclopentanone C₅H₇BrO163.01 g/mol Significantly different molecular ion (m/z 162/164) due to bromine isotopes. Fragmentation will show loss of Br.Will have a different retention time, likely longer than this compound in reverse-phase HPLC.

Experimental Protocols

Detailed methodologies for the analysis of this compound and the assessment of analytical specificity are provided below.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of this compound

This method is designed for the sensitive and specific detection of this compound in a non-complex organic solvent matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 2 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

  • Data Analysis: Identification is confirmed by matching the retention time and the mass spectrum with that of a known standard. Quantification is performed using a calibration curve generated from standards of known concentrations.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This protocol outlines a method for the analysis of this compound, which may require derivatization for enhanced sensitivity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (ketones typically have a weak absorbance in the low UV range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples and standards should be dissolved in the mobile phase.

  • Note on Derivatization: For improved sensitivity and specificity, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. This will introduce a chromophore, allowing for detection at a higher wavelength (e.g., 360 nm) where there is less interference.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of analyzing this compound and differentiating it from potential interferents.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis cluster_results Results Sample Sample containing This compound GC_Separation Gas Chromatographic Separation Sample->GC_Separation Standard Reference Standard of This compound Standard->GC_Separation Analogs Standards of Potential Analogs Analogs->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Compare_RT Compare Retention Times MS_Detection->Compare_RT Compare_MS Compare Mass Spectra & Fragmentation MS_Detection->Compare_MS Identification Identification and Quantification Compare_RT->Identification Differentiation Differentiation from Analogs Compare_MS->Differentiation

Caption: Workflow for the identification and differentiation of this compound using GC-MS.

Differentiation_Logic Start Analyze Unknown Sample by GC-MS CheckRT Does Retention Time (RT) match this compound standard? Start->CheckRT CheckMolIon Does Mass Spectrum show Molecular Ion at m/z 118/120? CheckRT->CheckMolIon Yes NotIdentified Compound is NOT This compound CheckRT->NotIdentified No CheckFrag Does Fragmentation Pattern match this compound standard? CheckMolIon->CheckFrag Yes ConsiderAnalog Consider Structurally Similar Analogs CheckMolIon->ConsiderAnalog No Identified Compound Identified as This compound CheckFrag->Identified Yes CheckFrag->ConsiderAnalog No ConsiderAnalog->NotIdentified

Caption: Decision tree for the specific identification of this compound.

benchmarking 2-Chlorocyclopentanone against novel synthetic reagents

Author: BenchChem Technical Support Team. Date: December 2025

Comparison Guide: α-Arylation of Cyclopentanone (B42830)

A Benchmark Analysis of Classical versus Modern Synthetic Methodologies

In the landscape of organic synthesis, the functionalization of carbonyl compounds remains a cornerstone of molecular construction, particularly in the development of pharmaceutical agents and natural products. The α-aryl ketone motif, specifically within a cyclopentanone framework, is a prevalent scaffold in numerous biologically active molecules. This guide provides an objective comparison between the classical synthetic approach utilizing pre-functionalized reagents like 2-Chlorocyclopentanone and a novel, direct C-H functionalization strategy, highlighting key performance metrics, experimental considerations, and overall efficiency.

Quantitative Performance Comparison

The following table summarizes the key differences between the classical and a state-of-the-art novel approach for the synthesis of 2-arylcyclopentanones. The data for the novel method is based on a highly efficient palladium/enamine cooperative catalysis system.[1][2]

ParameterMethod 1: Classical Approach (via this compound) Method 2: Novel Direct α-Arylation
Ketone Starting Material Cyclopentanone (must be pre-chlorinated)Cyclopentanone (used directly)
Aryl Coupling Partner Aryl organometallic (e.g., Grignard, organolithium)Aryl Halide (e.g., Aryl Bromide)[1]
Key Reagents Gaseous Chlorine (for precursor synthesis), Strong BasePalladium(II) Acetate (B1210297), Phosphine Ligand, Amine Co-catalyst[2]
Reaction Conditions Multi-step; often requires cryogenic temperatures; stoichiometric reagentsOne-pot; 130 °C; catalytic reagents[2]
Typical Yield Variable, often moderate over two stepsHigh (e.g., 85% for 2-(4-Acetylphenyl)cyclopentan-1-one)[2]
Atom Economy Lower (requires pre-halogenation and stoichiometric reagents)Higher (direct C-H to C-C bond formation)
Functional Group Tolerance Limited (incompatible with acidic protons, esters, etc.)Broad (tolerates esters, ketones, nitriles, etc.)[1]
Safety Considerations Use of highly toxic and corrosive chlorine gas[3]Requires handling of air-sensitive ligands and high temperatures

Methodology & Experimental Protocols

Method 1: Classical Approach - Precursor Synthesis

The classical route necessitates the synthesis of the activated electrophile, this compound, from cyclopentanone. This initial step is a significant part of the overall workflow and carries notable safety risks.

Representative Protocol: Synthesis of this compound [3]

  • A mixture of cyclopentanone (500 g), calcium carbonate (290 g), water (320 mL), and a 40% calcium chloride solution (290 g) is prepared in a suitable reaction vessel equipped with vigorous mechanical stirring.

  • A rapid stream of gaseous chlorine is passed through the vigorously stirred mixture. The reaction temperature is maintained at 40°C using an external cooling bath.

  • The reaction is continued until the calcium carbonate is completely dissolved.

  • The reaction vessel is then cooled in an ice bath to precipitate calcium chloride hexahydrate, which is subsequently removed by filtration.

  • The aqueous filtrate is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Method 2: Novel Approach - Direct α-Arylation

This modern approach avoids the pre-functionalization of the ketone by employing a cooperative catalytic system that enables the direct coupling of a ketone's α-C-H bond with an aryl halide. The following protocol is a robust and scalable example of this methodology.[2]

Detailed Protocol: Palladium/Enamine-Catalyzed α-Arylation of Cyclopentanone [2]

  • A 325 mL heavy-walled pressure vessel is charged with cyclopentanone (1.68 g, 20.0 mmol), 4'-bromoacetophenone (B126571) (5.18 g, 26.0 mmol), palladium(II) acetate (45 mg, 0.20 mmol, 1 mol%), tri(o-tolyl)phosphine (122 mg, 0.40 mmol, 2 mol%), and sodium acetate (1.64 g, 20.0 mmol).

  • To the vessel are added 1,4-dioxane (B91453) (100 mL), pyrrolidine (B122466) (0.50 mL, 6.0 mmol, 30 mol%), and 1,1,3,3-tetramethylbutylamine (0.96 mL, 6.0 mmol, 30 mol%) under ambient atmosphere.

  • The atmosphere in the vessel is replaced with argon by first flushing the headspace and then bubbling argon gas through the solution for 20 minutes.

  • The vessel is immediately sealed and placed in a pre-heated oil bath at 130 °C.

  • The reaction mixture is stirred vigorously (900 rpm) for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica (B1680970) gel to afford the product, 2-(4-acetylphenyl)cyclopentan-1-one.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical differences between the classical and novel synthetic routes and the mechanism of the novel catalytic cycle.

G cluster_0 Method 1: Classical Route cluster_1 Method 2: Novel Direct Route A1 Cyclopentanone A2 Chlorination (Cl2, CaCO3) A1->A2 A3 This compound A2->A3 A4 α-Arylation (e.g., Ar-MgBr) A3->A4 A5 2-Arylcyclopentanone A4->A5 B1 Cyclopentanone B2 Direct α-Arylation (Pd(OAc)2, Pyrrolidine, Ar-Br) B1->B2 B3 2-Arylcyclopentanone B2->B3

Caption: Comparison of synthetic workflows.

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition EnaminePd Enamine-Pd(II) Complex ArPdX->EnaminePd Coordination & Deprotonation EnaminePd->Pd0 Reductive Elimination Product α-Aryl Ketone EnaminePd->Product Ketone Cyclopentanone Enamine Cyclopentenyl- amine Ketone->Enamine + Amine - H2O Enamine->ArPdX Enamine->Ketone Hydrolysis ArX Ar-X Amine Amine (e.g., Pyrrolidine)

Caption: Palladium/Enamine cooperative catalytic cycle.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 2-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 2-Chlorocyclopentanone, a combustible liquid that can cause significant skin and eye irritation, as well as respiratory discomfort. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to mitigate risks of exposure. The following table summarizes the required PPE, drawing on general safety protocols for halogenated ketones.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Double gloving with a heavyweight nitrile or butyl rubber glove over a lighter nitrile glove. Note: Direct data for this compound is unavailable. Viton is not recommended for ketones.[1][2]Provides robust protection against skin irritation. The use of glove materials effective against both ketones and chlorinated solvents is recommended as a precaution. Regular glove changes are essential.
Body Protection Flame-retardant lab coat worn over long-sleeved clothing and long pants.Protects skin from accidental splashes and the combustible nature of the chemical.
Respiratory Protection Work in a certified chemical fume hood. If the concentration of vapors is unknown or exceeds exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the risk of respiratory tract irritation from inhaling vapors.[3]

Quantitative Glove Resistance Data (Proxy Chemicals)

Glove Material Chemical Class Breakthrough Time (minutes) Degradation
Butyl RubberKetones (e.g., Acetone, MEK)> 480Excellent
NitrileKetones (e.g., Acetone, MEK)< 10Poor
NeopreneChlorinated Solvents10 - 60Good to Fair
Viton®Chlorinated Solvents> 480Excellent

Source: Adapted from various chemical resistance guides. It is crucial to consult the specific glove manufacturer's data.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is essential for safety and experimental integrity. The following workflow outlines the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Assemble Spill Kit prep_hood->prep_spill handle_aliquot Aliquot Required Amount prep_spill->handle_aliquot handle_reaction Perform Experiment handle_aliquot->handle_reaction handle_seal Seal Reaction Vessel handle_reaction->handle_seal cleanup_decontaminate Decontaminate Glassware & Surfaces handle_seal->cleanup_decontaminate cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disp_segregate Segregate Halogenated Waste cleanup_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_request Request Waste Pickup disp_store->disp_request

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation: Before handling, ensure a certified chemical fume hood is operational and a spill kit is readily accessible. The spill kit should contain absorbent materials (e.g., vermiculite (B1170534) or sand), and separate, labeled containers for solid and liquid waste.

  • Handling:

    • Wear all required PPE as detailed in the table above.

    • Conduct all work within the chemical fume hood.

    • Carefully measure and transfer the required amount of this compound.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Cleanup and Decontamination:

    • Wipe down all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.

    • Decontaminate all glassware by rinsing with an appropriate solvent before washing.

    • In case of a small spill, use an absorbent material to soak up the liquid. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Halogenated Organic Waste: this compound is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container.[4][5] This container should be separate from non-halogenated organic waste.[6][7]

  • Container Requirements: Use a chemically compatible container with a secure, screw-on cap.[6][8] The container should be clearly labeled "Hazardous Waste: Halogenated Organic Liquid" and list "this compound" as a constituent.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be disposed of as solid hazardous waste.[8] These should be collected in a separate, labeled container for solid halogenated waste.

Storage and Pickup:

  • Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • Keep waste containers closed except when adding waste.

  • Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety department. Do not dispose of this compound down the drain.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.